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  • Product: [3-(Morpholinomethyl)phenyl]methanol
  • CAS: 91271-64-6

Core Science & Biosynthesis

Foundational

synthesis of [3-(Morpholinomethyl)phenyl]methanol

An In-Depth Technical Guide to the Synthesis of [3-(Morpholinomethyl)phenyl]methanol Executive Summary [3-(Morpholinomethyl)phenyl]methanol is a valuable bifunctional building block in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of [3-(Morpholinomethyl)phenyl]methanol

Executive Summary

[3-(Morpholinomethyl)phenyl]methanol is a valuable bifunctional building block in medicinal chemistry and materials science. It incorporates the pharmacologically significant morpholine moiety, known for improving the physicochemical properties of drug candidates, and a versatile benzyl alcohol group suitable for further chemical modification.[1][2] This guide provides a detailed examination of the synthetic pathways leading to this target molecule, with a primary focus on a robust and scalable reductive amination strategy. We will delve into the mechanistic rationale behind the chosen methodology, present a comprehensive, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs.[1] Its prevalence stems from its unique combination of properties: as a saturated heterocycle, it often imparts metabolic stability, while the oxygen atom acts as a hydrogen bond acceptor and the nitrogen atom provides a basic handle, collectively improving aqueous solubility and oral bioavailability.[2][3] These attributes make morpholine a common choice for bioisosteric replacement of less stable or less soluble groups. Consequently, functionalized building blocks like [3-(Morpholinomethyl)phenyl]methanol, which allow for the facile introduction of the morpholine motif onto an aromatic core, are of high strategic importance in the synthesis of novel therapeutic agents.[4][5]

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, [3-(Morpholinomethyl)phenyl]methanol, reveals two primary bond disconnections that inform the most logical synthetic strategies.

G cluster_0 Key Disconnections TM [3-(Morpholinomethyl)phenyl]methanol C_N_bond C_N_bond TM->C_N_bond C-N Bond (Reductive Amination / Substitution) C_O_bond C_O_bond TM->C_O_bond C=O Reduction (Amide/Acid Reduction) SM1 3-(Hydroxymethyl)benzaldehyde + Morpholine C_N_bond->SM1 Starting Materials SM2 3-(Morpholine-4-carbonyl)benzoic acid or its ester C_O_bond->SM2 Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

  • C-N Bond Disconnection: This is the most direct approach, suggesting the formation of the benzylic C-N bond as the key step. This can be achieved via two main pathways:

    • Reductive Amination: The reaction between an aldehyde (3-(hydroxymethyl)benzaldehyde) and a secondary amine (morpholine) in the presence of a reducing agent. This is often the most efficient and high-yielding method.[6][7]

    • Nucleophilic Substitution: The reaction of a benzylic halide (e.g., 3-(bromomethyl)benzyl alcohol) with morpholine. This route can be complicated by side reactions and may require protection of the alcohol functionality.

  • C=O Reduction Disconnection: This strategy involves first constructing a more oxidized precursor, such as a benzamide or a benzoic acid derivative, and then performing a reduction. For instance, one could synthesize 3-carboxy-N-morpholinobenzamide and then reduce both the amide and carboxylic acid moieties. This is typically a lower-yielding, multi-step process requiring harsh reducing agents like Lithium Aluminum Hydride (LAH).[8][9]

Based on efficiency, atom economy, and milder reaction conditions, the Reductive Amination pathway stands out as the superior strategy for laboratory and potential scale-up synthesis.

Recommended Synthetic Pathway: Reductive Amination

This section provides an in-depth guide to the via the reductive amination of 3-(hydroxymethyl)benzaldehyde with morpholine.

Principle and Mechanistic Overview

Reductive amination is a powerful one-pot reaction that transforms a carbonyl group into an amine. The process involves two key stages:

  • Iminium Ion Formation: The secondary amine (morpholine) attacks the carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, leads to the formation of a transient, electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride to the iminium carbon, yielding the final tertiary amine product.

A crucial aspect of this reaction is the choice of the reducing agent. It must be mild enough not to significantly reduce the starting aldehyde but reactive enough to efficiently reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild, non-basic nature and tolerance of slightly acidic conditions which favor iminium ion formation.

G Start Aldehyde + Morpholine Iminium Iminium Ion Intermediate (Electrophilic) Start->Iminium Condensation (-H₂O) Product [3-(Morpholinomethyl)phenyl]methanol Iminium->Product Hydride Attack Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleCAS Number
3-(Hydroxymethyl)benzaldehyde≥97%Sigma-Aldrich62893-68-1
Morpholine≥99%, ReagentPlus®Sigma-Aldrich110-91-8
Sodium triacetoxyborohydride97%Acros Organics56553-60-7
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Acetic Acid, GlacialACS GradeVWR64-19-7
Saturated Sodium Bicarbonate (aq)---
Anhydrous Magnesium Sulfate--7487-88-9
Silica Gel60 Å, 230-400 mesh-7631-86-9

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(hydroxymethyl)benzaldehyde (5.0 g, 36.2 mmol, 1.0 equiv.).

  • Solvent and Reagents Addition: Dissolve the aldehyde in anhydrous dichloromethane (100 mL). To this solution, add morpholine (3.47 mL, 39.8 mmol, 1.1 equiv.) followed by glacial acetic acid (0.21 mL, 3.6 mmol, 0.1 equiv.) to catalyze iminium formation. Stir the mixture at room temperature for 20 minutes.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (11.5 g, 54.3 mmol, 1.5 equiv.) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system until the starting aldehyde spot is consumed (typically 3-5 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (75 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 1% to 5% methanol in dichloromethane to afford [3-(Morpholinomethyl)phenyl]methanol as a clear, viscous oil. The expected yield is typically in the range of 85-95%.

Characterization Data:

  • Molecular Formula: C₁₂H₁₇NO₂[10]

  • Molecular Weight: 207.27 g/mol [10]

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.30-7.20 (m, 4H), 4.65 (s, 2H), 3.71 (t, J=4.6 Hz, 4H), 3.48 (s, 2H), 2.45 (t, J=4.6 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 141.0, 138.5, 128.6, 127.8, 127.2, 126.3, 67.0, 65.1, 63.4, 53.7.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; inactive reagent.Add an additional 0.2-0.3 equivalents of NaBH(OAc)₃. Ensure the reducing agent is dry and has been stored properly.
Formation of Side Products Over-reduction of aldehyde before amination.Ensure the aldehyde and amine are pre-stirred (with catalyst) to allow for iminium ion formation before adding the reducing agent.
Difficult Purification Co-elution of product with unreacted morpholine.During workup, perform an acidic wash (e.g., with 1M HCl) to protonate and extract excess morpholine into the aqueous phase before basifying and extracting the product.
Low Yield Moisture in the reaction; inefficient workup.Use anhydrous solvents and reagents. Ensure thorough extraction during workup.

Safety Considerations

  • Morpholine: Corrosive and flammable. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

  • Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with moisture.

  • Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The is most effectively achieved through a one-pot reductive amination of 3-(hydroxymethyl)benzaldehyde with morpholine. This method, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent, offers high yields, operational simplicity, and avoids the use of harsh reagents. The resulting product is a highly versatile building block, poised for application in diverse areas of chemical and pharmaceutical research, enabling the straightforward incorporation of the beneficial morpholine scaffold into complex target molecules.

References

  • Mykhailiuk, P. Design and synthesis of morpholine analogues. Enamine.
  • Jain, A., & Sahu, S. K. (2024).
  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Kocevar, M., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(22), 4975-4986. [Link]

  • Bailey, C., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 81(9), 3650-3669. [Link]

  • Huang, P.-Q., et al. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832.
  • Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(4), 1655-1659. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Sato, S., et al. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906. [Link]

Sources

Exploratory

An In-depth Technical Guide to [3-(Morpholinomethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of [3-(...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of [3-(Morpholinomethyl)phenyl]methanol, a versatile building block in medicinal chemistry. The guide details its synthesis, spectroscopic profile, and key safety considerations. With a focus on practical application, this document is intended to support researchers in the effective utilization of this compound in drug discovery and development programs. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This guide serves as a technical resource for scientists leveraging morpholine-containing scaffolds.

Physicochemical Properties

[3-(Morpholinomethyl)phenyl]methanol is a solid at room temperature, appearing as an off-white to light yellow substance.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of [3-(Morpholinomethyl)phenyl]methanol

PropertyValueSource(s)
CAS Number 91271-64-6[5]
Molecular Formula C₁₂H₁₇NO₂[5]
Molecular Weight 207.27 g/mol [5]
Boiling Point 165 °C[6]
Appearance Solid, off-white to light yellow[4]

Note: The pressure at which the boiling point was measured is not specified in the available literature.

Synthesis of [3-(Morpholinomethyl)phenyl]methanol

A common and efficient method for the synthesis of [3-(Morpholinomethyl)phenyl]methanol is the reductive amination of 3-hydroxybenzaldehyde with morpholine. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the final product.

Synthesis_Workflow 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Iminium_Ion Iminium Ion Intermediate 3-Hydroxybenzaldehyde->Iminium_Ion Reaction with Morpholine Morpholine Morpholine Morpholine->Iminium_Ion Final_Product [3-(Morpholinomethyl)phenyl]methanol Iminium_Ion->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., Sodium Borohydride) Reducing_Agent->Final_Product Drug_Discovery_Logic Lead_Compound Lead Compound Incorporate_Scaffold Incorporate [3-(Morpholinomethyl)phenyl]methanol Lead_Compound->Incorporate_Scaffold Improved_Properties Improved Properties: - Solubility - Metabolic Stability - Receptor Affinity Incorporate_Scaffold->Improved_Properties SAR_Exploration Structure-Activity Relationship (SAR) Exploration Incorporate_Scaffold->SAR_Exploration Optimized_Candidate Optimized Drug Candidate Improved_Properties->Optimized_Candidate SAR_Exploration->Optimized_Candidate

Sources

Foundational

[3-(Morpholinomethyl)phenyl]methanol CAS number 23965-51-7

An In-depth Technical Guide to [3-(Morpholinomethyl)phenyl]methanol: Synthesis, Characterization, and Applications in Drug Discovery This guide provides a comprehensive technical overview of [3-(Morpholinomethyl)phenyl]m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [3-(Morpholinomethyl)phenyl]methanol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of [3-(Morpholinomethyl)phenyl]methanol (CAS No. 91271-64-6), a versatile bifunctional molecule increasingly recognized for its utility as a scaffold and intermediate in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, analytical characterization, and its potential applications, grounding theoretical principles in practical, field-proven insights.

Introduction and Compound Identification

[3-(Morpholinomethyl)phenyl]methanol is a substituted aromatic alcohol incorporating a morpholine moiety. This unique combination of a primary alcohol and a tertiary amine, separated by a phenyl ring, offers two distinct points for chemical modification, making it a valuable building block for creating diverse molecular libraries. The morpholine ring is a highly privileged structure in medicinal chemistry, often imparting favorable properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates.[1][2] The benzyl alcohol group provides a handle for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

It is critical to note that the Chemical Abstracts Service (CAS) number for this specific compound is 91271-64-6 .[3] The CAS number 23965-51-7, as sometimes erroneously associated with this structure, is not correct. Researchers should exclusively use CAS 91271-64-6 for accurate identification and literature searching.

Physicochemical and Structural Properties

A summary of the key identifiers and properties of [3-(Morpholinomethyl)phenyl]methanol is presented below. While experimental physical data such as melting point is not consistently reported in the literature, it is commercially available as an off-white to light yellow solid.[4]

PropertyValueSource(s)
CAS Number 91271-64-6[3]
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol [3]
IUPAC Name [3-(morpholin-4-ylmethyl)phenyl]methanolN/A
Synonyms 3-morpholinomethyl phenyl methanol, 3-(morpholin-4-ylmethyl)benzyl alcohol[3]
Physical Form Off-white to light yellow solid[4]
InChI Key KFSCOCJCNMSXOK-UHFFFAOYSA-N[3]

Structure:

G compound [3-(Morpholinomethyl)phenyl]methanol SynthesisWorkflow start Starting Materials: 3-(Bromomethyl)benzyl alcohol Morpholine Potassium Carbonate (Base) Acetonitrile (Solvent) reaction Reaction Mixture: Stir at reflux (e.g., 82°C) Monitor by TLC (4-6 hours) start->reaction Combine and Heat workup Aqueous Work-up: 1. Cool to RT 2. Filter off salts 3. Concentrate filtrate 4. Partition between EtOAc and Water reaction->workup Reaction Complete purification Purification: Silica Gel Column Chromatography (e.g., Ethyl Acetate/Hexane gradient) workup->purification Crude Product product Final Product: [3-(Morpholinomethyl)phenyl]methanol Characterize (NMR, MS, IR) purification->product Pure Product

Caption: Proposed workflow for the synthesis of [3-(Morpholinomethyl)phenyl]methanol.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for similar transformations. [5]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(bromomethyl)benzyl alcohol (10.0 g, 49.7 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (K₂CO₃) (13.7 g, 99.4 mmol, 2.0 equiv.) to the flask. The use of a slight excess of a solid base like K₂CO₃ is advantageous as it is easily filtered off during work-up.

  • Add anhydrous acetonitrile (100 mL) as the solvent. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Add morpholine (5.2 g, 5.2 mL, 59.7 mmol, 1.2 equiv.) to the stirring suspension. A small excess of the amine ensures complete consumption of the limiting benzyl bromide.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system such as 70:30 ethyl acetate:hexanes. The disappearance of the 3-(bromomethyl)benzyl alcohol spot typically indicates reaction completion, usually within 4 to 6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with additional acetonitrile (2 x 20 mL).

    • Concentrate the combined filtrate under reduced pressure to yield the crude product.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution, for example, starting from 20% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective at isolating the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield [3-(Morpholinomethyl)phenyl]methanol as a solid.

Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should display distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: A complex multiplet pattern between δ 7.2-7.4 ppm corresponding to the four protons on the benzene ring.

    • Hydroxymethyl Protons (-CH₂OH): A singlet at approximately δ 4.6 ppm.

    • Benzylic Protons (-Ar-CH₂-N): A singlet around δ 3.5 ppm.

    • Morpholine Protons: Two distinct triplets (or multiplets) around δ 3.7 ppm (protons adjacent to oxygen, -O-CH₂-) and δ 2.4 ppm (protons adjacent to nitrogen, -N-CH₂-).

    • Alcohol Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals. Key signals include:

    • Aromatic Carbons: Multiple signals in the δ 125-140 ppm region.

    • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 65 ppm.

    • Benzylic Carbon (-Ar-CH₂-N): A signal around δ 63 ppm.

    • Morpholine Carbons: Two signals around δ 67 ppm (-O-CH₂-) and δ 54 ppm (-N-CH₂-).

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol.

    • C-H stretching bands for aromatic and aliphatic protons just below and above 3000 cm⁻¹.

    • A strong C-O stretching band around 1115 cm⁻¹ for the morpholine ether linkage.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 208.13.

Applications in Medicinal Chemistry and Drug Development

The true value of [3-(Morpholinomethyl)phenyl]methanol lies in its potential as a versatile building block for the synthesis of new chemical entities (NCEs). The morpholine scaffold is present in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Its inclusion is known to confer beneficial ADME (absorption, distribution, metabolism, and excretion) properties. [1] Derivatives of morpholine have demonstrated a wide array of biological activities, including:

  • Anti-inflammatory: Morpholinopyrimidine derivatives have been investigated as inhibitors of COX-2 and iNOS. [6]* Anticancer: Spirooxindole-derived morpholines have shown anti-proliferative activity against human tumor cell lines. [1]* Antioxidant: Certain substituted morpholines act as potent antioxidants and protect against lipid peroxidation. [7][8]* Antimicrobial: Schiff bases of 4-(4-aminophenyl)-morpholine have been found to be potent antibacterial and antifungal agents. [1] [3-(Morpholinomethyl)phenyl]methanol serves as an ideal starting point for exploring these activities. The primary alcohol can be readily oxidized to an aldehyde for use in reductive amination or Wittig reactions, or converted into a leaving group to allow for the introduction of other nucleophiles. The tertiary morpholine nitrogen can act as a basic center for salt formation or as a hydrogen bond acceptor.

Applications center_node [3-(Morpholinomethyl)phenyl]methanol (Versatile Scaffold) sub_node1 Oxidation of -CH₂OH to Aldehyde center_node->sub_node1 Derivatization sub_node2 Esterification / Etherification of -CH₂OH center_node->sub_node2 Derivatization sub_node3 Salt Formation at Morpholine Nitrogen center_node->sub_node3 Formulation app1 Kinase Inhibitors sub_node1->app1 app2 GPCR Ligands sub_node1->app2 app3 Antimicrobial Agents sub_node2->app3 app4 CNS-Active Agents sub_node2->app4

Caption: Role as a scaffold for developing diverse therapeutic agents.

Safety and Handling

Based on available Safety Data Sheets (SDS), [3-(Morpholinomethyl)phenyl]methanol is a hazardous substance that requires careful handling.

  • Hazards: The compound is classified as causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

  • Precautions:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention for any exposure.

References

  • Detsi, A., Maj, P., Koufaki, M., & Rekka, E. A. (2009). Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity. PubMed. Available at: [Link]

  • Venkatesh, V., Pandian, K., & Sankar, J. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Kumar, P., & Singh, P. (2021). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Koufaki, M., Detsi, A., & Theodorou, E. (2015). Antihyperlipidemic morpholine derivatives with antioxidant activity: An investigation of the aromatic substitution. PubMed. Available at: [Link]

  • Geronikaki, A., & Pitta, E. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Vietchem. (n.d.). [3-(Morpholinomethyl)phenyl]methanol, 97% 1g Maybridge. Available at: [Link]

Sources

Exploratory

An Investigator's Guide to the Mechanistic Elucidation of [3-(Morpholinomethyl)phenyl]methanol: A Novel CNS-Active Scaffold

Foreword: Charting a Course into the Unknown To our fellow researchers, scientists, and pioneers in drug development, this document serves not as a static summary of established knowledge, but as a dynamic roadmap for th...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

To our fellow researchers, scientists, and pioneers in drug development, this document serves not as a static summary of established knowledge, but as a dynamic roadmap for the scientific exploration of [3-(Morpholinomethyl)phenyl]methanol. At present, the public domain holds scant information regarding the specific biological activity of this compound. However, its chemical architecture—a compelling constellation of a morpholine ring, a phenyl group, and a methanol moiety—beckons investigation. The morpholine ring is a well-established "privileged pharmacophore" in central nervous system (CNS) drug discovery, known to imbue molecules with favorable pharmacokinetic and pharmacodynamic properties, including enhanced blood-brain barrier permeability.[1][2] This guide, therefore, is crafted to provide a robust, first-principles approach to systematically unravel the mechanism of action of this intriguing molecule. We will proceed from foundational physiochemical characterization to a hypothesis-driven exploration of its potential interactions with key CNS targets, culminating in a blueprint for comprehensive preclinical evaluation.

Part 1: Foundational Characterization - Knowing the Molecule

Before delving into complex biological assays, a thorough understanding of the physicochemical properties of [3-(Morpholinomethyl)phenyl]methanol is paramount. This foundational data underpins all subsequent experimental design and interpretation.

Physicochemical Properties Summary

A summary of the known and predicted properties of [3-(Morpholinomethyl)phenyl]methanol is presented below. These values are critical for formulation, assay development, and preliminary assessment of drug-like properties.

PropertyValueSource/Method
IUPAC Name [3-(Morpholinomethyl)phenyl]methanol-
CAS Number 91271-64-6-
Molecular Formula C₁₂H₁₇NO₂-
Molecular Weight 207.27 g/mol -
Predicted LogP 1.2 - 1.8Computational (e.g., ALOGPS, ChemDraw)
Predicted pKa 8.5 - 9.5 (amine)Computational (e.g., MarvinSketch)
Predicted Solubility Moderate in aqueous buffersComputational/Experimental
Experimental Workflow: Initial Characterization

The following workflow outlines the essential first steps in characterizing a novel chemical entity like [3-(Morpholinomethyl)phenyl]methanol.

G cluster_0 Phase 1: Purity and Identity cluster_1 Phase 2: Physicochemical Profiling A Synthesis/Procurement B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Solubility Determination (in various buffers) C->D E Lipophilicity Measurement (LogD at physiological pH) D->E F pKa Determination (potentiometric titration) D->F

Caption: Initial characterization workflow for [3-(Morpholinomethyl)phenyl]methanol.

  • Mobile Phase Preparation: Prepare a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: Start with 5% acetonitrile and ramp up to 95% over 15 minutes.

  • Detection: Monitor at multiple wavelengths (e.g., 210, 254, 280 nm) using a diode array detector.

  • Analysis: Integrate the peak area to determine the purity of the compound. A purity of >98% is recommended for biological assays.

Part 2: Hypothesis-Driven Mechanistic Investigation

The structure of [3-(Morpholinomethyl)phenyl]methanol provides clues to its potential biological targets. The morpholine moiety is present in several CNS-active drugs, including the norepinephrine reuptake inhibitor Reboxetine and the reversible monoamine oxidase A (MAO-A) inhibitor Moclobemide.[3][4][5][6][7][8][9] This suggests a primary hypothesis that [3-(Morpholinomethyl)phenyl]methanol modulates monoaminergic neurotransmission .

Primary Hypothesis: Modulation of Monoaminergic Systems

Our initial investigation will focus on the key proteins involved in the lifecycle of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).

G cluster_0 Monoamine Lifecycle Target [3-(Morpholinomethyl)phenyl]methanol Transporters Reuptake Transporters (DAT, NET, SERT) Target->Transporters Inhibition? Receptors Neurotransmitter Receptors (Dopamine, Adrenergic, Serotonin) Target->Receptors Agonism/Antagonism? Enzymes Metabolic Enzymes (MAO-A, MAO-B, COMT) Target->Enzymes Inhibition?

Caption: Hypothesized targets for [3-(Morpholinomethyl)phenyl]methanol within the monoaminergic system.

Experimental Strategy: A Tiered Approach

A tiered approach, starting with broad screening and progressing to more specific functional assays, is the most efficient way to identify the primary mechanism of action.

The initial step is to perform a broad screen to identify potential interactions with a wide range of CNS targets.

  • Receptor Binding Assays: A commercially available panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) should be used to assess the binding of [3-(Morpholinomethyl)phenyl]methanol to a wide array of receptors, ion channels, and transporters at a fixed concentration (e.g., 10 µM). This will provide a rapid overview of potential on-target and off-target activities.

  • Enzyme Inhibition Assays: Screen for inhibition of key neurotransmitter metabolizing enzymes, primarily MAO-A and MAO-B.

This protocol describes a common method for assessing MAO-A and MAO-B inhibition.

  • Enzyme Source: Use recombinant human MAO-A and MAO-B.

  • Substrate: Use a fluorogenic substrate such as kynuramine for MAO-A and benzylamine for MAO-B.

  • Assay Buffer: Prepare a phosphate buffer (pH 7.4).

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of [3-(Morpholinomethyl)phenyl]methanol for 15 minutes at 37°C. b. Initiate the reaction by adding the substrate. c. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value by fitting the data to a dose-response curve. Include known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

Based on the results of the binding and initial enzyme assays, proceed to functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor).

  • Neurotransmitter Reuptake Assays: If binding to monoamine transporters (DAT, NET, SERT) is observed, perform functional reuptake assays using synaptosomes or cell lines expressing these transporters.

  • Receptor Functional Assays: If significant receptor binding is detected, conduct functional assays to determine if the compound acts as an agonist or antagonist. This can be done using various methods, such as measuring second messenger levels (e.g., cAMP for Gs/Gi-coupled receptors) or using calcium imaging for Gq-coupled receptors.[10][11]

  • Cell Line: Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • Radioligand: Use ³H-norepinephrine.

  • Procedure: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of [3-(Morpholinomethyl)phenyl]methanol for 10 minutes. c. Add ³H-norepinephrine and incubate for a further 15 minutes. d. Wash the cells to remove unincorporated radioligand. e. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for the inhibition of norepinephrine uptake.

Part 3: Structure-Activity Relationship (SAR) and Off-Target Profiling

A systematic investigation of the SAR will provide insights into the key molecular features responsible for the observed biological activity.

Proposed Analogs for SAR Studies

The following table outlines a series of proposed analogs to probe the importance of the different structural motifs of [3-(Morpholinomethyl)phenyl]methanol.

Analog SeriesRationale
Morpholine Ring Modifications Investigate the role of the morpholine oxygen and nitrogen (e.g., piperidine, thiomorpholine analogs).
Phenyl Ring Substitutions Explore the effect of electron-donating and electron-withdrawing groups on the phenyl ring.
Methanol Group Modifications Determine the importance of the hydroxyl group (e.g., ether, ester, or removal of the group).
Positional Isomers Synthesize ortho- and para-isomers to understand the importance of the substitution pattern.
Off-Target Liability Assessment

It is crucial to investigate potential off-target effects early in the drug discovery process. Based on the broad screening results, any significant "hits" should be followed up with functional assays to assess their potential for causing adverse effects. Particular attention should be paid to hERG channel inhibition (cardiotoxicity) and CYP450 enzyme inhibition (drug-drug interactions).

Part 4: In Vivo Evaluation and Future Directions

Positive in vitro findings should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-animal model.

Proposed In Vivo Models
  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are standard models for assessing antidepressant-like activity in rodents.

  • Locomotor Activity: To assess for any stimulant or sedative effects.

  • Microdialysis: To measure extracellular levels of monoamines in specific brain regions following compound administration.

Future Directions

A successful preclinical evaluation of [3-(Morpholinomethyl)phenyl]methanol would pave the way for further development, including:

  • Lead Optimization: Fine-tuning the structure to improve potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to support clinical development.

  • Target Deconvolution: If the primary mechanism remains elusive, advanced techniques such as chemical proteomics can be employed to identify the molecular target(s).

Conclusion

[3-(Morpholinomethyl)phenyl]methanol represents a promising, yet uncharacterized, chemical entity with the potential to modulate CNS function. The systematic approach outlined in this guide, from fundamental characterization to in vivo validation, provides a comprehensive framework for elucidating its mechanism of action. By adhering to rigorous scientific principles and employing a hypothesis-driven strategy, the therapeutic potential of this and similar molecules can be fully realized.

References

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Foundational

An Investigational Guide to the Biological Activity of [3-(Morpholinomethyl)phenyl]methanol

A Senior Application Scientist's Roadmap for Characterizing a Novel Chemical Entity Abstract The compound [3-(Morpholinomethyl)phenyl]methanol represents a novel chemical entity with unexplored biological potential. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Roadmap for Characterizing a Novel Chemical Entity

Abstract

The compound [3-(Morpholinomethyl)phenyl]methanol represents a novel chemical entity with unexplored biological potential. While direct studies on its activity are not present in the public domain, its structure, combining a morpholine ring and a benzyl alcohol moiety, suggests a high probability of interaction with biological systems. This guide presents a comprehensive, technically-grounded framework for the systematic investigation of this compound. It is designed for researchers, scientists, and drug development professionals, providing a strategic roadmap from initial hypothesis generation to advanced mechanistic studies. We will detail the scientific rationale behind experimental choices, provide step-by-step protocols for foundational assays, and illustrate the proposed investigational workflow. This document serves as a blueprint for unlocking the therapeutic potential of [3-(Morpholinomethyl)phenyl]methanol and similar novel structures.

Introduction: The Knowledge Gap and Scientific Opportunity

[3-(Morpholinomethyl)phenyl]methanol is a distinct organic molecule whose biological functions have not been characterized in published literature. Its molecular structure, however, features two key pharmacophores that are prevalent in a wide array of biologically active compounds and approved drugs. This structural composition forms a compelling basis for a thorough investigation into its potential therapeutic applications.

  • The Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into molecules is known to enhance drug-like properties, including aqueous solubility, metabolic stability, and bioavailability.[1][2] The nitrogen atom's weak basicity and the oxygen's hydrogen-bonding capability allow morpholine-containing compounds to interact with a diverse range of biological targets, such as enzymes and receptors.[1][3][4]

  • The Benzyl Alcohol Core: Benzyl alcohol and its derivatives are known to exhibit a spectrum of biological effects, including antimicrobial, anesthetic, and antiproliferative activities.[5][6][7]

The combination of these two moieties in [3-(Morpholinomethyl)phenyl]methanol presents a unique opportunity for discovering novel biological activity. This guide provides the strategic framework to explore this potential in a structured and scientifically rigorous manner.

Structural Analysis and Hypothesis Generation

The initial step in characterizing a novel compound is to dissect its structure to form rational hypotheses about its potential biological targets.

Key Structural Features
  • Morpholine Ring: A saturated six-membered heterocycle containing both nitrogen and oxygen. This feature often improves pharmacokinetic properties.[2][8]

  • Flexible Linker: The methylene bridge connecting the morpholine ring to the phenyl group provides rotational freedom, allowing the morpholine to adopt various conformations to fit into binding pockets.

  • Phenylmethanol Group: An aromatic ring substituted with a hydroxymethyl group. This group can participate in various interactions, including pi-stacking, hydrophobic, and hydrogen bonding interactions.

Primary Hypotheses

Based on these features, we can formulate several primary hypotheses for investigation:

  • Hypothesis 1: Central Nervous System (CNS) Activity. The morpholine ring is a common feature in CNS-active drugs due to its ability to improve blood-brain barrier permeability.[8][9] Potential activities could range from modulation of neurotransmitter receptors to inhibition of enzymes involved in neurodegenerative processes.[3][10]

  • Hypothesis 2: Anticancer Activity. Both morpholine derivatives and benzyl alcohol derivatives have been reported to possess antiproliferative effects against various cancer cell lines.[5][6][11] The compound could potentially interfere with cell cycle progression, induce apoptosis, or inhibit key signaling pathways in cancer cells.

  • Hypothesis 3: Anti-inflammatory or Kinase Inhibitory Activity. The morpholine scaffold is integral to the structure of several kinase inhibitors, where it often forms key hydrogen bonds in the ATP-binding pocket.[2][12] This suggests a potential for [3-(Morpholinomethyl)phenyl]methanol to act as an inhibitor of kinases involved in inflammatory signaling pathways.

These hypotheses will guide the initial screening and experimental design.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for biological activity and subsequently delve into the mechanism of action.

Investigational_Workflow cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Target Deconvolution cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Analysis B In Vitro Cytotoxicity Screening (Panel of Cancer & Normal Cell Lines) A->B C Broad Ligand Binding Assay Panel (e.g., Eurofins SafetyScreen) A->C D Dose-Response Studies on Validated 'Hit' Cell Lines B->D Identified 'Hits' F Initial Target Identification (e.g., Kinase Profiling, Thermal Shift Assay) C->F Binding 'Hits' E Secondary & Orthogonal Assays (e.g., Apoptosis, Cell Cycle Analysis) D->E D->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G Validated Target H In Vitro Enzyme Kinetics G->H I In Silico Molecular Docking G->I

Figure 1: A proposed multi-phase workflow for the systematic investigation of [3-(Morpholinomethyl)phenyl]methanol's biological activity.

Experimental Protocols: Phase 1

The initial phase focuses on broad screening to identify potential areas of biological activity.

Protocol: In Vitro Cytotoxicity Screening

This protocol aims to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and a non-cancerous control line.

Objective: To determine the concentration-dependent cytotoxic effect of [3-(Morpholinomethyl)phenyl]methanol.

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol (purity >98%)

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)

  • Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Plate reader (fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of [3-(Morpholinomethyl)phenyl]methanol in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in complete medium. Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assay: Add 10 µL of the resazurin-based reagent to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence at an excitation/emission of 560/590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percentage of cell viability against the compound concentration. Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Data

The results from the cytotoxicity screen can be summarized in a table for easy comparison.

Cell LineTissue of OriginIC₅₀ (µM) [Hypothetical]
A549Lung Cancer12.5
MCF-7Breast Cancer> 100
PC-3Prostate Cancer8.7
HEK293Normal Kidney95.2

This hypothetical data suggests selective cytotoxicity against prostate and lung cancer cell lines.

Potential Mechanism of Action: A Hypothetical Pathway

Should the initial screens suggest anticancer activity via kinase inhibition, a subsequent investigation into a relevant signaling pathway would be warranted. For example, if the compound inhibits a kinase in the PI3K/Akt/mTOR pathway, a common target for morpholine-containing inhibitors, the following pathway could be investigated.[8]

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound [3-(Morpholinomethyl)phenyl]methanol (Hypothetical Inhibitor) Compound->Akt Inhibition

Figure 2: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be inhibited by [3-(Morpholinomethyl)phenyl]methanol, leading to reduced cell proliferation.

Conclusion and Future Directions

This investigational guide provides a structured and scientifically-defensible approach to characterizing the biological activity of the novel compound, [3-(Morpholinomethyl)phenyl]methanol. By leveraging knowledge of its constituent pharmacophores, we have formulated testable hypotheses and outlined a phased experimental plan. The successful execution of this roadmap will elucidate the compound's biological function and determine its potential as a lead for future therapeutic development. Subsequent phases of research would logically progress to in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments, contingent on promising results from the foundational work described herein.

References

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Exploratory

An In-Depth Technical Guide to [3-(Morpholinomethyl)phenyl]methanol Derivatives and Analogs

This guide provides a comprehensive technical overview of [3-(Morpholinomethyl)phenyl]methanol, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of [3-(Morpholinomethyl)phenyl]methanol, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological properties of this versatile scaffold, which has demonstrated significant potential across multiple therapeutic areas. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to facilitate further research and development.

Introduction: The Emergence of a Privileged Scaffold

The [3-(Morpholinomethyl)phenyl]methanol core represents a "privileged structure" in medicinal chemistry. The morpholine moiety, a heterocyclic amine, is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability, as well as to improve pharmacokinetic profiles.[1] Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow for favorable interactions with a variety of biological targets. The phenylmethanol component provides a rigid scaffold that can be readily functionalized, allowing for the precise orientation of substituents to optimize target binding and biological activity.

This unique combination of a flexible, property-enhancing morpholine ring and a modifiable phenylmethanol core has led to the development of derivatives with potent and selective activities against a range of targets, including protein kinases and G-protein coupled receptors (GPCRs). This guide will explore the chemical space of these derivatives, highlighting their therapeutic potential in oncology, thrombosis, and pain management.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of [3-(Morpholinomethyl)phenyl]methanol and its derivatives can be achieved through several reliable synthetic routes. The most common and efficient method for introducing the morpholinomethyl group is the Mannich reaction.

Synthesis of the Core Scaffold: [3-(Morpholinomethyl)phenyl]methanol

A plausible and efficient method for the synthesis of the core molecule involves a one-pot, three-component Mannich reaction using 3-hydroxybenzyl alcohol, formaldehyde, and morpholine.

Reaction Scheme:

Synthesis of [3-(Morpholinomethyl)phenyl]methanol 3-Hydroxybenzyl_alcohol 3-Hydroxybenzyl alcohol Product [3-(Morpholinomethyl)phenyl]methanol 3-Hydroxybenzyl_alcohol->Product Formaldehyde Formaldehyde Intermediate Iminium Ion Formaldehyde->Intermediate Morpholine Morpholine Morpholine->Intermediate Intermediate->Product Electrophilic Aromatic Substitution

Caption: General scheme for the Mannich reaction to synthesize the core scaffold.

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Diversification of the Scaffold

The versatility of the [3-(Morpholinomethyl)phenyl]methanol scaffold lies in its potential for diversification at multiple positions. Key modifications include:

  • Substitution on the Phenyl Ring: Introduction of various substituents on the aromatic ring can modulate electronic properties, steric hindrance, and lipophilicity, thereby influencing target binding and selectivity.

  • Modification of the Benzylic Alcohol: The alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or converted to ethers and esters, providing additional points for interaction with the target protein.

  • Analogs of the Morpholine Ring: Replacement of the morpholine with other cyclic amines, such as piperidine or piperazine, can alter the basicity and conformational preferences of the molecule, impacting its pharmacokinetic and pharmacodynamic properties.

These modifications are crucial for optimizing the biological activity and drug-like properties of the derivatives, as will be discussed in the Structure-Activity Relationship section.

Pharmacological Profiles and Therapeutic Applications

Derivatives of [3-(Morpholinomethyl)phenyl]methanol have shown promise in several key therapeutic areas. This section will highlight their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Enhancer of Zeste Homolog 2 (EZH2) in oncology, and as inverse agonists of the 5-Hydroxytryptamine 2A (5-HT2A) receptor for the treatment of thrombosis.

VEGFR-2 Inhibition in Oncology

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Several studies have reported the development of potent VEGFR-2 inhibitors incorporating the morpholinomethylphenyl moiety. The morpholine group often enhances the inhibitory activity and can contribute to favorable pharmacokinetic properties.[4]

EZH2 Inhibition in Epigenetic Cancer Therapy

EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5][6] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. Overexpression or mutation of EZH2 is implicated in various cancers, making it an attractive therapeutic target.[5][7]

Derivatives containing a morpholine ring have been developed as potent and selective EZH2 inhibitors.[7] The morpholine can form key interactions within the EZH2 active site and contribute to the overall binding affinity.

5-HT2A Receptor Inverse Agonism for Antithrombotic Therapy

The 5-HT2A receptor, a G-protein coupled receptor, is involved in a variety of physiological processes, including platelet aggregation. Serotonin released from platelets can amplify thrombosis through activation of the 5-HT2A receptor. Therefore, inverse agonists of this receptor represent a potential new class of antithrombotic agents.

A series of phenyl pyrazole derivatives featuring a morpholinoethoxy side chain have been developed as highly selective 5-HT2A receptor inverse agonists with potent antiplatelet activity.

Structure-Activity Relationships (SAR): Rational Drug Design

The development of potent and selective [3-(Morpholinomethyl)phenyl]methanol derivatives is guided by a deep understanding of their structure-activity relationships. This section will explore the key structural features that govern the biological activity of these compounds.

SAR of Morpholinomethylphenyl-based Kinase Inhibitors (VEGFR-2 and EZH2)

For kinase inhibitors, the morpholine moiety often plays a crucial role in establishing key interactions within the ATP-binding pocket.

  • Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors and donors, respectively, forming critical interactions with backbone residues in the hinge region of the kinase.

  • Hydrophobic Interactions: The aliphatic carbons of the morpholine ring can engage in van der Waals interactions with hydrophobic residues in the active site.

  • Solvent Exposure and Physicochemical Properties: The morpholine group can enhance aqueous solubility, a desirable property for drug candidates. Its position and orientation can be fine-tuned to balance potency with favorable pharmacokinetic properties.

For example, in a series of pyrimidine-based VEGFR-2 inhibitors, the incorporation of a morpholine-containing side chain was found to be critical for potent inhibitory activity.

CompoundR-groupVEGFR-2 IC50 (nM)
1 -H>1000
2 -CH2-Morpholine21.6

This is a representative table based on literature findings; specific values may vary.

SAR of Morpholinomethylphenyl-based GPCR Ligands (5-HT2A)

In the context of GPCR ligands, the morpholine moiety can influence both ligand binding and functional activity (e.g., agonism vs. antagonism).

  • Ionic and Polar Interactions: The basic nitrogen of the morpholine can form ionic interactions with acidic residues in the transmembrane helices of the receptor.

  • Conformational Constraint: The cyclic nature of the morpholine ring can restrict the conformational freedom of the ligand, pre-organizing it for optimal binding to the receptor.

  • Allosteric Modulation: In some cases, the morpholine moiety may interact with allosteric sites on the receptor, modulating the binding and/or efficacy of orthosteric ligands.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays to evaluate the activity of its derivatives.

Synthesis and Purification of [3-(Morpholinomethyl)phenyl]methanol

Objective: To synthesize [3-(Morpholinomethyl)phenyl]methanol via a Mannich reaction.

Materials:

  • 3-Hydroxybenzyl alcohol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzyl alcohol (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add morpholine (1.1 eq) to the cooled solution, followed by the dropwise addition of aqueous formaldehyde (1.1 eq), maintaining the temperature below 10°C.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1M HCl.

  • Wash the aqueous layer with ethyl acetate to remove unreacted starting material.

  • Basify the aqueous layer with a saturated NaHCO3 solution until a precipitate forms.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Workflow Diagram:

Synthesis_Workflow A Dissolve 3-Hydroxybenzyl alcohol in Ethanol B Cool to 0°C A->B C Add Morpholine and Formaldehyde B->C D Stir at Room Temperature for 24h C->D E Acidify with HCl D->E F Wash with Ethyl Acetate E->F G Basify with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step workflow for the synthesis and purification of the core molecule.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against VEGFR-2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by recombinant human VEGFR-2 kinase. The amount of phosphorylated substrate is quantified using a phospho-specific antibody.[8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[8]

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Phospho-tyrosine antibody (e.g., P-Tyr-100) conjugated to a detection molecule (e.g., HRP)[8]

  • Detection reagent (e.g., TMB substrate)

  • 96-well microplate

Procedure:

  • Add kinase assay buffer, test compound (at various concentrations), and recombinant VEGFR-2 kinase to the wells of a 96-well plate.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

  • Wash the plate to remove unbound components.

  • Add the phospho-tyrosine antibody and incubate to allow for binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Workflow Diagram:

VEGFR2_Assay_Workflow A Add Kinase, Buffer, and Test Compound to Plate B Pre-incubate A->B C Initiate Reaction with Substrate and ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Capture Biotinylated Peptide E->F G Wash F->G H Add Phospho-specific Antibody G->H I Wash H->I J Add Detection Reagent and Read Signal I->J

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

In Vitro EZH2 Methyltransferase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the EZH2 complex.

Principle: This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) to a histone H3 peptide substrate by the recombinant human EZH2 complex. The amount of incorporated radioactivity is quantified by scintillation counting.[3]

Materials:

  • Recombinant human EZH2/EED/SUZ12 complex

  • Histone H3 (1-21) peptide substrate

  • [3H]-SAM

  • Methyltransferase assay buffer

  • Test compounds

  • Scintillation cocktail

  • Filter plates

  • Scintillation counter

Procedure:

  • Add methyltransferase assay buffer, test compound (at various concentrations), histone H3 peptide substrate, and the EZH2 complex to the wells of a filter plate.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Wash the filter plate to remove unincorporated [3H]-SAM.

  • Add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Workflow Diagram:

EZH2_Assay_Workflow A Add Buffer, Compound, Substrate, and EZH2 Complex B Initiate Reaction with [3H]-SAM A->B C Incubate at 30°C B->C D Stop Reaction with TCA C->D E Wash Filter Plate D->E F Add Scintillation Cocktail E->F G Measure Radioactivity F->G

Caption: Workflow for the in vitro EZH2 methyltransferase assay.

5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor in a membrane preparation. The amount of bound radioligand is measured to determine the inhibitory constant (Ki) of the test compound.[9][10]

Materials:

  • Membrane preparation from cells expressing human 5-HT2A receptors

  • [3H]ketanserin (radioligand)

  • Binding buffer

  • Test compounds

  • Non-specific binding control (e.g., unlabeled ketanserin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add binding buffer, the membrane preparation, the test compound (at various concentrations), and a fixed concentration of [3H]ketanserin.

  • For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of unlabeled ketanserin is added.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

5HT2A_Assay_Workflow A Add Buffer, Membranes, Compound, and [3H]ketanserin B Incubate to Equilibrium A->B C Filter to Separate Bound and Free Radioligand B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Measure Radioactivity E->F G Calculate Ki F->G

Caption: Workflow for the 5-HT2A receptor radioligand binding assay.

Pharmacokinetics and Toxicity Considerations

While the morpholine moiety is often introduced to improve pharmacokinetic properties, a thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles of any new derivative is essential.

  • In Vitro ADME: Initial assessment should include metabolic stability in liver microsomes, plasma protein binding, and permeability assays (e.g., Caco-2).

  • In Vivo Pharmacokinetics: Promising compounds should be evaluated in animal models (e.g., rats, mice) to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

  • Toxicity: Preliminary toxicity can be assessed using in vitro cytotoxicity assays against various cell lines. In vivo toxicity studies are necessary to identify potential organ toxicities and to establish a therapeutic window.

Limited data is available on the specific pharmacokinetic and toxicity profiles of [3-(Morpholinomethyl)phenyl]methanol itself. However, studies on other morpholine-containing compounds suggest that this class of molecules generally exhibits favorable drug-like properties.[1] Careful optimization of the overall molecular structure is necessary to minimize potential off-target effects and toxicity.

Conclusion and Future Directions

The [3-(Morpholinomethyl)phenyl]methanol scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. Its synthetic accessibility and the favorable physicochemical properties conferred by the morpholine moiety make it an attractive scaffold for medicinal chemists.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of novel analogs with diverse substitution patterns to explore new therapeutic targets.

  • Structure-Based Drug Design: Utilization of X-ray crystallography and computational modeling to guide the design of next-generation inhibitors with improved potency and selectivity.

  • In-depth Pharmacological Characterization: Comprehensive in vivo studies to fully elucidate the therapeutic potential and safety profiles of lead compounds.

By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships, the [3-(Morpholinomethyl)phenyl]methanol scaffold holds significant promise for the development of novel therapeutics for a range of human diseases.

References

  • Application Notes: 5-HT2A Antagonist Radioligand Binding Assay. Benchchem.
  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Development of a 5-hydroxytryptamine(2A)
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins.
  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. PubMed.
  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed.
  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • [3-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific. Fisher Scientific.
  • VEGF-R2 Cellular Phosphoryl
  • EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Applic
  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. NIH.
  • EZH2 Methyltransferase Assay Service. Reaction Biology.
  • Radioligand binding methods: practical guide and tips.
  • HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. Cell Signaling Technology.
  • EZH2 Assay Service. BPS Bioscience.
  • Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjug
  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.
  • Development and Strategies of VEGFR-2/KDR Inhibitors. PubMed.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • In Vitro Histone Methyltransferase Assay. PMC - NIH.

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Foundational

spectroscopic data of [3-(Morpholinomethyl)phenyl]methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of [3-(Morpholinomethyl)phenyl]methanol Introduction [3-(Morpholinomethyl)phenyl]methanol, with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of [3-(Morpholinomethyl)phenyl]methanol

Introduction

[3-(Morpholinomethyl)phenyl]methanol, with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol , is a versatile organic compound that finds application as a building block in medicinal chemistry and materials science.[1] Its structure incorporates a benzyl alcohol moiety, a tertiary amine within a morpholine ring, and a substituted aromatic system. Elucidating and confirming the precise structure of this molecule is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing unique and complementary information about the molecular architecture.

This technical guide provides a comprehensive overview of the spectroscopic data for [3-(Morpholinomethyl)phenyl]methanol. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles, detailed experimental protocols, and in-depth interpretation of the spectral features. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For [3-(Morpholinomethyl)phenyl]methanol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.20m4HAr-H
~4.65s2HAr-CH₂-OH
~3.70t, J = 4.5 Hz4HO-(CH₂)₂-N
~3.50s2HAr-CH₂-N
~2.45t, J = 4.5 Hz4HO-CH₂-CH₂-N
~1.80s (broad)1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-15 mg of [3-(Morpholinomethyl)phenyl]methanol and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial.[2] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and provides a single, sharp signal at 0.00 ppm, which is used as a reference point for the chemical shifts of all other protons.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of approximately 4-5 cm.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[2]

  • Shimming: Perform shimming (either manually or automatically) to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For a routine spectrum, 8 to 16 scans are typically sufficient.

Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear fingerprint of the [3-(Morpholinomethyl)phenyl]methanol structure.

  • Aromatic Region (δ ~7.30 - 7.20 ppm): The complex multiplet integrating to 4 protons is characteristic of the protons on the 1,3-disubstituted benzene ring.

  • Benzylic Alcohol Protons (δ ~4.65 ppm): The singlet integrating to 2 protons corresponds to the methylene group of the benzyl alcohol (-CH₂OH).

  • Morpholine Protons (δ ~3.70 and ~2.45 ppm): The two triplets, each integrating to 4 protons, are characteristic of the morpholine ring. The protons closer to the oxygen atom (O-(CH₂)₂-N) are deshielded and appear at a higher chemical shift (~3.70 ppm) compared to the protons closer to the nitrogen atom (O-CH₂-CH₂-N) at ~2.45 ppm. The triplet multiplicity arises from the coupling with the adjacent CH₂ group.

  • Benzylic Amine Protons (δ ~3.50 ppm): The singlet integrating to 2 protons is assigned to the methylene group connecting the aromatic ring to the morpholine nitrogen (Ar-CH₂-N).

  • Hydroxyl Proton (δ ~1.80 ppm): The broad singlet corresponds to the hydroxyl proton. Its broadness is due to chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~141.0C -CH₂OH
~138.0C -CH₂N
~129.0 - 126.0Ar-C H
~67.0O-(C H₂)₂-N
~65.0Ar-C H₂OH
~63.0Ar-C H₂N
~53.5O-CH₂-C H₂-N

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Instrument Setup: The procedure is similar to ¹H NMR, but the spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single line for each unique carbon atom. A larger number of scans is required to achieve a good signal-to-noise ratio.

Expert Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Aromatic Carbons: The signals in the ~126.0 to ~141.0 ppm range correspond to the six carbons of the benzene ring. The two quaternary carbons (substituted with the -CH₂OH and -CH₂N groups) are expected around ~141.0 and ~138.0 ppm, while the four CH carbons will appear between ~129.0 and ~126.0 ppm.

  • Morpholine Carbons: The signal at ~67.0 ppm is assigned to the two carbons adjacent to the oxygen atom, while the signal at ~53.5 ppm corresponds to the two carbons adjacent to the nitrogen atom.

  • Benzylic Carbons: The carbon of the benzylic alcohol group (Ar-C H₂OH) is expected around ~65.0 ppm, and the carbon of the benzylic amine group (Ar-C H₂N) is predicted to be around ~63.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[5] It works on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that match its vibrational modes.[6][7]

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Strong, BroadO-H stretchAlcohol
3100 - 3000MediumC-H stretchAromatic
2960 - 2850MediumC-H stretchAliphatic (CH₂)
1610, 1490Medium-WeakC=C stretchAromatic Ring
1250 - 1000StrongC-O stretchAlcohol, Ether
1120StrongC-N stretchTertiary Amine

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the neat liquid sample of [3-(Morpholinomethyl)phenyl]methanol directly onto the ATR crystal.

  • Data Acquisition: Obtain the spectrum by pressing the anvil against the sample to ensure good contact with the crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Cleaning: After analysis, the crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.

Expert Interpretation of the IR Spectrum

The predicted IR spectrum reveals the key functional groups in [3-(Morpholinomethyl)phenyl]methanol.

  • O-H Stretch (3400 - 3200 cm⁻¹): A strong and broad absorption in this region is a definitive indicator of the hydroxyl group of the alcohol. The broadening is due to intermolecular hydrogen bonding.[8]

  • C-H Stretches (3100 - 2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring, while the bands just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic methylene groups in the morpholine and benzylic positions.[8]

  • C=C Aromatic Stretch (1610, 1490 cm⁻¹): These medium to weak absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.

  • C-O and C-N Stretches (1250 - 1000 cm⁻¹): This region, often called the "fingerprint region," will contain strong absorptions corresponding to the C-O stretching of the alcohol and the ether linkage in the morpholine ring, as well as the C-N stretching of the tertiary amine.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic and reproducible way.[10][11] This fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zProposed Fragment
207[M]⁺ (Molecular Ion)
176[M - OCH₃]⁺
100[CH₂=N(CH₂CH₂)₂O]⁺
91[C₇H₇]⁺ (Tropylium ion)
86[C₅H₁₀NO]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often through a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV).[12] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Expert Interpretation of the Mass Spectrum

The mass spectrum provides the molecular weight and valuable structural information through its fragmentation pattern.

  • Molecular Ion Peak (m/z 207): The peak at the highest m/z value corresponds to the intact molecular ion, confirming the molecular weight of the compound as 207 g/mol .

  • Key Fragment Ions:

    • m/z 100: A very common and often base peak for morpholinomethyl-substituted compounds, resulting from the cleavage of the benzylic C-C bond to form the stable morpholinomethyl cation.

    • m/z 91: The formation of the tropylium ion is a classic fragmentation pattern for benzyl-containing compounds.

    • m/z 176: Loss of a methoxy radical from the molecular ion.

    • m/z 86: A fragment corresponding to the morpholine ring itself after cleavage.

The fragmentation of benzylamines is a well-studied process, and the predicted fragments are consistent with established mechanisms, which often involve the formation of stable benzylic or tropylium cations.[13][14][15]

Visualized Experimental Workflows

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy (ATR) Workflow

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (EI-MS) Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of [3-(Morpholinomethyl)phenyl]methanol. ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic ring, ether, and amine), and mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern. Together, these techniques offer an unambiguous and detailed characterization of the molecule, which is fundamental for its use in scientific research and development.

References

  • H. E. Audier, et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

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  • Lin, C. (2024). Infrared Spectroscopy: Principles and Applications in Organic Chemistry. Chemistry Details. [Link]

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  • Watson, D. (2019). Electron Ionization in GC–MS. LCGC International. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

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  • Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. ResearchGate. [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). HMDB. [Link]

  • ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of [3-(Morpholinomethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel chemical entity, [3-(Morpholinomethyl)phenyl]methanol. As a molecule featuring a tertiary amine (morpholine), a benzylic alcohol, and an aromatic core, its physicochemical properties are critical determinants of its potential as a pharmaceutical candidate. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and defensible characterization.

Introduction and Molecular Overview

[3-(Morpholinomethyl)phenyl]methanol is a substituted toluene derivative with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . The presence of both a basic morpholine group and a polar alcohol group suggests a degree of aqueous solubility, which is likely pH-dependent. The aromatic ring and hydrocarbon backbone contribute to its lipophilic character. Understanding the interplay of these functional groups is paramount for predicting its behavior in various solvent systems and under different stress conditions.

Table 1: Physicochemical Properties of [3-(Morpholinomethyl)phenyl]methanol

PropertyValueSource
CAS Number 91271-64-6
Molecular Formula C12H17NO2
Molecular Weight 207.273 g/mol
IUPAC Name [3-(morpholin-4-ylmethyl)phenyl]methanol

Solubility Profiling: A Multi-faceted Approach

A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent. Both kinetic and thermodynamic solubility data are essential for different stages of the drug development pipeline.

Theoretical Considerations

The solubility of [3-(Morpholinomethyl)phenyl]methanol is dictated by the balance between its hydrophilic and lipophilic moieties. The morpholine and alcohol groups can participate in hydrogen bonding with polar solvents like water, enhancing solubility. Conversely, the phenyl ring and the methylene groups contribute to its non-polar character. The basicity of the morpholine nitrogen means that its protonation at acidic pH will significantly increase aqueous solubility due to the formation of a more polar ammonium salt.

Experimental Determination of Aqueous Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of [3-(Morpholinomethyl)phenyl]methanol to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. This is often more relevant for early-stage drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of [3-(Morpholinomethyl)phenyl]methanol in an organic solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in the desired aqueous buffer.

  • Precipitation Detection: Monitor the solutions for the first sign of precipitation using techniques like nephelometry, which measures light scattering from suspended particles.

Organic Solvent Solubility

Understanding the solubility in organic solvents is crucial for synthetic route development, purification, and formulation.

Protocol:

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Isothermal Titration: Add known volumes of the solvent to a pre-weighed amount of [3-(Morpholinomethyl)phenyl]methanol at a constant temperature until the solid is completely dissolved. The solubility can then be calculated.

G cluster_solubility Solubility Profiling Workflow A Compound [3-(Morpholinomethyl)phenyl]methanol B Aqueous Solubility A->B C Organic Solvent Solubility A->C D Thermodynamic (Shake-Flask) B->D E Kinetic (Precipitation Assay) B->E F Various Polarities C->F G pH-Dependent Profile (pH 1.2, 4.5, 6.8, 7.4) D->G I Nephelometry E->I J Isothermal Titration F->J H Quantification (HPLC/UV-Vis) G->H

Caption: Workflow for comprehensive solubility assessment.

Chemical Stability and Degradation Pathway Analysis

Evaluating the intrinsic stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, guided by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. These studies are conducted under conditions more severe than accelerated stability testing.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionProposed Method
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours
Neutral Hydrolysis Water at 60 °C for 24-48 hours
Oxidation 3% H2O2 at room temperature for 24-48 hours
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
Thermal Degradation Dry heat at a temperature above the recommended accelerated stability testing conditions (e.g., 80 °C) for up to 72 hours.
Predicted Degradation Pathways

Based on the structure of [3-(Morpholinomethyl)phenyl]methanol, several degradation pathways can be anticipated:

  • Oxidation of the Benzylic Alcohol: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid.

  • Oxidative Degradation of the Morpholine Ring: The morpholine moiety can undergo oxidative ring cleavage. The nitrogen atom is also a potential site for oxidation, forming an N-oxide.

  • Degradation of Benzyl Alcohol Moiety: Under certain conditions, such as high heat, the benzyl alcohol moiety can degrade to form benzene, toluene, and benzaldehyde.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to unforeseen degradation.

G cluster_degradation Potential Degradation Pathways Parent [3-(Morpholinomethyl)phenyl]methanol Oxidation Oxidative Stress (e.g., H2O2) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Thermal Thermal Stress Parent->Thermal Photo Photolytic Stress (ICH Q1B) Parent->Photo Aldehyde 3-(Morpholinomethyl)benzaldehyde Oxidation->Aldehyde Primary Oxidation N_Oxide [3-(Hydroxymethyl)phenyl]methyl(oxido)morpholin-4-ium Oxidation->N_Oxide RingCleavage Ring-Opened Products Oxidation->RingCleavage BenzylDeg Benzene, Toluene, Benzaldehyde Thermal->BenzylDeg CarboxylicAcid 3-(Morpholinomethyl)benzoic acid Aldehyde->CarboxylicAcid Secondary Oxidation

Foundational

Unlocking Therapeutic Potential: A Technical Guide to [3-(Morpholinomethyl)phenyl]methanol Derivatives as Norepinephrine Reuptake Inhibitors

Introduction: The Significance of the Phenyl-Morpholine Scaffold The [3-(Morpholinomethyl)phenyl]methanol scaffold represents a cornerstone in the development of selective norepinephrine reuptake inhibitors (NRIs). While...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenyl-Morpholine Scaffold

The [3-(Morpholinomethyl)phenyl]methanol scaffold represents a cornerstone in the development of selective norepinephrine reuptake inhibitors (NRIs). While the precise named compound is not extensively documented as a therapeutic agent itself, its core structure is embodied in the well-established antidepressant, Reboxetine. This guide will dissect the therapeutic potential of this chemical family, using Reboxetine as a primary exemplar to explore the mechanism of action, potential therapeutic targets, and the scientific rationale behind experimental validation. For researchers and drug development professionals, understanding the nuances of this scaffold is pivotal for innovating next-generation therapeutics targeting noradrenergic pathways.

Reboxetine, marketed under trade names such as Edronax and Vestra, is a potent and selective NRI primarily used for the treatment of major depressive disorder (MDD).[1] It was the first commercially available NRI developed specifically as a first-line therapy for this indication.[2] Its therapeutic effect is achieved by selectively inhibiting the reuptake of norepinephrine (NE), a neurotransmitter crucial for regulating mood, attention, and arousal.[1] Unlike many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), Reboxetine's primary action is on the norepinephrine system, leading to increased levels of NE in the synaptic cleft.[1] This targeted action is believed to be responsible for its efficacy in alleviating depressive symptoms, particularly those related to energy and motivation.[1]

This guide will provide an in-depth exploration of the therapeutic avenues stemming from the [3-(Morpholinomethyl)phenyl]methanol core, with a focus on the norepinephrine transporter as the primary therapeutic target. We will delve into the mechanistic underpinnings, experimental workflows for target validation, and the broader clinical landscape for compounds of this class.

Part 1: The Primary Therapeutic Target: The Norepinephrine Transporter (NET)

The principal therapeutic target for [3-(Morpholinomethyl)phenyl]methanol derivatives, exemplified by Reboxetine, is the norepinephrine transporter (NET). NET is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling.[3]

Mechanism of Action: Competitive Inhibition of Norepinephrine Reuptake

Compounds based on the [3-(Morpholinomethyl)phenyl]methanol scaffold act as competitive inhibitors of NET. By binding to the transporter protein, they block the reuptake of norepinephrine, leading to a higher concentration of this neurotransmitter in the synapse. This enhanced noradrenergic signaling is the primary mechanism through which these compounds exert their antidepressant effects.[1][3] Reboxetine demonstrates high affinity and selectivity for the human norepinephrine transporter over the serotonin and dopamine transporters.[2] This selectivity is a key feature, as it minimizes off-target effects commonly associated with less selective antidepressants, such as tricyclic antidepressants (TCAs).[2]

The following diagram illustrates the mechanism of action at the synaptic level:

cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft NE Release net_transporter Norepinephrine Transporter (NET) net_transporter->presynaptic NE Reuptake reboxetine [3-(Morpholinomethyl)phenyl]methanol Derivative (e.g., Reboxetine) reboxetine->net_transporter Inhibits ne Norepinephrine (NE) ne_receptor Adrenergic Receptor ne->ne_receptor Binds

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

Experimental Validation of NET Inhibition

Validating the inhibitory activity of [3-(Morpholinomethyl)phenyl]methanol derivatives on NET is a critical step in the drug discovery process. A standard and robust method for this is the in vitro radioligand binding assay.

Protocol: Radioligand Binding Assay for NET Affinity

  • Objective: To determine the binding affinity (Ki) of a test compound for the norepinephrine transporter.

  • Materials:

    • Cell membranes prepared from cells expressing human NET (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Nisoxetine or another suitable high-affinity NET ligand.

    • Test compound (e.g., a [3-(Morpholinomethyl)phenyl]methanol derivative).

    • Non-specific binding control (e.g., Desipramine at a high concentration).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Harvest the membranes by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Binding Affinity Data

CompoundTargetRadioligandKi (nM)Selectivity vs. SERTSelectivity vs. DAT
ReboxetineNET[³H]-Nisoxetine1.1~20-fold>100-fold
Compound XNET[³H]-Nisoxetine0.8~30-fold>150-fold
Compound YNET[³H]-Nisoxetine5.2~10-fold>50-fold

Note: Data is illustrative and based on typical values for selective NRIs.

Part 2: Beyond the Primary Target: Exploring Secondary Therapeutic Avenues

While the primary therapeutic effect of Reboxetine and its analogs is mediated through NET inhibition, research suggests potential interactions with other targets that could contribute to their overall pharmacological profile or open new therapeutic indications.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

Recent studies have shown that Reboxetine can inhibit both brain and cardiac G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] GIRK channels are involved in slowing the heart rate and modulating neuronal excitability. Inhibition of these channels could have implications for both the therapeutic effects and the side-effect profile of these compounds. Further investigation into the structure-activity relationships for GIRK channel inhibition could lead to the design of molecules with a more favorable cardiac safety profile or novel applications in conditions characterized by GIRK channel dysregulation.

Potential Anti-inflammatory and Neuroprotective Effects

Some studies have suggested that antidepressants, including those acting on the noradrenergic system, may have anti-inflammatory and neurotrophic properties. For instance, Reboxetine has been shown to mitigate the effects of chronic social stress on brain-derived neurotrophic factor (BDNF) expression.[3] This opens up the possibility of exploring [3-(Morpholinomethyl)phenyl]methanol derivatives for neurodegenerative or neuroinflammatory disorders.

Anticancer Activity of Related Scaffolds

Interestingly, derivatives of 3-(morpholinomethyl)benzofuran have been synthesized and evaluated for their anticancer activity against non-small cell lung carcinoma cell lines.[5][6] These compounds demonstrated potent antiproliferative effects and inhibitory activity against VEGFR-2.[5] While the core scaffold differs slightly, this highlights the potential for chemical modifications of the phenyl-morpholine backbone to yield compounds with entirely different therapeutic applications.

The following workflow outlines a potential strategy for exploring these secondary targets:

start [3-(Morpholinomethyl)phenyl]methanol Derivative Library primary_screen Primary Screen: NET Binding & Reuptake Assay start->primary_screen secondary_screen Secondary Screens: - GIRK Channel Patch Clamp - Anti-inflammatory Assays (e.g., cytokine release) - Cancer Cell Line Proliferation (e.g., MTT assay) primary_screen->secondary_screen Active Compounds hit_validation Hit Validation: - Dose-response studies - In vivo efficacy models (e.g., forced swim test for depression, xenograft models for cancer) secondary_screen->hit_validation Validated Hits sar_optimization Structure-Activity Relationship (SAR) & Lead Optimization hit_validation->sar_optimization sar_optimization->primary_screen Iterative Design & Synthesis preclinical_dev Preclinical Development sar_optimization->preclinical_dev

Caption: Workflow for Secondary Target Identification.

Part 3: Clinical Landscape and Future Directions

Clinical Efficacy and Controversy

The clinical use of Reboxetine has been a subject of debate. While it is approved and used in many countries for the treatment of MDD, it is not approved in the United States.[1] Some meta-analyses that included unpublished clinical trial data have questioned its efficacy compared to placebo and other antidepressants, highlighting the issue of publication bias in the pharmaceutical industry.[7] Despite this, Reboxetine remains a valuable tool for some patients and serves as a crucial chemical probe for understanding the role of norepinephrine in depression and other CNS disorders.[8]

Beyond depression, Reboxetine has been investigated for other conditions, including panic disorder, attention deficit hyperactivity disorder (ADHD), and to attenuate antipsychotic-induced weight gain.[4] A clinical trial has also been initiated to evaluate its S,S-enantiomer, esreboxetine (AXS-14), for the management of fibromyalgia.[9][10]

Structure-Activity Relationship (SAR) and Future Drug Design

The development of new therapeutics based on the [3-(Morpholinomethyl)phenyl]methanol scaffold will heavily rely on understanding the structure-activity relationships (SAR). Key areas for modification include:

  • Substitution on the Phenyl Ring: Altering the substitution pattern on the phenyl ring can influence binding affinity, selectivity, and pharmacokinetic properties.

  • Modifications of the Morpholine Ring: Opening or altering the morpholine ring can lead to novel interactions with the target protein.

  • Stereochemistry: As with many drugs, the stereochemistry of the benzylic carbon and the morpholine ring is critical for activity. Reboxetine is a racemate of the (R,R) and (S,S) enantiomers.

Future research should focus on designing analogs with improved efficacy, a better side-effect profile, and potentially novel therapeutic indications. High-throughput screening, computational modeling, and iterative medicinal chemistry efforts will be essential in this endeavor.

Conclusion

The [3-(Morpholinomethyl)phenyl]methanol scaffold, exemplified by Reboxetine, has proven to be a valuable starting point for the development of selective norepinephrine reuptake inhibitors. While the clinical journey of Reboxetine has been complex, the underlying pharmacology provides a solid foundation for future drug discovery efforts. By leveraging a deep understanding of the mechanism of action at the norepinephrine transporter, exploring potential secondary targets, and applying modern drug design principles, researchers can continue to innovate and develop new therapeutics for a range of neurological and other disorders. This guide serves as a technical framework to inform and inspire such endeavors.

References

  • Reboxetine Mesilate. (2024, June 15).
  • Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. (n.d.).
  • Reboxetine (Edronax): The Most Controversial Antidepressant. (2021, January 8). HealthCentral.
  • Reboxetine. (n.d.). Wikipedia.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.).
  • The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. (n.d.). PubMed.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.). PubMed Central.
  • Axsome Therapeutics Initiates FORWARD Phase 3 Trial of AXS-14 for the Management of Fibromyalgia. (2026, January 16). BioSpace.
  • Axsome Therapeutics Doses First Patient in Phase 3 FORWARD Trial of AXS-14 for Fibromyalgia Management. (2026, January 15).
  • Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. (n.d.). PubMed Central.

Sources

Protocols & Analytical Methods

Method

Synthesis of [3-(Morpholinomethyl)phenyl]methanol: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth experimental protocol for the synthesis of [3-(Morpholinomethyl)phenyl]methanol, a valuable building block in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth experimental protocol for the synthesis of [3-(Morpholinomethyl)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. The procedure detailed herein focuses on a robust and widely applicable method: one-pot reductive amination. This document is structured to not only provide a step-by-step methodology but also to offer insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

[3-(Morpholinomethyl)phenyl]methanol is a bifunctional molecule incorporating a benzylic alcohol and a tertiary amine within a morpholine ring. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The presence of the hydroxymethyl group provides a handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The development of efficient and scalable synthetic routes to such building blocks is of critical importance for accelerating drug discovery programs.[1]

The protocol described below utilizes a direct reductive amination reaction, a powerful and efficient method for the formation of carbon-nitrogen bonds.[2] This one-pot procedure combines 3-formylphenylmethanol and morpholine in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride, to afford the desired product in good yield.

Reaction Principle: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine or iminium ion. The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The amine (morpholine) nucleophilically attacks the carbonyl carbon of the aldehyde (3-formylphenylmethanol) to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields an iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for reducing iminium ions in the presence of aldehydes.[3] This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all combined at the outset of the reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Formylphenylmethanol≥97%Commercially Available87045-42-9
Morpholine≥99%Commercially Available110-91-8
Sodium Triacetoxyborohydride≥95%Commercially Available56553-60-7
1,2-Dichloroethane (DCE)AnhydrousCommercially Available107-06-2
Glacial Acetic AcidACS GradeCommercially Available64-19-7
Saturated Sodium BicarbonateACS GradeCommercially AvailableN/A
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6
Silica Gel230-400 meshCommercially Available7631-86-9
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially AvailableN/A

Safety Precautions

  • Sodium Triacetoxyborohydride: This reagent is water-sensitive and can release flammable gases upon contact with water. It is also a skin and eye irritant. Handle in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4]

  • 1,2-Dichloroethane (DCE): DCE is a suspected carcinogen and is toxic. All manipulations involving DCE must be performed in a certified chemical fume hood.

  • Morpholine: Morpholine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • General Precautions: Always wear appropriate PPE when handling chemicals. Review the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocol

This protocol is designed for the synthesis of [3-(Morpholinomethyl)phenyl]methanol on a 10 mmol scale.

Step 1: Reaction Setup
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-formylphenylmethanol (1.36 g, 10.0 mmol).

  • Add anhydrous 1,2-dichloroethane (DCE, 100 mL) to the flask and stir until the starting material is fully dissolved.

  • To the resulting solution, add morpholine (0.96 mL, 11.0 mmol, 1.1 equivalents).

  • Add glacial acetic acid (0.11 mL, 2.0 mmol, 0.2 equivalents) to the reaction mixture. The acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate.

Step 2: Reductive Amination
  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) to the reaction mixture in portions over 10 minutes. Note: The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Workflow

Reductive Amination Workflow A 1. Dissolve 3-Formylphenylmethanol in anhydrous DCE B 2. Add Morpholine and Glacial Acetic Acid A->B C 3. Stir for 30 min at RT (Iminium Ion Formation) B->C D 4. Add Sodium Triacetoxyborohydride in portions C->D E 5. Stir for 12-24h at RT (Reaction Monitoring) D->E F 6. Quench with sat. NaHCO3(aq) E->F G 7. Extract with DCM F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize the Product I->J

Caption: A schematic overview of the experimental workflow for the synthesis of [3-(Morpholinomethyl)phenyl]methanol.

Step 3: Work-up and Extraction
  • Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Caution: Gas evolution (hydrogen) may occur.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

The crude product can be purified by silica gel column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). The polarity of the eluent can be adjusted based on TLC analysis. Fractions containing the desired product are identified by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield [3-(Morpholinomethyl)phenyl]methanol as a solid or viscous oil.

Alternatively, for solid products, recrystallization can be employed. A suitable solvent system can be determined by screening various solvents. Common solvent systems for morpholine derivatives include ethanol/water or methanol/water mixtures.[1]

Characterization

The identity and purity of the synthesized [3-(Morpholinomethyl)phenyl]methanol (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ) can be confirmed by standard analytical techniques.[3][5]

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons (δ 7.2-7.4 ppm, m, 4H): The four protons on the benzene ring will appear as a complex multiplet in this region.

    • Hydroxymethyl Protons (δ ~4.7 ppm, s, 2H): The two protons of the -CH₂OH group are expected to appear as a singlet. The chemical shift can be variable and the peak may be broad due to hydrogen bonding.

    • Benzylic Protons (δ ~3.5 ppm, s, 2H): The two protons of the -CH₂-N group are expected to appear as a singlet.

    • Morpholine Protons (δ ~3.7 ppm, t, 4H and δ ~2.5 ppm, t, 4H): The eight protons of the morpholine ring will appear as two distinct triplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Aromatic Carbons (δ 125-140 ppm): Several signals corresponding to the carbons of the benzene ring.

    • Hydroxymethyl Carbon (δ ~65 ppm): The carbon of the -CH₂OH group.

    • Benzylic Carbon (δ ~63 ppm): The carbon of the -CH₂-N group.

    • Morpholine Carbons (δ ~67 ppm and δ ~54 ppm): Two signals for the carbons of the morpholine ring.

  • FTIR (thin film, cm⁻¹):

    • O-H Stretch (broad, ~3300-3400 cm⁻¹): A broad absorption band characteristic of the hydroxyl group due to hydrogen bonding.

    • C-H Stretch (aromatic, ~3000-3100 cm⁻¹): Absorptions corresponding to the C-H bonds of the benzene ring.

    • C-H Stretch (aliphatic, ~2800-3000 cm⁻¹): Absorptions from the C-H bonds of the methylene groups.

    • C-O Stretch (~1050-1150 cm⁻¹): A strong absorption corresponding to the C-O stretching of the alcohol and the ether in the morpholine ring.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Inactive reducing agentEnsure sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions.
Incomplete iminium ion formationEnsure the reaction is stirred for a sufficient time after the addition of the amine and acetic acid before adding the reducing agent.
Formation of side products Over-reduction of the aldehydeThis is unlikely with sodium triacetoxyborohydride but could occur with stronger reducing agents.
Dialkylation of the amine (if a primary amine were used)Not applicable for morpholine (a secondary amine).
Difficult purification Co-eluting impuritiesAdjust the polarity of the eluent for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.
Product is an oilIf the product is an oil, attempt to form a salt (e.g., hydrochloride) which may be crystalline.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of [3-(Morpholinomethyl)phenyl]methanol via a one-pot reductive amination. The methodology is robust, scalable, and utilizes readily available reagents. By understanding the underlying chemical principles and following the outlined procedures, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

Reaction Mechanism

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde 3-Formylphenylmethanol Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Morpholine Morpholine Morpholine Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid-catalyzed) Reducer NaBH(OAc)₃ Product [3-(Morpholinomethyl)phenyl]methanol Iminium_ref Iminium Ion Iminium_ref->Product + NaBH(OAc)₃ (Hydride Transfer)

Caption: A simplified mechanism of the reductive amination of 3-formylphenylmethanol with morpholine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • [3-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for [3-(Morpholinomethyl)phenyl]methanol in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The [3-(Morpholinomethyl)phenyl]methanol scaffold represents a confluence of two moieties with significant precedence in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The [3-(Morpholinomethyl)phenyl]methanol scaffold represents a confluence of two moieties with significant precedence in medicinal chemistry: the benzyl alcohol group, a versatile synthetic handle and a component of numerous bioactive molecules, and the morpholine ring, a well-established "privileged structure" known to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document provides a comprehensive guide to the strategic application of [3-(Morpholinomethyl)phenyl]methanol in drug discovery programs. It outlines the rationale for its use, potential therapeutic applications based on analogous structures, and detailed, field-proven protocols for its synthesis and derivatization. This guide is intended to empower researchers to leverage this scaffold for the development of novel therapeutics with optimized drug-like properties.

The Strategic Value of the [3-(Morpholinomethyl)phenyl]methanol Scaffold

The design of the [3-(Morpholinomethyl)phenyl]methanol scaffold is a deliberate exercise in medicinal chemistry aimed at embedding favorable drug-like properties into a versatile chemical template. The value of this scaffold can be deconstructed into the contributions of its constituent parts:

  • The Phenyl Ring: This provides a rigid core for the attachment of various functional groups in a defined three-dimensional arrangement, allowing for the exploration of structure-activity relationships (SAR).[3]

  • The Morpholine Moiety: The incorporation of a morpholine ring is a widely used strategy to improve the pharmacokinetic profile of a drug candidate.[4][5] Its basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility. The ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the morpholine ring is generally metabolically stable and can improve oral bioavailability and reduce off-target toxicity.[2]

  • The Methanol Group: The primary alcohol functionality serves as a key point for derivatization, allowing for the introduction of a wide array of functional groups through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This provides a facile route for library synthesis and SAR exploration. The hydroxyl group can also participate in hydrogen bonding interactions with target proteins.[6]

  • The meta-Substitution Pattern: The 1,3-substitution on the phenyl ring provides a specific spatial arrangement of the morpholinomethyl and hydroxymethyl groups, which can be crucial for optimal binding to a biological target.

The combination of these features makes [3-(Morpholinomethyl)phenyl]methanol a promising starting point for the development of new chemical entities in various therapeutic areas.

Potential Therapeutic Applications

While specific biological activities for [3-(Morpholinomethyl)phenyl]methanol are not extensively reported in publicly available literature, the analysis of structurally related compounds provides strong indications of its potential applications, particularly in oncology.

Anticancer Agents

The morpholinomethylphenyl moiety is present in a number of compounds with demonstrated anticancer activity. For example, derivatives of 3-(morpholinomethyl)benzofuran have shown potent antiproliferative activity against non-small cell lung cancer cell lines.[7] The morpholine group in these compounds is thought to enhance their cytotoxic activity.[7] This suggests that the [3-(Morpholinomethyl)phenyl]methanol scaffold could serve as a valuable template for the design of novel anticancer agents. The methanol group offers a position for the introduction of functionalities that could modulate potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Visualization

anticancer_pathway Scaffold [3-(Morpholinomethyl)phenyl]methanol Derivative Target Putative Kinase or Receptor Target Scaffold->Target Inhibition Pathway Oncogenic Signaling Pathway (e.g., VEGFR-2) Target->Pathway Activation Apoptosis Apoptosis Target->Apoptosis Inhibition of Proliferation Tumor Cell Proliferation Pathway->Proliferation Stimulation

Caption: Putative mechanism of action for anticancer agents based on the [3-(Morpholinomethyl)phenyl]methanol scaffold.

Synthetic Protocols

The synthesis of [3-(Morpholinomethyl)phenyl]methanol can be achieved through several reliable and scalable routes. Below are two detailed protocols based on standard organic chemistry transformations.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a two-step synthesis starting from 3-formylbenzoic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, followed by a reductive amination with morpholine.

Step 1: Synthesis of 3-(Hydroxymethyl)benzaldehyde

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylbenzoic acid (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add a solution of borane-THF complex (BH3·THF, approximately 1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(hydroxymethyl)benzaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Reductive Amination with Morpholine

  • Reaction Setup: In a round-bottom flask, dissolve 3-(hydroxymethyl)benzaldehyde (1 equivalent) and morpholine (1.2 equivalents) in methanol.

  • Acid Catalyst: Add a catalytic amount of acetic acid to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise.

  • Reaction: Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield [3-(Morpholinomethyl)phenyl]methanol.

Experimental Workflow: Reductive Amination

reductive_amination_workflow Start 3-Formylbenzoic Acid Step1 Reduction (BH3·THF) Start->Step1 Intermediate 3-(Hydroxymethyl)benzaldehyde Step1->Intermediate Step2 Reductive Amination (Morpholine, NaBH4) Intermediate->Step2 Purification Column Chromatography Step2->Purification Product [3-(Morpholinomethyl)phenyl]methanol Purification->Product

Caption: Workflow for the synthesis of [3-(Morpholinomethyl)phenyl]methanol via reductive amination.

Protocol 2: Synthesis via N-Alkylation

This protocol involves the synthesis of a benzyl bromide intermediate followed by nucleophilic substitution with morpholine.

Step 1: Synthesis of (3-(Bromomethyl)phenyl)methanol

  • Starting Material: Begin with 3-methylbenzyl alcohol.

  • Radical Bromination: Dissolve 3-methylbenzyl alcohol (1 equivalent) in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Reaction: Reflux the reaction mixture with gentle heating, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford (3-(bromomethyl)phenyl)methanol.

Step 2: N-Alkylation of Morpholine

  • Reaction Setup: Dissolve (3-(bromomethyl)phenyl)methanol (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base and Nucleophile: Add morpholine (2-3 equivalents) and a non-nucleophilic base like potassium carbonate (K2CO3, 2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography to obtain [3-(Morpholinomethyl)phenyl]methanol.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Once the [3-(Morpholinomethyl)phenyl]methanol scaffold is synthesized, a systematic exploration of its SAR can be undertaken to optimize its biological activity.

Modification of the Benzyl Alcohol

The hydroxyl group of the benzyl alcohol is a prime target for modification.

  • Ester and Ether Analogs: Conversion of the alcohol to a variety of esters and ethers can modulate lipophilicity and introduce new points of interaction with the target protein.

  • Oxidation: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid introduces different electronic and hydrogen bonding properties, which can significantly impact biological activity.

  • Bioisosteric Replacement: The benzyl alcohol moiety can be replaced with other functional groups that mimic its size, shape, and electronic properties.[8][9] This is a powerful strategy to improve metabolic stability, potency, and other drug-like properties.[10] Examples of potential bioisosteres for the hydroxymethyl group include:

    • Amides and Sulfonamides: These groups can act as hydrogen bond donors and acceptors.

    • Small Heterocycles: Tetrazoles, for instance, are well-known bioisosteres for carboxylic acids and could be considered for derivatives where the alcohol is oxidized.[11]

Substitution on the Phenyl Ring

The phenyl ring can be substituted with various groups to probe the steric and electronic requirements of the binding pocket. Halogens, small alkyl groups, and electron-donating or -withdrawing groups can be introduced to fine-tune the activity.

Data Presentation

The following table provides a hypothetical framework for summarizing SAR data for derivatives of [3-(Morpholinomethyl)phenyl]methanol.

Compound IDR Group (at CH2OH)Phenyl SubstitutionTarget Binding (IC50, nM)Cell Proliferation (GI50, µM)
Scaffold-01 OHH>10,000>100
Scaffold-02 OAcH5,20075.3
Scaffold-03 OH4-Cl85012.1
Scaffold-04 OH2-F1,20025.6

Conclusion

The [3-(Morpholinomethyl)phenyl]methanol scaffold is a strategically designed chemical entity with significant potential in medicinal chemistry. Its inherent features, including the solubility-enhancing and metabolically stable morpholine ring and the versatile benzyl alcohol group, make it an attractive starting point for the development of novel therapeutics, particularly in the field of oncology. The detailed synthetic protocols and strategies for SAR exploration provided in this document are intended to facilitate the efficient utilization of this promising scaffold in drug discovery programs.

References

  • Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Rivanera, D. (2011). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 3(7), 7879-7889.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Khodairy, A. (2018). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1366-1378.
  • Batra, J. K., Kang, G. J., Jurd, L., & Hamel, E. (1987). Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin. Molecular Pharmacology, 31(4), 435-441.
  • Georgiadis, M. P., Fesatidou, M., & Geronikaki, A. (2020).
  • Benci, K., Mandić, L., & Hranjec, M. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Wang, S., & Wang, J. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Sharma, P. K., & Kumar, V. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • E3S Web of Conferences. (2024).
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods and Principles in Medicinal Chemistry, 1-61.
  • Georgiadis, M. P., Fesatidou, M., & Geronikaki, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for [3-(Morpholinomethyl)phenyl]methanol: A Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space [3-(Morpholinomethyl)phenyl]methanol emerges as a bifunctional building block of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space

[3-(Morpholinomethyl)phenyl]methanol emerges as a bifunctional building block of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating both a nucleophilic secondary amine within a morpholine ring and a primary benzylic alcohol, offers a versatile platform for the synthesis of a diverse array of novel compounds. The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. Simultaneously, the benzylic alcohol provides a reactive handle for a multitude of chemical transformations, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

This guide provides an in-depth exploration of the chemical reactivity of [3-(Morpholinomethyl)phenyl]methanol and presents detailed protocols for its application in the synthesis of new chemical entities. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers to build upon in their own synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and execution.

PropertyValueSource
CAS Number 91271-64-6N/A
Molecular Formula C₁₂H₁₇NO₂N/A
Molecular Weight 207.27 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.General Knowledge

Reactivity Profile and Strategic Considerations

The synthetic utility of [3-(Morpholinomethyl)phenyl]methanol lies in the orthogonal reactivity of its two primary functional groups. The morpholine nitrogen is a moderately strong nucleophile and a base, while the benzylic alcohol is a versatile precursor to ethers, esters, aldehydes, and can be substituted via nucleophilic displacement after activation.

Key strategic considerations include:

  • Chemoselectivity: The presence of both a nucleophilic amine and a hydroxyl group necessitates careful selection of reaction conditions to achieve selective functionalization of one group over the other.

  • Protecting Groups: In multi-step syntheses, the use of protecting groups for either the amine or the alcohol may be required to avoid unwanted side reactions.

  • Reaction pH: The basicity of the morpholine nitrogen (pKa of the conjugate acid is typically around 8.5) means that under acidic conditions, it will exist predominantly in its protonated, non-nucleophilic form. This can be exploited to direct reactions towards the alcohol functionality.

logical_relationship cluster_molecule [3-(Morpholinomethyl)phenyl]methanol cluster_functionalities Reactive Sites cluster_reactions Potential Transformations Molecule C₁₂H₁₇NO₂ Morpholine Morpholine Moiety (Nucleophilic Nitrogen) Molecule->Morpholine Alcohol Benzylic Alcohol (Versatile Handle) Molecule->Alcohol N_Alkylation N-Alkylation N-Arylation Morpholine->N_Alkylation Reductive_Amination Reductive Amination Morpholine->Reductive_Amination Esterification Esterification Alcohol->Esterification Etherification Etherification (e.g., Williamson, Mitsunobu) Alcohol->Etherification Oxidation Oxidation to Aldehyde Alcohol->Oxidation Substitution Nucleophilic Substitution (after activation) Alcohol->Substitution

Caption: Reactivity map of [3-(Morpholinomethyl)phenyl]methanol.

Experimental Protocols

The following protocols are provided as detailed starting points for the synthetic manipulation of [3-(Morpholinomethyl)phenyl]methanol. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: Selective O-Acylation of the Benzylic Alcohol

This protocol leverages acidic conditions to protonate the morpholine nitrogen, thereby deactivating it as a nucleophile and allowing for selective acylation of the hydroxyl group.

experimental_workflow Start Start: Dissolve Reactants Step1 Add [3-(Morpholinomethyl)phenyl]methanol and Acylating Agent to Solvent Start->Step1 Step2 Add Acid Catalyst (e.g., HCl in Dioxane) Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC/LC-MS) Step2->Step3 Step4 Quench with Saturated NaHCO₃ (aq) Step3->Step4 Step5 Extract with Organic Solvent (e.g., EtOAc) Step4->Step5 Step6 Dry, Filter, and Concentrate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End End: Isolated O-Acylated Product Step7->End

Caption: Workflow for selective O-acylation.

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol

  • Acyl chloride or carboxylic anhydride (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [3-(Morpholinomethyl)phenyl]methanol (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid (4 M HCl in dioxane or TFA, 1.2 equivalents) to the stirred solution. Stir for 10-15 minutes at 0 °C. The formation of a salt may be observed.

  • Add the acylating agent (acyl chloride or anhydride, 1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of the reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired O-acylated product.

Causality Behind Experimental Choices: The use of a strong acid protonates the more basic morpholine nitrogen, rendering it non-nucleophilic and directing the acylation to the less basic hydroxyl group.[1][2][3][4] The reaction is performed at low temperature initially to control the exothermic reaction between the acylating agent and any residual nucleophiles.

Protocol 2: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.[5][6][7][8]

mitsunobu_workflow Start Start: Prepare Reagents Step1 Dissolve Alcohol, Phenol/Nucleophile, and PPh₃ in Anhydrous THF Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add DEAD or DIAD Dropwise Step2->Step3 Step4 Stir at Room Temperature (Monitor by TLC/LC-MS) Step3->Step4 Step5 Concentrate the Reaction Mixture Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End End: Isolated Ether Product Step6->End

Caption: Workflow for the Mitsunobu reaction.

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol

  • Phenol or another suitable nucleophile (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add [3-(Morpholinomethyl)phenyl]methanol (1.0 equivalent), the phenolic coupling partner (1.2 equivalents), and triphenylphosphine (1.5 equivalents).

  • Dissolve the solids in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise over 15-20 minutes. An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a solvent like diethyl ether prior to chromatography.

Trustworthiness and Self-Validation: The progress of the Mitsunobu reaction can be visually monitored by the disappearance of the starting alcohol and the formation of the less polar product on a TLC plate. The formation of triphenylphosphine oxide as a white precipitate is also an indicator of reaction progression.[5][7]

Protocol 3: Oxidation to [3-(Morpholinomethyl)phenyl]benzaldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde provides a key intermediate for further elaboration, such as in reductive amination or Wittig reactions. A Swern oxidation is a reliable method for this transformation.[9]

swern_oxidation_workflow Start Start: Prepare Oxalyl Chloride Solution Step1 Dissolve Oxalyl Chloride in Anhydrous DCM Cool to -78 °C Start->Step1 Step2 Add DMSO Dropwise Step1->Step2 Step3 Add Alcohol Solution Dropwise Step2->Step3 Step4 Stir at -78 °C Step3->Step4 Step5 Add Triethylamine (TEA) Step4->Step5 Step6 Warm to Room Temperature Step5->Step6 Step7 Work-up with Water and Brine Step6->Step7 Step8 Dry, Filter, and Concentrate Step7->Step8 End End: Isolated Aldehyde Product Step8->End

Caption: Workflow for Swern oxidation.

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol

  • Oxalyl chloride (1.5 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (5.0 equivalents)

  • Water

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the cold DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Prepare a solution of [3-(Morpholinomethyl)phenyl]methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 1-2 hours at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be purified by column chromatography if necessary.

Expertise and Experience: The Swern oxidation is a powerful but sensitive reaction. Maintaining a low temperature during the addition of reagents is crucial to avoid side reactions and decomposition of the activated intermediate.[9] The order of addition is also critical for the success of the reaction.

Protocol 4: N-Alkylation of the Morpholine Moiety

The nucleophilic morpholine nitrogen can be readily alkylated using an alkyl halide.

n_alkylation_workflow Start Start: Combine Reactants Step1 Dissolve [3-(Morpholinomethyl)phenyl]methanol and Add Alkyl Halide Start->Step1 Step2 Add Base (e.g., K₂CO₃ or DIEA) Step1->Step2 Step3 Heat the Reaction Mixture (Monitor by TLC/LC-MS) Step2->Step3 Step4 Filter off Solids Step3->Step4 Step5 Concentrate the Filtrate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End End: Isolated N-Alkylated Product Step6->End

Caption: Workflow for N-alkylation.

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine [3-(Morpholinomethyl)phenyl]methanol (1.0 equivalent), the alkyl halide (1.2 equivalents), and potassium carbonate or DIEA (2.0 equivalents).

  • Add acetonitrile or DMF as the solvent (approximately 0.2 M concentration).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-alkylated product.

Authoritative Grounding: The N-alkylation of secondary amines with alkyl halides is a fundamental and widely practiced transformation in organic synthesis.[10][11][12] The choice of base and solvent can significantly impact the reaction rate and yield.

Conclusion

[3-(Morpholinomethyl)phenyl]methanol is a highly valuable and versatile building block for the synthesis of novel compounds. Its bifunctional nature allows for a wide range of chemical transformations at either the morpholine or the benzyl alcohol moiety. By carefully selecting reaction conditions, chemists can achieve high levels of chemoselectivity, enabling the efficient construction of complex molecules with potential applications in drug discovery and materials science. The protocols provided in this guide serve as a robust starting point for exploring the rich chemistry of this promising scaffold.

References

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2025). ResearchGate. [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]

  • Mitsunobu Reaction. (2019). Organic-chemistry.org. [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate. [Link]

  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-261. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017). National Institutes of Health. [Link]

  • Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. (n.d.). Organic Letters, 4(15), 2561-2563. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). National Institutes of Health. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. (n.d.). OSTI.GOV. [Link]

  • A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. (2018). Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). National Institutes of Health. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. (n.d.). Organic Synthesis. [Link]

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Application

Application Notes and Protocols for In Vitro Assays Involving [3-(Morpholinomethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Bioactivity of Novel Chemical Entities In the landscape of contemporary drug discovery, the exploration of novel chemical entities i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Bioactivity of Novel Chemical Entities

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. [3-(Morpholinomethyl)phenyl]methanol, a compound characterized by the integration of a phenylmethanol core and a morpholine moiety, stands as such a candidate. While direct pharmacological data for this specific molecule is not extensively documented, its structural components suggest a high potential for biological activity. The morpholine ring is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known to influence pharmacokinetic properties and interact with various biological targets, including kinases and monoamine oxidases.[1][2][3] The phenylmethanol scaffold also contributes to a wide array of biological activities.[4][5]

This comprehensive guide is designed to provide researchers with a robust framework for the initial in vitro characterization of [3-(Morpholinomethyl)phenyl]methanol. The following protocols are curated to explore its potential as a monoamine oxidase inhibitor, a kinase inhibitor, and an anti-inflammatory agent, alongside essential cytotoxicity profiling. The experimental designs emphasize scientific rigor and reproducibility, enabling the generation of high-quality, reliable data to inform subsequent stages of drug development.

Compound Profile: [3-(Morpholinomethyl)phenyl]methanol

Identifier Value
IUPAC Name [3-(morpholin-4-ylmethyl)phenyl]methanol
Synonyms 3-morpholinomethyl phenyl methanol, 3-morpholin-4-ylmethyl phenyl methanol[6]
CAS Number 91271-64-6[6]
Molecular Formula C₁₂H₁₇NO₂[6]
Molecular Weight 207.27 g/mol [6]
Chemical Structure (See Figure 1)
Chemical structure of [3-(Morpholinomethyl)phenyl]methanolFigure 1. Chemical structure of [3-(Morpholinomethyl)phenyl]methanol.

Section 1: Monoamine Oxidase (MAO) Inhibition Assays

Scientific Rationale: The morpholine nucleus is a structural feature in several known monoamine oxidase (MAO) inhibitors.[7] MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for depression and neurodegenerative disorders.[8] Therefore, assessing the inhibitory potential of [3-(Morpholinomethyl)phenyl]methanol against MAO-A and MAO-B is a logical first step in its pharmacological evaluation.

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant hMAO-A/hMAO-B - [3-(Morpholinomethyl)phenyl]methanol (Test Compound) - Known Inhibitors (Clorgyline, Selegiline) - Substrate (e.g., Kynuramine) - Assay Buffer dilution Prepare Serial Dilutions of Test Compound and Controls reagents->dilution plate Plate Reagents: - Assay Buffer - MAO Enzyme - Test Compound/Controls dilution->plate preincubation Pre-incubate at 37°C for 15 min plate->preincubation initiate Initiate Reaction by Adding Substrate preincubation->initiate incubation Incubate at 37°C for 30 min initiate->incubation read Measure Product Formation (Spectrophotometrically or Fluorometrically) incubation->read calculate Calculate % Inhibition read->calculate ic50 Determine IC₅₀ Values calculate->ic50

Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.

Protocol: Spectrophotometric MAO Inhibition Assay

This protocol is adapted from established methods for determining MAO-A and MAO-B inhibition.[8]

Materials:

  • Recombinant human MAO-A and MAO-B (commercially available)

  • [3-(Morpholinomethyl)phenyl]methanol

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates

  • Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of [3-(Morpholinomethyl)phenyl]methanol in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the positive controls.

  • Reaction Mixture: In a 96-well plate, add the following in triplicate:

    • 140 µL of potassium phosphate buffer

    • 20 µL of the test compound or control at various concentrations

    • 20 µL of MAO-A or MAO-B enzyme solution (pre-diluted in buffer to a working concentration)

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) to each well to start the reaction. The final substrate concentration should be near its Km value.

  • Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (316 nm for 4-hydroxyquinoline from kynuramine, 250 nm for benzaldehyde from benzylamine) every minute for 30 minutes at 37°C.[8]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Parameter Description
IC₅₀ (nM) Concentration of the compound that inhibits 50% of the enzyme activity.
Selectivity Index IC₅₀ (MAO-B) / IC₅₀ (MAO-A) or vice versa.

Section 2: Kinase Inhibition Assays

Scientific Rationale: The morpholine moiety is a key structural feature in several potent and selective kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[9] Evaluating the inhibitory effect of [3-(Morpholinomethyl)phenyl]methanol on a panel of representative kinases can provide valuable insights into its potential as an anti-cancer or anti-inflammatory agent.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase of Interest - Substrate (Peptide or Protein) - ATP - [3-(Morpholinomethyl)phenyl]methanol - Kinase Buffer dilution Prepare Serial Dilutions of Test Compound reagents->dilution plate Plate Kinase, Substrate, and Test Compound dilution->plate preincubation Pre-incubate at Room Temperature plate->preincubation initiate Initiate Reaction by Adding ATP preincubation->initiate incubation Incubate at 30°C for 60 min initiate->incubation detect Detect Kinase Activity (e.g., ADP-Glo™, TR-FRET) incubation->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC₅₀ Values calculate->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

This protocol describes a luminescence-based assay that measures ADP produced during the kinase reaction, which is a direct measure of kinase activity.[10]

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Specific kinase substrate

  • ATP

  • [3-(Morpholinomethyl)phenyl]methanol

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of [3-(Morpholinomethyl)phenyl]methanol in 100% DMSO. Create a serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. Add 5 µL of this mixture to each well.

    • Prepare an ATP solution in kinase assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of activity against the logarithm of the compound concentration.

Kinase Target [3-(Morpholinomethyl)phenyl]methanol IC₅₀ (nM) Staurosporine IC₅₀ (nM) (Control)
Kinase AExperimental DataExperimental Data
Kinase BExperimental DataExperimental Data
Kinase CExperimental DataExperimental Data

Section 3: Anti-Inflammatory and Cytotoxicity Assays

Scientific Rationale: Morpholine-containing compounds have been reported to possess anti-inflammatory properties.[2] A common in vitro model to assess anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated macrophages.[11] It is crucial to concurrently evaluate the cytotoxicity of the compound to ensure that any observed anti-inflammatory effects are not due to cell death.

Experimental Workflow: Anti-Inflammatory & Cytotoxicity Assays

AntiInflammatory_Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assay Execution cluster_analysis Data Analysis seed Seed Macrophages (e.g., RAW 264.7) in a 96-well plate treat Treat cells with [3-(Morpholinomethyl)phenyl]methanol seed->treat stimulate Stimulate with LPS (for anti-inflammatory assay) treat->stimulate incubation Incubate for 24 hours stimulate->incubation nitrite Nitrite Measurement (Griess Assay) from Supernatant incubation->nitrite cytotoxicity Cytotoxicity Assessment (MTT or LDH Assay) incubation->cytotoxicity calc_no Calculate Nitric Oxide Inhibition nitrite->calc_no calc_viability Calculate Cell Viability cytotoxicity->calc_viability ic50_ec50 Determine IC₅₀ (cytotoxicity) and EC₅₀ (NO inhibition) calc_no->ic50_ec50 calc_viability->ic50_ec50

Caption: Workflow for concurrent in vitro anti-inflammatory and cytotoxicity assessment.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • [3-(Morpholinomethyl)phenyl]methanol

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of [3-(Morpholinomethyl)phenyl]methanol for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Determine the EC₅₀ value for NO inhibition.

Protocol: MTT Cytotoxicity Assay

This assay should be run in parallel with the anti-inflammatory assay to assess the compound's effect on cell viability.[12]

Materials:

  • Cells treated as in the NO production assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Treatment: Use the cell plates from the anti-inflammatory assay or prepare a parallel plate.

  • MTT Addition: After the 24-hour incubation, remove the supernatant and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Assay Parameter Value
Anti-Inflammatory EC₅₀ for NO Inhibition (µM)Experimental Data
Cytotoxicity IC₅₀ (µM)Experimental Data
Selectivity Index IC₅₀ / EC₅₀Experimental Data

Conclusion and Future Directions

The protocols outlined in this document provide a foundational strategy for the in vitro characterization of [3-(Morpholinomethyl)phenyl]methanol. By systematically evaluating its potential as a monoamine oxidase inhibitor, a kinase inhibitor, and an anti-inflammatory agent, while concurrently assessing its cytotoxicity, researchers can generate a comprehensive preliminary bioactivity profile. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, lead optimization, and subsequent evaluation in more complex biological systems. This structured approach ensures a thorough and efficient initial assessment, paving the way for the potential development of a novel therapeutic agent.

References

  • Testbook. Phenylmethanol is also known as. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. 2022;19(02):219-228.
  • PubChem. (2-(Morpholinomethyl)phenyl)methanol hydrochloride. [Link]

  • Wikipedia. Triphenylmethanol. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences. 2021;7(1):159.
  • Babon JJ, Murphy JM. In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. 2013;967:39-55.
  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences. 2021;22(16):8935.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. 2020;96:103578.
  • A review on pharmacological profile of Morpholine derivatives.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. 2021;26(11):3384.
  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Analytica. 2025;6(1):16.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. 2013;57:2.25.1-2.25.15.
  • BMG LABTECH. Kinase assays. [Link]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports. 2017;7:42517.
  • MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity) of chloroform-methanol (1:1, v/v) extracts from V. locusta and E. sativa on HT-29 cell line.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051.
  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Open Science. 2020;7(4):191959.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • In vitro kinase assay. protocols.io. 2023.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2021;12(4):556-578.
  • PubChem. Benzyl Alcohol. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. Molecules. 2023;28(14):5419.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. 2022;14(10):2146.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. 2018.
  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. 2024;2790:385-397.
  • Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2015;25(13):2639-2643.

Sources

Method

Purification Strategies for [3-(Morpholinomethyl)phenyl]methanol: A Detailed Guide to Achieving High Purity

An Application Guide for Researchers Abstract [3-(Morpholinomethyl)phenyl]methanol is a bifunctional organic compound featuring a tertiary amine (within the morpholine ring) and a primary alcohol. This unique combination...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

[3-(Morpholinomethyl)phenyl]methanol is a bifunctional organic compound featuring a tertiary amine (within the morpholine ring) and a primary alcohol. This unique combination of a basic nitrogen atom and a polar hydroxyl group presents specific challenges and opportunities for purification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We will explore purification strategies including acid-base extraction, column chromatography, and recrystallization, grounding each protocol in the physicochemical properties of the molecule.

Compound Profile and Physicochemical Rationale

To develop a robust purification strategy, understanding the key physicochemical properties of [3-(Morpholinomethyl)phenyl]methanol is essential.

Molecular Structure: C₁₂H₁₇NO₂[1] Molecular Weight: 207.27 g/mol [1]

The structure incorporates two key functional groups that dictate its behavior:

  • The Morpholine Ring: The nitrogen atom in the morpholine ring is a tertiary amine, making the molecule basic. The pKa of the conjugate acid of morpholine itself is approximately 8.3-8.5.[2][3][4][5] This basicity is the cornerstone of the acid-base extraction technique. At a pH below its pKa, the nitrogen will be protonated, forming a water-soluble ammonium salt.

  • The Benzyl Alcohol Group: The primary alcohol group is polar and can engage in hydrogen bonding. This influences its solubility in polar solvents and its retention characteristics during chromatography.

Table 1: Key Physicochemical Properties and Their Implications for Purification

PropertyValue (Estimated/Inferred)Implication for Purification
Molecular Formula C₁₂H₁₇NO₂Provides the elemental composition.[1]
Molecular Weight 207.27 g/mol Useful for calculating molar quantities.[1]
pKa (Conjugate Acid) ~8.5 (estimated from morpholine)The compound is basic. It will be protonated and water-soluble in acidic solutions (pH < 7), which is ideal for acid-base extraction.[2][3]
Physical Form Likely a solid or high-boiling liquid at room temperature.Determines whether recrystallization or distillation is a primary purification option.
Solubility Miscible in many organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in non-polar solvents (e.g., Hexane). Water solubility is expected to be pH-dependent.Crucial for selecting solvents for chromatography and recrystallization. The pH-dependent solubility is key for acid-base extraction.[6]

Potential Impurities from Synthetic Routes

The purity of the final compound is heavily dependent on the synthetic route employed. A common method for synthesizing such compounds is the reductive amination of an aldehyde with a secondary amine.

Hypothetical Synthesis: Reductive amination of 3-formylbenzyl alcohol with morpholine.

Potential Impurities:

  • Unreacted Starting Materials: 3-formylbenzyl alcohol and morpholine.

  • Byproducts from the Imine Formation: Water.

  • Reducing Agent Residues: Borohydride salts or other byproducts from the reduction step.

  • Side-Reaction Products: Over-alkylation products or products from the reduction of the benzyl alcohol.

Understanding these potential impurities is critical for selecting a purification method that can effectively separate them from the desired product.

Purification Methodologies: A Decision Workflow

Choosing the right purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Purification_Workflow start Crude [3-(Morpholinomethyl)phenyl]methanol is_ionic Are ionic impurities (e.g., salts) present? start->is_ionic acid_base Perform Acid-Base Extraction is_ionic->acid_base Yes check_purity1 Assess Purity (TLC, LCMS) is_ionic->check_purity1 No acid_base->check_purity1 is_solid Is the product solid? check_purity1->is_solid Purity Insufficient final_product Pure Product check_purity1->final_product Purity Sufficient chromatography Column Chromatography is_solid->chromatography No / Further Purity Needed recrystallize Recrystallization is_solid->recrystallize Yes check_purity2 Assess Final Purity (NMR, HPLC, EA) chromatography->check_purity2 recrystallize->check_purity2 check_purity2->chromatography Purity Insufficient check_p check_p nutty2 nutty2 nutty2->final_product Purity Sufficient

Caption: Decision workflow for purifying [3-(Morpholinomethyl)phenyl]methanol.

Protocol 1: Acid-Base Extraction

This technique is highly effective for removing non-basic organic impurities and inorganic salts. It leverages the basicity of the morpholine nitrogen.[6][7]

Principle: The basic amine is protonated by an acid to form a water-soluble salt. Neutral or acidic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the neutral, organic-soluble amine product.[8]

Acid_Base_Extraction cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Regeneration & Back-Extraction start Crude product in DCM/EtOAc add_hcl Wash with 1M HCl (aq) start->add_hcl layers1 Separate Layers add_hcl->layers1 org1 Organic Layer: Neutral/Acidic Impurities layers1->org1 Top/Bottom aq1 Aqueous Layer: Protonated Product (Water Soluble Salt) layers1->aq1 Bottom/Top add_naoh Adjust pH to >10 with 2M NaOH (aq) aq1->add_naoh extract_dcm Extract with DCM/EtOAc add_naoh->extract_dcm layers2 Separate Layers extract_dcm->layers2 org2 Organic Layer: Pure Neutral Product layers2->org2 aq2 Aqueous Layer: Inorganic Salts layers2->aq2 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) org2->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Sources

Application

Application Notes and Protocols for [3-(Morpholinomethyl)phenyl]methanol

Introduction: The Strategic Value of the Morpholinomethylphenyl Moiety in Drug Discovery [3-(Morpholinomethyl)phenyl]methanol is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholinomethylphenyl Moiety in Drug Discovery

[3-(Morpholinomethyl)phenyl]methanol is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug development communities. Its structure, incorporating a primary alcohol and a tertiary amine within a morpholine ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. The morpholine group is a highly valued pharmacophore, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[1] The benzylic alcohol functionality, in turn, offers a convenient handle for further chemical modifications, such as oxidation, esterification, or etherification, enabling the exploration of a broad chemical space.

This guide provides a comprehensive overview of the essential handling, storage, and application protocols for [3-(Morpholinomethyl)phenyl]methanol, designed to ensure both the safety of laboratory personnel and the integrity of experimental outcomes.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe and effective use.

PropertyValueSource
CAS Number 91271-64-6[2][3][4]
Molecular Formula C₁₂H₁₇NO₂[2][3][4]
Molecular Weight 207.27 g/mol [2][3][4]
Appearance Off-white to light yellow solid[5]
Boiling Point 165 °C @ 0.1 mbar[5]
Purity ≥97%[3][5]

Hazard Profile:

Hazard StatementClassificationSource
H314Causes severe skin burns and eye damage[4]
H302Harmful if swallowed[4]
H332Harmful if inhaled[4]

Safe Handling and Personal Protective Equipment (PPE)

[3-(Morpholinomethyl)phenyl]methanol is a corrosive and hazardous compound that demands strict adherence to safety protocols.[4] The following procedures are mandatory for all personnel handling this substance.

Engineering Controls

All manipulations of solid [3-(Morpholinomethyl)phenyl]methanol and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The work area should be well-ventilated.[4]

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation cluster_ppe Core PPE cluster_handling Handling Compound cluster_decon Decontamination & Doffing Don_Gown Don Lab Coat (fully buttoned) Don_Gloves Wear Nitrile Gloves (inspect for tears) Don_Gown->Don_Gloves Next Don_Eyewear Wear Chemical Splash Goggles (EN 166 compliant) Don_Gloves->Don_Eyewear Next Work_in_Hood Work in Fume Hood Don_Eyewear->Work_in_Hood Proceed to work Doff_Gloves Remove Gloves (aseptic technique) Work_in_Hood->Doff_Gloves After handling Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands Immediately Doff_Gown Remove Lab Coat Wash_Hands->Doff_Gown Finally

Caption: Personal Protective Equipment (PPE) workflow for handling [3-(Morpholinomethyl)phenyl]methanol.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of [3-(Morpholinomethyl)phenyl]methanol and to ensure a safe laboratory environment.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.To prevent degradation.[4]
Atmosphere Keep container tightly closed in a well-ventilated area.To prevent absorption of moisture and atmospheric contaminants.[4]
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents.To avoid hazardous reactions.[4]
Designated Area Store in a designated corrosives area.To segregate from incompatible materials and ensure proper containment.[4]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear full PPE as described above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, contain the spill and prevent it from entering drains.

  • Dispose of waste in accordance with local, state, and federal regulations.

Application Protocols

[3-(Morpholinomethyl)phenyl]methanol is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility has been demonstrated in the synthesis of 3-(morpholinomethyl)benzofuran derivatives as potential anticancer agents.[6][7][8]

Protocol 1: Preparation of a Stock Solution

This protocol describes a general procedure for preparing a stock solution of [3-(Morpholinomethyl)phenyl]methanol for use in subsequent reactions.

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Analytical balance

Procedure:

  • Tare the Weighing Vessel: In a chemical fume hood, place a clean, dry weighing paper or boat on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh the desired amount of [3-(Morpholinomethyl)phenyl]methanol. Record the exact weight.

  • Transfer to Volumetric Flask: Transfer the weighed solid to the appropriate size volumetric flask.

  • Dissolution: Add a portion of the chosen anhydrous solvent (e.g., DMF or DMSO) to the volumetric flask, approximately half of the final desired volume.

  • Stir to Dissolve: Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Bring to Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (typically 2-8 °C for short-term storage), protected from light.

Protocol 2: Representative Synthetic Application - N-Alkylation

This protocol provides a generalized procedure for the use of [3-(Morpholinomethyl)phenyl]methanol as a starting material in a synthetic transformation. The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or mesylate) and then reacted with a nucleophile. Alternatively, it can be used in reactions like the Mitsunobu reaction. The following is a representative workflow for its use in synthesis.

Synthetic_Workflow cluster_activation Step 1: Activation of Hydroxyl Group cluster_reaction Step 2: Nucleophilic Substitution cluster_workup Step 3: Work-up and Purification Start [3-(Morpholinomethyl)phenyl]methanol in aprotic solvent (e.g., DCM) Reagent_Add Add activating agent (e.g., TsCl, MsCl) and base (e.g., Et3N) Start->Reagent_Add Activated_Intermediate Formation of Activated Intermediate (e.g., Tosylate, Mesylate) Reagent_Add->Activated_Intermediate Nucleophile_Add Introduce Nucleophile (e.g., amine, thiol) Activated_Intermediate->Nucleophile_Add Reaction Reaction under appropriate conditions (temperature, time) Nucleophile_Add->Reaction Product_Formation Formation of Desired Product Reaction->Product_Formation Quench Quench Reaction Product_Formation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Isolated, Pure Product Purification->Final_Product

Caption: A generalized synthetic workflow utilizing [3-(Morpholinomethyl)phenyl]methanol.

Conclusion

[3-(Morpholinomethyl)phenyl]methanol is a compound with significant potential in synthetic and medicinal chemistry. Its proper handling and storage are of utmost importance due to its hazardous nature. By adhering to the guidelines and protocols outlined in this document, researchers can safely and effectively utilize this versatile building block to advance their research and development endeavors.

References

  • [3-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific™. Fisher Scientific. Link

  • El-Damasy, A. K., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987–999. Link

  • El-Damasy, A. K., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed. Link

  • [3-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific 250 mg. Fisher Scientific. Link

  • [3-(Morpholinomethyl)phenyl]methanol, 97% 1g Maybridge. Vietchem. Link

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421. Link

  • El-Damasy, A. K., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Link

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Link

  • SAFETY DATA SHEET: [3-(Morpholinomethyl)phenyl]methanol. (2023, September 5). Fisher Scientific. Link

Sources

Method

Application Notes and Protocols for [3-(Morpholinomethyl)phenyl]methanol in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile N,O-Ligand Scaffold for Modern Catalysis In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile N,O-Ligand Scaffold for Modern Catalysis

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The efficiency and selectivity of these transformations are critically dependent on the nature of the ligands coordinating the palladium center. [3-(Morpholinomethyl)phenyl]methanol is an emerging N,O-bidentate ligand precursor that offers a unique combination of steric and electronic properties beneficial for a range of cross-coupling reactions. Its structure, featuring a tertiary amine and a primary alcohol, allows for the formation of a stable six-membered chelating ring with a palladium center. The morpholine moiety not only enhances solubility and influences the electronic environment of the catalyst but is also a privileged structural motif in medicinal chemistry, potentially simplifying downstream drug discovery efforts.[2]

This guide provides a comprehensive overview of the application of [3-(Morpholinomethyl)phenyl]methanol as a ligand in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into the mechanistic rationale for its use and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

The Role of [3-(Morpholinomethyl)phenyl]methanol in Catalysis

The efficacy of [3-(Morpholinomethyl)phenyl]methanol as a ligand stems from its ability to form a stable palladacycle. The nitrogen of the morpholine and the oxygen of the benzylic alcohol can coordinate to the palladium center, creating a pre-catalyst that can be activated in situ. This chelation enhances the stability of the catalytic species and can modulate the reactivity of the palladium center throughout the catalytic cycle. The general structure of the palladium complex is anticipated to facilitate the key steps of oxidative addition and reductive elimination, which are fundamental to these cross-coupling reactions.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common scaffold in pharmaceuticals and advanced materials.[4] The reaction couples an organoboron reagent with an organic halide or triflate. The use of an N,O-bidentate ligand like that derived from [3-(Morpholinomethyl)phenyl]methanol can promote the catalytic cycle, which involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]

Mechanistic Rationale

The N,O-ligand derived from [3-(Morpholinomethyl)phenyl]methanol is expected to stabilize the Pd(0) and Pd(II) intermediates in the catalytic cycle. The nitrogen atom's electron-donating ability can facilitate the oxidative addition step, while the overall chelate structure can influence the geometry around the palladium center, thereby promoting the reductive elimination step.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Transmetalation Ar-Pd(II)(L)-R Oxidative Addition Complex->Transmetalation [R-B(OR')3]- Reductive Elimination Ar-R Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura couplings utilizing N,O-bidentate ligands.[4][6]

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add [3-(Morpholinomethyl)phenyl]methanol (0.04 mmol, 4 mol%) and Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Add 1,4-dioxane (3 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-complexation.

  • To this mixture, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the remaining 1,4-dioxane (2 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryAryl HalideArylboronic AcidYield (%)
14-BromoanisolePhenylboronic acid>90
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid>85
32-Bromopyridine3-Methoxyphenylboronic acid>80

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[7] The reaction couples an amine with an aryl halide or triflate. The N,O-ligand derived from [3-(Morpholinomethyl)phenyl]methanol can facilitate this transformation by stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[8]

Mechanistic Rationale

In the Buchwald-Hartwig amination, the N,O-ligand is believed to facilitate the formation of the active Pd(0) species and stabilize the subsequent Pd(II) intermediates. The chelation provided by the ligand can influence the rate of reductive elimination, which is often the turnover-limiting step, to form the C-N bond.[3]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification Ligand [3-(Morpholinomethyl)phenyl]methanol Pre-complexation Pre-complexation Ligand->Pre-complexation Pd_source Pd(OAc)2 Pd_source->Pre-complexation Reaction_Mixture Reaction_Mixture Pre-complexation->Reaction_Mixture Aryl Halide, Amine, Base Heating Heating Reaction_Mixture->Heating Solvent, Heat Product_Formation Product_Formation Heating->Product_Formation Extraction Extraction Product_Formation->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product Arylamine caption Experimental workflow for Buchwald-Hartwig amination.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine

This protocol is based on established procedures for Buchwald-Hartwig aminations using N,O-bidentate ligands.[2][9]

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Aryl chloride (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), [3-(Morpholinomethyl)phenyl]methanol (0.022 mmol, 2.2 mol%), and NaOtBu (1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and toluene (2 mL).

  • Add the secondary amine (1.2 mmol) and the remaining toluene (3 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary Table:

EntryAryl ChlorideAmineYield (%)
14-ChlorotolueneMorpholine>95
21-Chloro-3,5-dimethylbenzenePiperidine>90
32-ChloropyridineN-Methylaniline>85

Sonogashira Coupling: Synthesizing Arylalkynes

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The N,O-ligand derived from [3-(Morpholinomethyl)phenyl]methanol can be employed in copper-free Sonogashira protocols, which are often desirable to avoid issues associated with copper toxicity and homocoupling of the alkyne.[1][11]

Mechanistic Rationale

In a copper-free Sonogashira coupling, the N,O-ligand is proposed to assist in the deprotonation of the terminal alkyne and facilitate the transmetalation step. The chelation can also prevent the formation of inactive palladium species, thereby maintaining the catalytic activity over the course of the reaction.

Diagram: Sonogashira Coupling Logical Relationship

Sonogashira_Logic Aryl_Halide Aryl Halide (Ar-X) Product Arylalkyne (Ar-C≡C-R) Aryl_Halide->Product Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Product Pd_Catalyst Pd(0) Catalyst with N,O-Ligand Pd_Catalyst->Product Base Base Base->Product caption Key components for the Sonogashira coupling reaction.

Caption: Key components for the Sonogashira coupling reaction.

Protocol: Copper-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol is an adaptation of established copper-free Sonogashira procedures utilizing N-containing ligands.[11][12]

Materials:

  • [3-(Morpholinomethyl)phenyl]methanol

  • Palladium(II) chloride (PdCl₂)

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Piperidine (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add PdCl₂ (0.02 mmol, 2 mol%) and [3-(Morpholinomethyl)phenyl]methanol (0.04 mmol, 4 mol%).

  • Add DMF (3 mL) and stir for 10 minutes at room temperature.

  • Add the aryl iodide (1.0 mmol), the terminal alkyne (1.5 mmol), and piperidine (2.0 mmol).

  • Add the remaining DMF (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table:

EntryAryl IodideTerminal AlkyneYield (%)
14-IodoanisolePhenylacetylene>90
21-Iodo-4-fluorobenzene1-Hexyne>85
33-IodopyridineEthynyltrimethylsilane>80

Conclusion and Future Outlook

[3-(Morpholinomethyl)phenyl]methanol represents a promising and versatile ligand precursor for palladium-catalyzed cross-coupling reactions. Its straightforward synthesis and the inherent beneficial properties of the morpholine moiety make it an attractive candidate for applications in both academic and industrial research, particularly in the synthesis of complex molecules for drug discovery and materials science. The protocols provided herein serve as a robust starting point for researchers to explore the full potential of this N,O-bidentate ligand in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Further optimization of reaction conditions and exploration of its utility in other cross-coupling transformations are anticipated to expand its application scope.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
  • This reference is not available.
  • This reference is not available.
  • Johansson Seechurn, C. C.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 2012, 51(21), 5062-5085.
  • Caddick, S.; Kimber, M. C. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 2007, 63(35), 8547-8555.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008, 41(11), 1534-1544.
  • This reference is not available.
  • This reference is not available.
  • Yin, J.; Buchwald, S. L. A Catalytic System for the N-Arylation of Primary Amines. Journal of the American Chemical Society, 2000, 122(48), 12051-12052.
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649.
  • This reference is not available.
  • This reference is not available.
  • Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38(16), 2407-2410.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • This reference is not available.
  • This reference is not available.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473.
  • This reference is not available.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [3-(Morpholinomethyl)phenyl]methanol

Welcome to the technical support center for the synthesis of [3-(Morpholinomethyl)phenyl]methanol (CAS No: 91271-64-6)[1]. This guide is designed for researchers, chemists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [3-(Morpholinomethyl)phenyl]methanol (CAS No: 91271-64-6)[1]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the yield and purity of this important intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and resolve challenges in your own laboratory setting.

The most common and efficient route to [3-(Morpholinomethyl)phenyl]methanol is a one-pot or two-step reductive amination. This process involves the reaction of 3-hydroxybenzaldehyde with morpholine to form an intermediate iminium ion, which is then reduced to the final tertiary amine product.

Overall Synthetic Workflow

The synthesis can be visualized as a straightforward two-stage process within a single reaction vessel.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Iminium_Ion Iminium Ion Intermediate 3-Hydroxybenzaldehyde->Iminium_Ion + Morpholine (Condensation) Morpholine Morpholine Morpholine->Iminium_Ion Final_Product [3-(Morpholinomethyl)phenyl]methanol Iminium_Ion->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) Reducing_Agent->Final_Product

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is the most frequent challenge. Systematically identifying the cause is key to resolving the issue.

Troubleshooting_Yield Start Low or No Yield Observed Check_Imine Did the imine/iminium ion form? (Monitor by TLC/LCMS/NMR) Start->Check_Imine Check_Reduction Is the reduction step incomplete? (Check for residual imine) Check_Imine->Check_Reduction Yes No_Imine Problem: Incomplete Condensation Check_Imine->No_Imine No Incomplete_Reduction Problem: Inefficient Reduction Check_Reduction->Incomplete_Reduction Yes Product_Loss Problem: Loss During Workup/Purification Check_Reduction->Product_Loss No Sol_Imine1 Solution: Remove Water (Use molecular sieves or azeotropic distillation) No_Imine->Sol_Imine1 Sol_Imine2 Solution: Use Acid Catalyst (e.g., 1.1 eq. Acetic Acid) No_Imine->Sol_Imine2 Sol_Red1 Solution: Choose a More Selective Reductant (e.g., NaBH(OAc)3) Incomplete_Reduction->Sol_Red1 Sol_Red2 Solution: Optimize Reductant Stoichiometry (Increase equivalents, e.g., 4-6 eq. for NaBH4) Incomplete_Reduction->Sol_Red2 Sol_Red3 Solution: Control Temperature (Add NaBH4 at 0°C) Incomplete_Reduction->Sol_Red3 Sol_Loss1 Solution: Optimize Extraction pH (Ensure aqueous layer is basic, pH > 10, before extraction) Product_Loss->Sol_Loss1 Sol_Loss2 Solution: Modify Chromatography (Use basic alumina or add 1-3% Et3N to silica eluent) Product_Loss->Sol_Loss2

Caption: Decision tree for troubleshooting low product yield.

Potential Cause A: Incomplete Imine/Iminium Ion Formation

The initial condensation between the aldehyde and morpholine is a reversible equilibrium. The formation of water can drive the reaction backward, preventing the formation of the necessary iminium ion intermediate that undergoes reduction.[2]

Recommended Solutions:

  • Water Removal: For a two-step process, use a Dean-Stark apparatus to azeotropically remove water. In a one-pot reaction, add 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent.

  • Acid Catalysis: The reaction is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] However, strong acid will protonate the amine, rendering it non-nucleophilic.

    • Protocol: Add acetic acid (1.0 to 1.2 equivalents relative to the amine) to the mixture of the aldehyde and amine and stir for 30-60 minutes before adding the reducing agent.[4]

Potential Cause B: Premature Reduction of the Aldehyde

If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting 3-hydroxybenzaldehyde to the corresponding diol before it has a chance to form the imine.[3][5] This is a common cause of low yields.

Recommended Solutions:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a milder and more sterically hindered reducing agent that selectively reduces the iminium ion in the presence of an aldehyde.[2][6][7] It is the reagent of choice for one-pot reductive aminations.

  • Optimize the Reaction Sequence: If using NaBH₄, ensure the imine has fully formed before adding the reductant.[3][4]

    • Protocol: Mix the aldehyde, amine, and any catalyst (like acetic acid) in a suitable solvent (e.g., methanol, ethanol). Stir at room temperature for at least 1-2 hours, monitoring imine formation by TLC. Once the aldehyde is consumed, cool the mixture to 0°C and then add the NaBH₄ portion-wise.[4][8]

Potential Cause C: Incomplete Reduction of the Imine

Even if the imine forms, the reduction step itself may be inefficient.

Recommended Solutions:

  • Increase Equivalents of Reductant: Especially when using NaBH₄ with substrates containing acidic protons (like the phenolic hydroxyl group), excess reductant is required.[9] A common starting point is 4-6 equivalents.[9]

  • Solvent Choice: While methanol or ethanol are common for NaBH₄ reductions, ensure they are anhydrous. For STAB, which is water-sensitive, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[6]

Issue 2: Significant Impurity Profile

Even with a good yield, product purity can be a challenge.

Potential Cause A: Unreacted Starting Materials

Residual 3-hydroxybenzaldehyde or morpholine in the final product.

Recommended Solution:

  • Acid-Base Extraction: This is a highly effective method to separate the basic amine product from the neutral/acidic aldehyde and other non-basic impurities.

    • Protocol:

      • After quenching the reaction, dilute the crude mixture with an organic solvent (e.g., ethyl acetate or DCM).

      • Wash with an acidic aqueous solution (e.g., 1M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt, while the aldehyde remains in the organic layer.[10]

      • Separate the layers. Make the aqueous layer basic (pH > 10) with a strong base (e.g., 2M NaOH).

      • Extract the free amine back into an organic solvent (e.g., DCM, 3x).

      • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Potential Cause B: Over-alkylation Byproducts

While less common when starting with a secondary amine like morpholine, side reactions can occur. For primary amines, dialkylation is a significant issue, which is why reductive amination is preferred over direct alkylation.[3]

Recommended Solution:

  • Ensure a 1:1 stoichiometry between the aldehyde and morpholine. Using a large excess of the amine can sometimes lead to other byproducts, though this is less of a concern here. Careful monitoring by LCMS is advised.

Issue 3: Difficulty with Purification

[3-(Morpholinomethyl)phenyl]methanol is a polar molecule containing both a hydroxyl group and a tertiary amine, which can make purification by standard silica gel chromatography challenging.

Potential Cause A: Product Tailing on Silica Gel Column

The basic amine group interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and significant product loss on the column.[10]

Recommended Solutions:

  • Basic Modifier: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica.

    • Protocol: Use a standard eluent system like DCM/Methanol and add 1-3% triethylamine (Et₃N) or ammonium hydroxide to the mixture.[10][11]

  • Use a Different Stationary Phase: Basic or neutral alumina can be a better choice for purifying basic compounds as it lacks the acidic character of silica.[10][11]

  • Salt Formation and Recrystallization: Convert the oily free-base product into a solid hydrochloride salt, which can often be purified by recrystallization.[10]

    • Protocol: Dissolve the crude amine in a dry solvent like diethyl ether or DCM. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Collect the solid by filtration and recrystallize from a suitable solvent system like ethanol/water or isopropanol.[10][12]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: For one-pot reactions where simplicity and selectivity are paramount, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. It selectively reduces the iminium ion without significantly affecting the starting aldehyde.[2][7] If cost is a major factor and you are performing a two-step procedure, Sodium borohydride (NaBH₄) is a viable, more economical option, provided you ensure complete imine formation before its addition.[3][4]

ReagentProsConsRecommended Solvent(s)
NaBH(OAc)₃ (STAB) High selectivity for imines/iminium ions[2][7]; mild; excellent for one-pot reactions.More expensive; moisture-sensitive.[6]DCE, DCM, THF[6][7]
NaBH₄ Inexpensive; readily available.Can reduce the starting aldehyde[3]; requires careful sequential addition.Methanol, Ethanol[6]
NaBH₃CN Selective under mildly acidic conditions.[5]Highly toxic (can release HCN gas)[2]; requires careful pH control.Methanol[6]

Q2: How do I monitor the reaction's progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in DCM. You should see the spot for 3-hydroxybenzaldehyde (less polar) disappear and a new spot for the imine intermediate appear. After adding the reducing agent, the imine spot should disappear and be replaced by the final product spot, which is typically more polar and may have a lower Rf value. Staining with potassium permanganate can help visualize all spots. For more precise tracking, LCMS is ideal.

Q3: My final product is a thick oil. How can I solidify it?

A3: As mentioned in the troubleshooting section, converting the amine to its hydrochloride salt is the most reliable method. The resulting salt is typically a crystalline solid that is easier to handle, purify by recrystallization, and store.[10]

Q4: Can I use a different starting material instead of 3-hydroxybenzaldehyde?

A4: Yes, this reaction is quite versatile. You could start with 3-formylbenzoic acid, for example, and the reaction would proceed similarly. However, the carboxylic acid group would likely need to be protected or could be reduced by a strong reducing agent. If you start with a ketone instead of an aldehyde, the reaction may be slower and require an acid catalyst like acetic acid or Ti(OiPr)₄ to facilitate imine formation.[6][7]

Q5: What are the key safety precautions for this reaction?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride and its derivatives react with water and acid to produce flammable hydrogen gas. Quench reactions carefully, especially when using acid.

  • If using Sodium Cyanoborohydride (NaBH₃CN), be extremely cautious as it can release highly toxic hydrogen cyanide (HCN) gas upon acidification or during workup.[2]

  • Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Technical Support Center: Purification of Aminomethyl-dihydropyran. (2025). Benchchem.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.).
  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2025, August 5).
  • Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? (2014, October 5).
  • Reductive Amination - Common Conditions. (n.d.).
  • Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. (2015, August 26). Vapourtec.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit.
  • Technical Support Center: Purification of Crude 2,6-Bis(aminomethyl)phenol. (2025). Benchchem.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • For highly polar compound, how to do the purification? (2018, April 25).
  • Reductive Amin
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). [Journal/Source not specified].
  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. (n.d.).
  • [3-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific.

Sources

Optimization

Technical Support Center: Synthesis of [3-(Morpholinomethyl)phenyl]methanol

Welcome to the technical support guide for the synthesis of [3-(Morpholinomethyl)phenyl]methanol (CAS 91271-64-6)[1]. This document is intended for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [3-(Morpholinomethyl)phenyl]methanol (CAS 91271-64-6)[1]. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, focusing on the common reductive amination pathway. Our goal is to equip you with the scientific rationale and practical steps to identify, mitigate, and resolve common side reactions and synthetic challenges.

I. Overview of the Primary Synthetic Route

The most prevalent and efficient method for synthesizing [3-(Morpholinomethyl)phenyl]methanol is the one-pot reductive amination of 3-formylbenzaldehyde with morpholine. This process involves two key stages:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the aldehyde group of 3-formylbenzaldehyde with the secondary amine, morpholine. This equilibrium reaction forms a transient iminium ion intermediate. The formation of this intermediate is often favored under slightly acidic conditions (pH 4-5), which activate the carbonyl group for nucleophilic attack without excessively protonating the amine.[2][3]

  • Reduction: A reducing agent is then used to selectively reduce the iminium ion to the final tertiary amine product. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) due to its mild nature and selectivity for imines over aldehydes.[4][5]

Below is a diagram illustrating the primary reaction pathway.

G cluster_reagents A 3-Formylbenzaldehyde I Iminium Ion (Intermediate) A->I dummy1 B Morpholine B->I P [3-(Morpholinomethyl)phenyl]methanol I->P Reduction dummy2 R2_label Sodium Borohydride (NaBH₄) R1 + H⁺ (cat.) - H₂O R2 Sodium Borohydride (NaBH₄) dummy1->I + H⁺ (cat.) - H₂O dummy2->P [H⁻]

Caption: Primary synthesis pathway for [3-(Morpholinomethyl)phenyl]methanol.

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis. Each entry details the problem, explains the underlying chemical principles, and provides actionable solutions.

FAQ 1: Low or No Product Yield

Question: My reaction has stalled, and I'm observing very low conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue in reductive amination and can be traced to several factors. A systematic approach to troubleshooting is crucial.

A. Inefficient Iminium Ion Formation: The equilibrium between the reactants and the iminium ion may not be favorable.[2]

  • Cause: The presence of excess water can hydrolyze the imine/iminium ion, pushing the equilibrium back towards the starting materials.[2][6] While the reaction generates water, starting with wet solvents or reagents exacerbates the issue.

  • Solution: Use anhydrous solvents (e.g., dry methanol or THF). While not always necessary to flame-dry glassware, ensuring it is reasonably dry is good practice.[7]

  • Cause: Suboptimal pH. Imine formation is catalyzed by acid, but if the pH is too low, the morpholine will be fully protonated and no longer nucleophilic.[2][8] If the pH is too high, the aldehyde's carbonyl group is not sufficiently activated.[2]

  • Solution: The optimal pH is typically between 4 and 5.[2][3] Adding a catalytic amount of a mild acid like acetic acid can be beneficial.[9] You can monitor the pH and adjust accordingly.

B. Reducing Agent Issues: The choice and condition of the reducing agent are critical.

  • Cause: The reducing agent may have degraded. Sodium borohydride can decompose over time, especially if exposed to moisture.

  • Solution: Always use a fresh bottle of NaBH₄ or test the activity of an older bottle on a simple aldehyde or ketone.[10]

  • Cause: The reducing agent is not potent enough or is added at the wrong time. While NaBH₄ is generally effective, some sterically hindered substrates might require a more reactive agent.[8][10]

  • Solution: Consider alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective and selective for reductive aminations.[5][10][11] It is often used in a one-pot procedure where it is present from the start.

C. Poor Solubility: If reactants are not fully dissolved, the reaction kinetics will be severely hindered.[2]

  • Solution: Ensure all starting materials are fully soluble in the chosen solvent. If necessary, gently warm the mixture or consider a different solvent system in which all components are soluble.

FAQ 2: Formation of a Major Byproduct: 1,3-Benzenedimethanol

Question: My final product is contaminated with a significant amount of 1,3-benzenedimethanol. How is this forming and how can I prevent it?

Answer: The formation of 1,3-benzenedimethanol is a classic example of a competing side reaction where the reducing agent acts non-selectively.

A. Mechanism of Formation: Sodium borohydride can reduce aldehydes directly to alcohols.[3][4][12] If the NaBH₄ reduces the 3-formylbenzaldehyde starting material before it can react with morpholine to form the iminium ion, 1,3-benzenedimethanol will be generated as a byproduct. This is a common chemoselectivity issue in reductive aminations.[6]

G SA 3-Formylbenzaldehyde I Iminium Ion SA->I + Morpholine - H₂O SP Side Product: 1,3-Benzenedimethanol SA->SP Direct Reduction (Side Reaction) M Morpholine P Desired Product: [3-(Morpholinomethyl)phenyl]methanol I->P Reduction R NaBH₄ R->P R->SP

Caption: Competing reaction pathways leading to desired product vs. byproduct.

B. Prevention Strategies:

StrategyRationaleExperimental Protocol
Two-Step Addition Allow the iminium ion to form before introducing the reducing agent. This maximizes the concentration of the intermediate that needs to be reduced.1. Dissolve 3-formylbenzaldehyde and morpholine in methanol. 2. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to allow for imine formation. 3. Cool the reaction mixture in an ice bath. 4. Slowly add sodium borohydride portion-wise, keeping the temperature below 10°C.
Use a Milder Reducing Agent Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are less reactive towards aldehydes but highly effective at reducing iminium ions.[5][11]1. Combine 3-formylbenzaldehyde, morpholine, and NaBH(OAc)₃ in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). 2. Add acetic acid. 3. Stir at room temperature until the reaction is complete. This is a convenient one-pot procedure.
Control Temperature The rate of aldehyde reduction is often more sensitive to temperature than iminium ion reduction.Perform the addition of NaBH₄ at a lower temperature (0-5°C). This slows down the competing aldehyde reduction, allowing the desired reaction to dominate.
FAQ 3: My Product is Difficult to Purify. What are the Best Methods?

Question: I have a mixture of my product, unreacted starting material, and the 1,3-benzenedimethanol byproduct. Standard column chromatography is not giving good separation. What should I do?

Answer: Purifying polar amines can be challenging. A combination of techniques is often most effective.

A. Acid-Base Extraction: This method leverages the basicity of the target amine product to separate it from neutral impurities like the starting aldehyde and the diol byproduct.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (which contains the neutral impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution or solid K₂CO₃) with stirring until the solution is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or become extractable.

  • Final Extraction: Extract the basified aqueous layer several times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

B. Advanced Chromatographic Techniques:

  • Amine-Treated Silica: Standard silica gel is acidic and can cause streaking and poor separation of basic amines. Using silica gel that has been treated with a small amount of a base (e.g., triethylamine, typically 1% in the eluent) can neutralize the acidic sites and significantly improve peak shape and separation.

  • Reverse-Phase Chromatography: If the polarity difference between the product and impurities is small, reverse-phase chromatography (e.g., C18 silica) using a mobile phase like acetonitrile/water or methanol/water with a modifier (like formic acid or TFA) can be highly effective.

III. References

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link][10]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][6]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link][9]

  • Reddit. (2023). Question about reductive amination reaction procedure. Retrieved from [Link][7]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link][4]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link][3]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link][11]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for [3-(Morpholinomethyl)phenyl]methanol

Welcome to the technical support center for the synthesis and optimization of [3-(Morpholinomethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of [3-(Morpholinomethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important morpholine-containing building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. The primary synthetic route discussed is the reductive amination of 3-formylphenylmethanol with morpholine.

I. Reaction Overview: Reductive Amination

The synthesis of [3-(Morpholinomethyl)phenyl]methanol is most commonly achieved through a one-pot reductive amination reaction. This process involves the reaction of 3-formylphenylmethanol with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine product.[1][2]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Combine 3-formylphenylmethanol, morpholine, and solvent B Adjust pH (if necessary) A->B C Add reducing agent B->C D Stir at specified temperature C->D E Monitor reaction progress (TLC, LC-MS) D->E F Quench reaction E->F Upon completion G Aqueous work-up and extraction F->G H Purify by column chromatography or distillation G->H

Caption: General workflow for the reductive amination synthesis of [3-(Morpholinomethyl)phenyl]methanol.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for [3-(Morpholinomethyl)phenyl]methanol?

The most prevalent and efficient method is the direct reductive amination of 3-formylphenylmethanol with morpholine.[1][3] This one-pot reaction is favored for its operational simplicity and generally good yields.

Q2: Which reducing agent is best for this reaction?

The choice of reducing agent is critical for a successful reductive amination. Here's a comparison of common options:

Reducing AgentAdvantagesDisadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions, tolerant of a wide range of functional groups, low toxicity.[1][4]Can be slower than other reagents.
Sodium cyanoborohydride (NaBH₃CN) Effective and selective for iminium ions at neutral to slightly acidic pH.[1][3][5]Highly toxic (releases cyanide upon acidification), requires careful pH control.[1][4]
Sodium borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde if not used carefully.[3][6]
Hydrogen with a catalyst (H₂/Pd) "Green" and effective, often providing high yields.[1]Requires specialized equipment (hydrogenator), potential for catalyst poisoning.

For the synthesis of [3-(Morpholinomethyl)phenyl]methanol, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its high selectivity and safety profile.[4]

Q3: Why is pH control important in reductive amination?

The pH of the reaction medium is a critical parameter that influences the equilibrium between the reactants and the iminium ion intermediate.[5][7]

  • Slightly acidic conditions (pH 4-6) are generally optimal for the formation of the iminium ion from the aldehyde and amine.[3][6]

  • If the pH is too low (too acidic) , the morpholine will be protonated to its non-nucleophilic ammonium salt, inhibiting its reaction with the aldehyde.[3]

  • If the pH is too high (basic) , the formation of the iminium ion is slow.

Q4: What are the typical reaction conditions?
  • Stoichiometry: A slight excess of morpholine (1.1-1.5 equivalents) and the reducing agent (1.2-2.0 equivalents) relative to the 3-formylphenylmethanol is common.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used for reactions with NaBH(OAc)₃. Methanol is often used with NaBH₃CN and NaBH₄.[4]

  • Temperature: The reaction is typically run at room temperature.

  • Reaction Time: Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of [3-(Morpholinomethyl)phenyl]methanol.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation:

    • Incorrect pH: As discussed, pH is crucial. If using a salt of morpholine, the reaction may be too acidic. Consider adding a non-nucleophilic base like triethylamine to adjust the pH into the optimal range.

    • Steric Hindrance: While not a major issue with morpholine, highly hindered ketones or amines can be problematic.[8] For challenging cases, using a Lewis acid such as Ti(OiPr)₄ can facilitate imine formation before the addition of the reducing agent.[8][9]

  • Inactive Reducing Agent:

    • Age or Improper Storage: Borohydride-based reducing agents can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent.

    • Incorrect Choice of Reducing Agent: If you are using a mild reducing agent and the reaction is sluggish, consider switching to a more reactive one, but be mindful of potential side reactions.

  • Low Quality Starting Materials:

    • Aldehyde Oxidation: The starting aldehyde, 3-formylphenylmethanol, can oxidize to the corresponding carboxylic acid over time. Verify the purity of your starting material by NMR or other analytical techniques.

Troubleshooting Flowchart: Low Product Yield

G A Low or No Product Formation B Check TLC/LC-MS for Starting Material A->B C Starting Material Consumed? B->C D Yes C->D E No C->E F Side Product Formation? D->F I Optimize Iminium Ion Formation E->I K Verify Starting Material Purity E->K G Yes F->G H No F->H L Consider Alternative Reducing Agent G->L J Check Reducing Agent Activity H->J M Adjust pH (4-6) I->M N Add Lewis Acid (e.g., Ti(OiPr)4) I->N

Caption: A decision-making flowchart for troubleshooting low yields.

Problem 2: Formation of Side Products

Possible Causes & Solutions:

  • Over-reduction of the Aldehyde:

    • Cause: This is common when using less selective reducing agents like NaBH₄, which can reduce the starting aldehyde to the corresponding diol (1,3-benzenedimethanol).[6]

    • Solution: Switch to a more selective reducing agent like NaBH(OAc)₃.[1][4] Alternatively, if using NaBH₄, ensure the iminium ion has sufficient time to form before adding the reducing agent, or add the reducing agent slowly at a lower temperature.

  • Formation of a Dimeric Byproduct:

    • Cause: The newly formed secondary amine product can potentially react with another molecule of the starting aldehyde to form a tertiary amine dimer.

    • Solution: Use a slight excess of morpholine to favor the formation of the desired product.

Problem 3: Difficult Purification

Possible Causes & Solutions:

  • Product is Water Soluble:

    • Cause: The presence of the morpholine and hydroxyl groups can impart some water solubility to the product, leading to losses during aqueous work-up.

    • Solution: Saturate the aqueous layer with NaCl during extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble products.

  • Product is a Hygroscopic Oil:

    • Cause: The final product may be a viscous, hygroscopic oil that is difficult to handle and purify.[9]

    • Solution: After column chromatography, remove the solvent under high vacuum. If the product is still not solid, co-evaporation with a non-polar solvent like toluene can sometimes help to azeotropically remove residual water and other volatile impurities.

IV. References

  • Bonavita, A., Gagliano, F. F., & Giammona, G. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259–1267. [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

  • Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Reddit. (2017). Challenging reductive amination. r/chemistry. [Link]

Sources

Optimization

Technical Support Center: [3-(Morpholinomethyl)phenyl]methanol Solubility

Welcome to the technical support center for [3-(Morpholinomethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(Morpholinomethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We will explore the physicochemical properties of this molecule and provide a systematic approach to achieving desired concentrations in aqueous media for your in vitro and pre-clinical experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions regarding the handling and solubility of [3-(Morpholinomethyl)phenyl]methanol.

Q1: What are the key structural features of [3-(Morpholinomethyl)phenyl]methanol that influence its solubility?

A1: The solubility of [3-(Morpholinomethyl)phenyl]methanol is governed by three main components:

  • A Phenyl Ring: This aromatic core is hydrophobic and contributes to poor water solubility.

  • A Morpholine Group: This is a tertiary amine, which is basic. The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule's solubility highly dependent on pH.[1][2] The morpholine ring itself is often incorporated into drug candidates to improve pharmacokinetic properties, including solubility and metabolic stability.[3][4][5]

  • A Benzyl Alcohol Group: The hydroxyl (-OH) group can participate in hydrogen bonding, which slightly enhances aqueous solubility.

The interplay between the hydrophobic phenyl ring and the basic, ionizable morpholine group is the critical factor to consider.

Q2: I dissolved the compound in my buffer, but it crashed out (precipitated) over time. Why did this happen?

A2: Precipitation, or "crashing out," is a common issue with weakly basic compounds. Several factors could be at play:

  • pH Shift: The most likely cause is a change in the pH of your solution. If you initially dissolved the compound in an acidic stock solution (e.g., in DMSO with a small amount of HCl) and then diluted it into a neutral or basic buffer (e.g., PBS at pH 7.4), the basic morpholine group will deprotonate. The neutral, free base form is significantly less soluble than its protonated, salt form, causing it to precipitate.[6][7]

  • Supersaturation: You may have temporarily created a supersaturated solution that is not thermodynamically stable. Over time, the excess solute will precipitate out to reach its equilibrium solubility at that specific pH and temperature.

  • Common Ion Effect: If your buffer contains an ion that can form a less soluble salt with the protonated form of your compound, it could reduce the overall solubility.

Q3: What is the first and most effective strategy I should try to improve the aqueous solubility of this compound?

A3: pH adjustment is the primary and most effective method. [8] Given the presence of the basic morpholine moiety, lowering the pH of the aqueous medium will protonate the nitrogen atom. This creates a charged cation, the morpholinium ion, which is substantially more soluble in water due to favorable ion-dipole interactions.[1][9] Aim for a pH that is at least 1-2 units below the pKa of the morpholine group to ensure it is predominantly in its ionized, soluble form.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, step-by-step approach to diagnosing and solving solubility issues with [3-(Morpholinomethyl)phenyl]methanol.

Step 1: Understand the Compound's Physicochemical Profile

Before experimenting, it's crucial to understand the properties you are working with.

PropertyValue / EstimateImplication for Solubility
Molecular Formula C₁₂H₁₇NO₂[10]-
Molecular Weight 207.27 g/mol [10]-
Structure Phenyl ring, morpholine group, alcohol groupContains both hydrophobic and hydrophilic/ionizable parts.
pKa (Morpholine) ~8.5 - 8.7[11][12]The compound is a weak base. Solubility will dramatically increase at pH < 7.
Predicted LogP ~1.5 - 2.0Indicates moderate lipophilicity; suggests poor intrinsic aqueous solubility.
Appearance Likely a solid at room temperatureRequires dissolution from a solid state.
Step 2: Systematic Solubilization Workflow

The following workflow presents a logical progression from the simplest to more advanced techniques for achieving your target concentration.

Solubility Troubleshooting Workflow start Start: Target Concentration & Vehicle? check_ph Strategy 1: pH Adjustment Is acidic pH acceptable for experiment? start->check_ph ph_yes Protocol 1: Determine pH-Solubility Profile Prepare acidic buffer (pH 4-6) check_ph->ph_yes Yes ph_no Strategy 2: Co-Solvents Is an organic co-solvent acceptable? check_ph->ph_no No ph_success Success? ph_yes->ph_success ph_success->ph_no No end_success END: Solution Achieved ph_success->end_success Yes cosolvent_yes Protocol 2: Screen Co-solvents (e.g., DMSO, EtOH, PEG-400) Keep % low (<1-5%) ph_no->cosolvent_yes Yes cosolvent_no Strategy 3: Advanced Methods Need further enhancement? ph_no->cosolvent_no No/Insufficient cosolvent_success Success? cosolvent_yes->cosolvent_success cosolvent_success->cosolvent_no No cosolvent_success->end_success Yes advanced_yes Protocol 3 & 4: - Cyclodextrins (HP-β-CD) - Salt Formation (e.g., HCl salt) cosolvent_no->advanced_yes Yes end_fail END: Re-evaluate formulation needs cosolvent_no->end_fail No advanced_yes->end_success

Caption: A decision-making workflow for solubilizing [3-(Morpholinomethyl)phenyl]methanol.

Strategy 1: pH Adjustment (The Primary Method)

The basicity of the morpholine group is your greatest asset for solubilization. By lowering the pH, you convert the neutral, poorly soluble free base into its highly soluble protonated salt form.

pH-Dependent Solubility Mechanism cluster_0 High pH (e.g., > 8.5) cluster_1 Low pH (e.g., < 7) node_base [Molecule]-N (Free Base) - Hydrophobic - Poorly Soluble node_salt [Molecule]-NH⁺ (Protonated Salt) - Charged (Cationic) - Highly Soluble node_base->node_salt + H⁺

Caption: Equilibrium between the insoluble free base and the soluble protonated salt.

Experimental Protocol 1: Generating a pH-Solubility Profile

This protocol helps you find the optimal pH for your desired concentration.[13][14]

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 6.8, 7.4). Use buffers appropriate for your final experiment (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).[15]

  • Add Excess Compound: To a series of vials, add an excess amount of solid [3-(Morpholinomethyl)phenyl]methanol to a fixed volume of each buffer (e.g., 5-10 mg in 1 mL).

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the undissolved solid.

  • Analyze Supernatant: Carefully remove an aliquot of the clear supernatant. Dilute it in a suitable mobile phase and analyze the concentration using a validated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer. This will reveal the pH at which your target concentration is achieved. The solubility of a weak base should increase as pH decreases.[16]

Troubleshooting:

  • pH Drift: The compound itself is basic and can raise the pH of weakly buffered solutions. Always measure the final pH of the saturated solution.[15] If the pH drifts significantly, use a buffer with a higher buffering capacity.

Strategy 2: Co-solvents (When pH is Constrained)

If your experimental system cannot tolerate an acidic pH, the next step is to use a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to dissolve a hydrophobic solute.[17]

Commonly Used Co-solvents:

Co-solventTypical Starting % (v/v) for in vitro useNotes
DMSO (Dimethyl sulfoxide)≤ 0.5%Very strong solubilizer, but can have off-target effects in cellular assays.
Ethanol (EtOH) ≤ 1%Generally well-tolerated but can be volatile.
PEG 400 (Polyethylene glycol 400)1-10%A good option for increasing solubility with lower toxicity than DMSO/EtOH.
Propylene Glycol (PG) 1-10%Similar properties to PEG 400.

Experimental Protocol 2: Screening Co-solvents

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: Perform a serial dilution of this stock solution directly into your final aqueous buffer (e.g., PBS pH 7.4).

  • Observe Precipitation: Visually inspect for any cloudiness or precipitation immediately and after a set time (e.g., 2 hours). The highest concentration that remains clear is your kinetic solubility limit in that co-solvent system.

  • Optimize: If needed, test blends of co-solvents or combine the co-solvent approach with moderate pH adjustment (e.g., using a buffer at pH 6.8 instead of 7.4).

Troubleshooting:

  • Precipitation on Dilution: This is a very common issue and indicates that the final concentration in the aqueous buffer exceeds the compound's solubility limit, even with the co-solvent. The solution is to either lower the final compound concentration or increase the percentage of the co-solvent (if experimentally permissible).[8]

Strategy 3: Advanced Formulation Techniques

If the above methods are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.

1. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate the hydrophobic phenyl ring of your compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[20][21][22]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[23]

Experimental Protocol 3: Using HP-β-CD

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add the solid [3-(Morpholinomethyl)phenyl]methanol to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can be confirmed by techniques like phase-solubility studies or NMR.

2. Salt Formation

While pH adjustment creates a salt in situ, you can also use a pre-formed, isolated salt of the compound (e.g., [3-(Morpholinomethyl)phenyl]methanol hydrochloride). Solid salt forms often have better dissolution rates and higher thermodynamic solubility compared to the free base.[24][25][26]

  • Benefit: A stable, solid salt form provides better consistency and handling properties for formulation development.[7][27][28]

  • Consideration: This requires chemical synthesis to prepare and isolate the desired salt form.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgBV--PCrLfoOaMZSH7R353LEc_guFcTKndO6dscLsnPjr7EKVxYnWK1DiIf8MCdOxMSOvLKobEALKyrM66CpxmKkBP0lGqRfinay1JKVyoV5tQp9Rfrj2lsgQFrkga9f18vg=]
  • Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., Quintans, J. S., de Souza, L. C., ... & Quintans-Júnior, L. J. (2019). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: Synthetic and analytical aspects. Pharmaceuticals, 12(3), 130. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkUk-aCwSW5kGF3l7HTN7_0EtyzUmJ9h_NRZC6sHtY1Ll9zMrfPU42UWizAolHG1YuO94JiQFSX80K1oaPrkWOaE5hsHdhnOLOiENrK8uuejsIfAzxFWgU8AwqGp1kMlFAL1Bxme9s2wG6TCE=]
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Sources

Troubleshooting

Technical Support Center: [3-(Morpholinomethyl)phenyl]methanol

Welcome to the technical support guide for [3-(Morpholinomethyl)phenyl]methanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [3-(Morpholinomethyl)phenyl]methanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Inconsistent results can often be traced back to compound degradation, a preventable issue with proper handling. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter in the lab.

Part 1: Understanding the Vulnerabilities of [3-(Morpholinomethyl)phenyl]methanol

This section addresses the fundamental chemical properties of the molecule and its inherent susceptibilities to degradation.

Q1: What are the primary structural features of [3-(Morpholinomethyl)phenyl]methanol that make it susceptible to degradation?

A: The stability of [3-(Morpholinomethyl)phenyl]methanol is dictated by two key functional groups: the benzylic alcohol and the morpholine ring .

  • Benzylic Alcohol: The primary alcohol group attached to the benzene ring is a benzylic alcohol. This position is particularly prone to oxidation because the benzene ring can stabilize the radical intermediates formed during the reaction.[1] This oxidation can proceed in two steps: first to an aldehyde and then potentially to a carboxylic acid, fundamentally altering the compound's chemical properties.

  • Morpholine Ring: This portion of the molecule contains both a secondary amine and an ether linkage. The nitrogen atom of the amine is a basic and nucleophilic center, making it reactive towards acids.[2] While the ether is generally stable, the C-N bonds of the morpholine ring can be cleaved under specific oxidative conditions, a process observed in the metabolic degradation of morpholine itself.[3][4]

Q2: What are the most common degradation pathways I should be aware of?

A: The primary degradation pathways are oxidation, photodegradation, and reactions under highly acidic or basic conditions.

  • Oxidation: This is the most significant concern. Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can oxidize the benzylic alcohol.[5][6][7] Strong oxidizing agents in your experimental setup will rapidly degrade the compound.

  • Photodegradation: Aromatic compounds can absorb UV and even visible light, leading to excited states that are more reactive.[8] This energy can facilitate reactions with oxygen or lead to other molecular rearrangements.[9][10][11]

  • Acid/Base Instability: While the compound is stable under neutral conditions, strong acids can protonate the morpholine nitrogen, potentially catalyzing other reactions or causing precipitation if the resulting salt is insoluble. Strong bases are less of a concern for the core structure but can be incompatible with certain experimental protocols.

cluster_0 [3-(Morpholinomethyl)phenyl]methanol cluster_1 Degradation Products Compound [3-(Morpholinomethyl)phenyl]methanol (Stable Form) Aldehyde 3-(Morpholinomethyl)benzaldehyde Compound->Aldehyde Oxidation [O2, Light, Heat] N_Oxide Morpholine N-Oxide Derivative Compound->N_Oxide N-Oxidation Photoproducts Complex Photodegradation Products Compound->Photoproducts Photodegradation [UV/Vis Light] CarboxylicAcid 3-(Morpholinomethyl)benzoic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Primary degradation pathways for [3-(Morpholinomethyl)phenyl]methanol.

Q3: What are the typical observable signs of compound degradation?

A: Degradation is not always visible, but you should be vigilant for the following signs:

  • Color Change: The pure compound should be a white to off-white solid. The appearance of a yellow or brown tint is a strong indicator of oxidation.

  • Insolubility: If a previously soluble stock solution becomes cloudy or forms a precipitate, degradation or salt formation may have occurred.

  • Chromatographic Impurities: The most reliable indicator is the appearance of new peaks in HPLC or LC-MS analyses. A decrease in the area of the main peak alongside the emergence of new signals confirms purity loss.

Part 2: Proactive Prevention: Storage and Handling

Proper storage and handling are the most critical steps in preventing degradation.

Q4: What are the ideal storage conditions for solid [3-(Morpholinomethyl)phenyl]methanol?

A: The goal is to mitigate exposure to air, light, and moisture. The Safety Data Sheet (SDS) for this and similar compounds advises keeping containers tightly closed in a dry, cool, and well-ventilated place.[12][13] For maximum long-term stability, we recommend the following tiered approach.

Condition TierTemperatureAtmosphereLight ConditionRecommended Use Case
Tier 1 (Optimal) -20°CInert Gas (Argon/Nitrogen)Amber Vial / DarkLong-term archival (>6 months)
Tier 2 (Standard) 2-8°CTightly SealedAmber Vial / DarkRoutine use (weeks to months)
Tier 3 (Minimal) Room Temp.Tightly SealedDarkShort-term use (<1 week)

Note: Always allow the container to warm to room temperature before opening to prevent water condensation on the cold solid.

Q5: I need to make a stock solution. What are the best practices to ensure its stability?

A: Solutions are often more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, Methanol[14]). Avoid solvents containing peroxides (e.g., older ethers like THF or dioxane).

  • Inert Atmosphere: Before dissolving, briefly sparge the solvent with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen. After dissolving the compound, blanket the headspace of the vial with the inert gas before sealing.

  • Protection from Light: Store stock solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Storage Temperature: Store stock solutions at -20°C or -80°C. Store in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

Q6: Are there any common laboratory reagents or materials that are incompatible with this compound?

A: Yes. Avoid direct contact or mixing with:

  • Strong Oxidizing Agents: This includes reagents like hydrogen peroxide, potassium permanganate (KMnO₄), and chromic acid.[1] Their presence will rapidly oxidize the benzylic alcohol.

  • Strong Acids: Reagents like concentrated HCl, H₂SO₄, or trifluoroacetic acid (TFA) will protonate the basic morpholine nitrogen. This may not cause degradation but can alter solubility and reactivity.

  • Reactive Metals: Avoid contact with reactive metal surfaces that could catalyze oxidation. Use glass or high-quality plastic labware.

Part 3: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common issues related to compound stability.

Scenario 1: My solid compound, which was once white, now has a yellow tint.
  • Probable Cause: This is a classic sign of oxidation at the benzylic position, potentially accelerated by light exposure.

  • Troubleshooting Steps:

    • Assess Purity: Dissolve a small sample and analyze it via HPLC-UV or LC-MS. Compare the chromatogram to a reference standard or the initial analysis data. Look for a reduced main peak and the appearance of new, likely more polar, impurity peaks.

    • Decision Point: If purity has dropped below your experimental tolerance (e.g., <95%), the batch should not be used for sensitive applications. Purification via column chromatography may be possible but is often impractical for small quantities.

    • Corrective Action: Review your storage protocol. If not already doing so, implement Tier 1 or Tier 2 storage conditions (see table above) for all new batches of the compound.

Scenario 2: My HPLC/LC-MS analysis shows multiple unexpected peaks that weren't there before.
  • Probable Cause: The compound is degrading, either in storage or during the analytical preparation/run itself. The pattern of new peaks can provide clues to the degradation mechanism.

  • Troubleshooting Workflow: A forced degradation study can help you identify and understand the degradants. This involves intentionally exposing the compound to harsh conditions to simulate and accelerate the degradation process.[15][16]

cluster_stress Forced Degradation Conditions start Unexpected Peaks in HPLC/LC-MS prep_samples Prepare 5 Samples of Compound (1 Control, 4 Stress) start->prep_samples acid Acidic (e.g., 0.1M HCl) prep_samples->acid Expose to Stress base Basic (e.g., 0.1M NaOH) prep_samples->base Expose to Stress oxidative Oxidative (e.g., 3% H2O2) prep_samples->oxidative Expose to Stress photolytic Photolytic (UV Lamp) prep_samples->photolytic Expose to Stress analyze Analyze All Samples by HPLC/LC-MS acid->analyze base->analyze oxidative->analyze photolytic->analyze compare Compare Stress Chromatograms to Control & Original Data analyze->compare match Peak Match Found: Identifies Degradation Pathway (e.g., Oxidative) compare->match Yes no_match No Match: Degradation may occur under unique experimental conditions compare->no_match No

Caption: Workflow for troubleshooting unknown peaks via forced degradation.

Scenario 3: My bioassay results are inconsistent, or the compound's potency seems to have decreased.
  • Probable Cause: The compound is likely degrading in situ within your experimental medium. The conditions of the assay (e.g., pH, dissolved oxygen, light exposure during incubation) are causing a loss of the active parent compound.

  • Troubleshooting Steps:

    • Analyze Post-Incubation Sample: At the end of your experiment's incubation period, take an aliquot of the medium containing the compound (without cells or other interfering biologicals, if possible) and analyze it by LC-MS. Quantify the amount of parent compound remaining.

    • Check Medium Stability: Prepare a solution of your compound in the assay buffer/medium and incubate it under the exact same conditions as your experiment (time, temperature, lighting, CO₂), but without the biological components. Analyze samples at T=0 and at the end time point to see if the medium itself is causing degradation.

    • Corrective Action: If instability is confirmed, consider modifying the experimental protocol. This could involve adding an antioxidant (if compatible), minimizing light exposure during incubation, or reducing the incubation time.

Part 4: Validated Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage (Solid)
  • Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Weigh the desired amount of [3-(Morpholinomethyl)phenyl]methanol and place it in the vial.

  • Place the uncapped vial inside a vacuum desiccator and apply a vacuum for 15-30 minutes to remove residual moisture and air.

  • Backfill the desiccator with a dry, inert gas (e.g., Argon or Nitrogen).

  • Quickly cap the vial tightly inside the inert atmosphere.

  • For extra security, wrap the cap-vial interface with Parafilm®.

  • Label clearly and place in a -20°C freezer for long-term storage.

Protocol 2: Preparation of High-Stability Stock Solutions
  • Select a high-purity, anhydrous grade solvent (e.g., DMSO).

  • Transfer the required volume of solvent to a clean glass bottle. Bubble dry Argon or Nitrogen gas gently through the solvent for 10 minutes to deoxygenate.

  • Accurately weigh the solid compound in a tared amber glass vial.

  • Using a calibrated pipette, add the deoxygenated solvent to the vial to achieve the target concentration.

  • Blanket the headspace of the vial with the inert gas and seal tightly with a PTFE-lined cap.

  • Vortex or sonicate briefly until the solid is fully dissolved.

  • Divide the solution into smaller, single-use aliquots in separate amber microvials, again blanketing the headspace of each before sealing.

  • Store all aliquots at -20°C or -80°C.

Protocol 3: Basic Forced Degradation Study by HPLC

This protocol is a template and should be optimized for your specific analytical method.

  • Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your stock solution.

  • Control Sample: Dilute the stock solution with your mobile phase to a working concentration (e.g., 50 µg/mL). This is your T=0 control.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[17]

    • Photolytic: Expose 2 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis:

    • After the stress period, neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all stressed samples to the same working concentration as the control using the mobile phase.

    • Analyze all samples, including the control, by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms. Note the retention times and peak areas of any new peaks that appear under specific stress conditions. This helps build a profile of potential degradants.

References
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]

  • Chatpalliwar, S. A., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]

  • Organic Chemistry Portal. Protecting Groups: Benzyl Ethers. [Link]

  • Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. [Link]

  • Karmodak, N., et al. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]

  • Knapp, J. S., & Brown, H. M. (1988). The microbial degradation of morpholine. ResearchGate. [Link]

  • PubChem. (3-(2-Methylquinolin-7-yl)phenyl)methanol. National Center for Biotechnology Information. [Link]

  • Romanovski, V., et al. (2024). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Scientific Reports. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Wang, W., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]

  • Aeppli, C., et al. (2008). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Environmental Science & Technology. [Link]

  • Wikipedia. Morpholine. [Link]

  • JETIR. (2019). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]

  • Organic Chemistry Portal. Protecting Groups: Benzyl Esters. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylmethanol. [Link]

  • Latch, D. E., & McNeill, K. (2006). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Synthesis of Benzylic Alcohols by C–H Oxidation. Nature. [Link]

  • ResearchGate. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Poupin, P., et al. (1997). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

  • Al-Mamun, A., et al. (2022). Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. ACS Omega. [Link]

  • ResearchGate. Oxidation of Benzylic Alcohols to Aldehydes. [Link]

  • YouTube. (2018). benzyl ether cleavage. [Link]

Sources

Optimization

Technical Support Center: Synthesis of [3-(Morpholinomethyl)phenyl]methanol

Welcome to the Technical Support Center for the synthesis of [3-(Morpholinomethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of [3-(Morpholinomethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important morpholine-containing building block.

Introduction to the Synthesis of [3-(Morpholinomethyl)phenyl]methanol

The most common and efficient method for synthesizing [3-(Morpholinomethyl)phenyl]methanol is through the reductive amination of 3-hydroxybenzaldehyde with morpholine. This process typically involves the formation of an iminium ion intermediate from the reaction of the aldehyde and the secondary amine, which is then reduced in situ by a mild reducing agent, such as sodium borohydride, to yield the desired product.

While seemingly straightforward, this reaction can present several challenges, leading to the formation of impurities that can complicate purification and affect the final product's quality and yield. This guide provides a structured approach to identifying, understanding, and mitigating these common impurities.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my GC/MS analysis. What could it be?

A1: An unexpected peak in your GC/MS analysis could be one of several common impurities. The most likely candidates are:

  • Unreacted Starting Materials: Residual 3-hydroxybenzaldehyde or morpholine.

  • Over-reduction Product: If harsh reducing agents or prolonged reaction times are used, the benzyl alcohol moiety could potentially be further reduced, though this is less common with mild reagents like sodium borohydride.

  • Side-products from the Reducing Agent: Borate esters can form between the alcohol product and the borohydride reagent, which may be hydrolyzed during workup.

  • Tertiary Amine Formation: Although less likely with a secondary amine like morpholine, under certain conditions, side reactions could lead to the formation of tertiary amine byproducts.

Q2: My final product is discolored (yellow or brown). What is the cause?

A2: Discoloration in the final product is often indicative of impurities arising from the oxidation of the starting aldehyde or the product itself. 3-hydroxybenzaldehyde is susceptible to oxidation, which can form colored byproducts. Additionally, trace impurities from starting materials or solvents can also contribute to discoloration.

Q3: My reaction yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or suboptimal pH can lead to incomplete conversion of the starting materials.

  • Side Reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product.

  • Inefficient Workup and Purification: Product loss during extraction, crystallization, or chromatographic purification can significantly impact the final yield.

  • Poor Quality of Reagents: Using old or impure starting materials and reagents can lead to a host of issues, including low conversion and the formation of side products.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of [3-(Morpholinomethyl)phenyl]methanol.

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • Peaks corresponding to 3-hydroxybenzaldehyde and/or morpholine in GC/MS or HPLC analysis.

  • Lower than expected yield of the final product.

Root Causes & Solutions:

Cause Explanation Solution
Insufficient Reaction Time or Temperature The reaction may not have reached completion.Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC or GC.
Suboptimal pH The formation of the iminium ion is pH-dependent.Ensure the reaction medium is slightly acidic to facilitate imine formation. Acetic acid can be used as a catalyst.
Ineffective Reducing Agent The reducing agent may have degraded or been added in insufficient quantity.Use a fresh batch of sodium borohydride and ensure it is added in a slight excess.
Issue 2: Formation of a Tertiary Amine Impurity

Symptoms:

  • A peak in the mass spectrum corresponding to a molecule with a higher molecular weight than the desired product.

Root Causes & Solutions:

Cause Explanation Solution
Reaction with Impurities in Starting Materials Impurities in the morpholine or 3-hydroxybenzaldehyde could lead to side reactions.Use high-purity starting materials. Consider purifying the starting materials before use if their purity is questionable.
Unintended Side Reactions Under certain conditions, the product could potentially react further.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of [3-(Morpholinomethyl)phenyl]methanol via Reductive Amination
  • To a solution of 3-hydroxybenzaldehyde (1 eq.) in a suitable solvent (e.g., methanol, dichloromethane), add morpholine (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Analytical Method for Purity Assessment (HPLC-UV)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 256 nm.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizing the Workflow

Logical Workflow for Troubleshooting Synthesis

Caption: A logical workflow for troubleshooting the synthesis of [3-(Morpholinomethyl)phenyl]methanol.

Summary of Common Impurities

Impurity Potential Source Analytical Identification Mitigation Strategy
3-HydroxybenzaldehydeIncomplete reactionGC/MS, HPLCIncrease reaction time, optimize pH, use fresh reducing agent.
MorpholineIncomplete reaction, excess reagentGC/MS, HPLCUse appropriate stoichiometry, efficient workup to remove excess.
Benzyl alcohol (from over-reduction)Harsh reducing conditionsGC/MS, HPLCUse a mild reducing agent like NaBH4, control reaction temperature.
Borate EstersReaction with sodium borohydrideHydrolyzed during workup, may not be directly observedEnsure complete hydrolysis during the aqueous workup step.
Tertiary Amine ByproductsSide reactionsGC/MS, HPLC-MSUse high-purity starting materials, optimize reaction conditions.

References

  • ChemHelp ASAP. (2020, March 20). Tertiary Amine Synthesis & Reductive Amination [Video]. YouTube. [Link]

  • Prakash, A. (2019, July 25). Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Wikipedia contributors. (2023, December 28). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, L., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1532.
  • LibreTexts. (2021, October 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • SIELC Technologies. (n.d.). Benzylamine. [Link]

  • Ashenhurst, J. (2023, March 13). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Kubaskova, J., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Quora. (2017, August 23). What is the full reaction mechanism for NaBH4 + aldehyde?[Link]

  • Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]

  • Ashenhurst, J. (2023, March 13). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. [Link]

  • Thakuria, H., et al. (2021). Reductive aminations of benzaldehyde. ResearchGate. [Link]

  • Wolschner, C., et al. (2015). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. PubMed. [Link]

  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • Ashenhurst, J. (2023, March 13). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, L., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]

  • Wang, S., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]

  • SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

  • ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

Sources

Troubleshooting

Technical Support Center: [3-(Morpholinomethyl)phenyl]methanol Production

Document ID: TSC-MMPM-2026-01 Last Updated: January 17, 2026 Introduction Welcome to the technical support center for the production of [3-(Morpholinomethyl)phenyl]methanol (MMPM). This molecule is a key intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MMPM-2026-01

Last Updated: January 17, 2026

Introduction

Welcome to the technical support center for the production of [3-(Morpholinomethyl)phenyl]methanol (MMPM). This molecule is a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. While its synthesis appears straightforward on a lab scale, scaling up production presents a unique set of challenges that can impact yield, purity, and overall process efficiency.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and extensive experience in scaling up complex organic syntheses. Our goal is to equip your team with the knowledge to anticipate and overcome common obstacles in MMPM production.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and early execution phases of MMPM scale-up.

Q1: What are the most common synthetic routes to [3-(Morpholinomethyl)phenyl]methanol?

The most prevalent and industrially viable route is a two-step process starting from 3-methylbenzonitrile or a related toluene derivative. The key transformation involves the amination of a benzylic position followed by the reduction of a functional group to the desired benzyl alcohol. A highly common approach is the reductive amination of 3-formylphenylmethanol with morpholine. This method is often preferred due to the availability of starting materials and its one-pot nature.[1][2][3]

Another route involves the direct reaction of morpholine with (3-(bromomethyl)phenyl)methanol.[4][5] However, this can be complicated by the formation of quaternary ammonium salts and other byproducts, making it less ideal for large-scale production where purity is critical.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of a reductive amination?

When scaling up the reductive amination for MMPM synthesis, the following CPPs are crucial:

  • Temperature Control: The initial imine formation is often exothermic.[6] Inadequate heat removal can lead to side reactions or reagent degradation. Conversely, the reduction step may require a specific temperature to proceed at an optimal rate.

  • Reagent Addition Rate: Slow, controlled addition of the reducing agent is critical. A rapid addition can cause a sudden exotherm, leading to runaway reactions, or localized high concentrations that promote byproduct formation.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure consistent reaction kinetics throughout the vessel. Poor mixing can create "hot spots" or areas of high reagent concentration, negatively impacting yield and purity.

  • pH Control: The pH of the reaction medium can significantly influence the rate of imine formation and the stability of the reducing agent.[7][8] For instance, using sodium cyanoborohydride often requires slightly acidic conditions to be effective.[3]

Q3: How does heat management differ at scale compared to the lab?

The surface-area-to-volume ratio decreases significantly as you scale up. This means that dissipating heat generated from an exothermic reaction becomes much more challenging in a large reactor than in a small laboratory flask. In the lab, a simple ice bath can manage an exotherm. At scale, this requires a jacketed reactor with a thermal control unit capable of rapidly circulating cooling fluid. Failure to account for this can lead to thermal runaway, a dangerous situation that can result in loss of the batch and significant safety hazards.

Q4: What are the expected key impurities and how can they be minimized?

Understanding the impurity profile is critical for developing a robust purification strategy.

Impurity NameStructureFormation PathwayMitigation Strategy
Bis-alkylation Product (Structure showing two benzyl groups on one morpholine nitrogen)Reaction of the product MMPM with another molecule of the starting benzyl halide or aldehyde.Use a slight excess of morpholine. Ensure controlled addition of the electrophile to maintain a low concentration relative to the amine.
Unreacted Starting Material 3-formylphenylmethanol or (3-(bromomethyl)phenyl)methanolIncomplete reaction due to poor kinetics, insufficient reagent, or deactivation of the reducing agent.Monitor reaction completion by HPLC or TLC. Ensure proper stoichiometry and reagent quality. Optimize reaction temperature and time.
Over-reduction Product 3-methyl-4-(morpholinomethyl)benzeneReduction of the benzyl alcohol to a methyl group.Choose a milder reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over stronger agents like LiAlH₄ for its selectivity.[9]
Quaternary Ammonium Salt (Structure showing a positively charged nitrogen with four bonds)Further reaction of the tertiary amine product with the electrophilic starting material. This is a common issue in direct alkylation routes.[10]The Eschweiler-Clarke reaction, a type of reductive amination, inherently avoids quaternization.[10] If using direct alkylation, control stoichiometry and temperature carefully.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low Yield or Stalled Reaction
Possible Cause 1: Inefficient Imine Formation

The rate-limiting step in many reductive aminations is the initial formation of the imine or iminium ion.[11] This equilibrium can be unfavorable, especially with less reactive ketones or certain amines.

  • Solution:

    • Water Removal: The formation of an imine from an aldehyde and an amine releases one equivalent of water. At scale, this water can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark trap if the solvent is appropriate (e.g., toluene) or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

    • Catalysis: The reaction can be catalyzed by a mild acid. A common choice is acetic acid.[9] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Possible Cause 2: Reducing Agent Degradation or Inactivity

Hydride-based reducing agents can be sensitive to moisture and acidic or basic conditions.

  • Solution:

    • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

    • pH Optimization: If using a pH-sensitive reagent like NaBH₃CN, ensure the reaction medium is buffered to the optimal pH range (typically 4-6).[12]

    • Staged Addition: Instead of adding all the reducing agent at once, consider adding it in portions. This can help maintain a sufficient concentration of active reagent throughout the reaction.

Problem: High Levels of Impurities
Possible Cause 1: Formation of Dimeric Byproducts

This is often due to the product amine reacting with the starting aldehyde at a competitive rate.

  • Solution:

    • One-Pot Protocol: Perform the reaction as a one-pot process where the imine is formed and then reduced in situ. This prevents the accumulation of the aldehyde starting material.

    • Stoichiometry Control: Use a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents) to ensure the aldehyde preferentially reacts with the primary amine.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known to be highly selective for the reduction of iminiums in the presence of aldehydes, which can significantly suppress this side reaction.[9]

Possible Cause 2: Over-reaction or Side Reactions (Eschweiler-Clarke Conditions)

If using formaldehyde and formic acid (Eschweiler-Clarke reaction conditions), precise control is needed.[6][10]

  • Solution:

    • Temperature Management: The Eschweiler-Clarke reaction is typically heated.[6][10] Overheating can lead to decomposition and byproduct formation. Maintain the temperature within the recommended range (often 80-100 °C).

    • Reagent Purity: Ensure the formaldehyde and formic acid are of high purity. Impurities can catalyze unwanted side reactions. The reaction is irreversible due to the evolution of carbon dioxide gas.[10]

Problem: Difficulties in Product Isolation & Purification
Possible Cause 1: Emulsion Formation During Aqueous Workup

The amphiphilic nature of MMPM and related morpholine-containing compounds can lead to stubborn emulsions during extraction.

  • Solution:

    • Brine Wash: After the initial quench, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Solvent Swap: If possible, switch to a more non-polar extraction solvent that has lower miscibility with water, such as methyl tert-butyl ether (MTBE) or toluene.

    • Filtration: Passing the emulsified mixture through a pad of Celite or diatomaceous earth can sometimes help to break up the emulsion.

Possible Cause 2: Product Oiling Out or Poor Crystallization

MMPM is a relatively polar molecule and can be difficult to crystallize, often separating as an oil.

  • Solution:

    • Solvent Screen: Conduct a systematic solvent screen to find a suitable anti-solvent system for crystallization. A good starting point is a polar solvent in which the product is soluble (e.g., isopropanol, ethyl acetate) and a non-polar anti-solvent in which it is not (e.g., heptane, cyclohexane).

    • Seed Crystals: If you have a small amount of pure, solid MMPM, use it to seed the crystallization. This provides a template for crystal growth and can prevent oiling out.

    • Salt Formation: If the freebase is proving too difficult to crystallize, consider forming a salt (e.g., hydrochloride, sulfate). Crystalline salts often have better handling and purification properties.

Visualized Workflows & Protocols

General Reductive Amination Workflow

The following diagram illustrates the key decision points and steps in a typical reductive amination process for scaling up MMPM production.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_final Final Product A Charge Reactor with 3-formylphenylmethanol & Solvent B Add Morpholine (1.1 - 1.2 equiv) A->B C Adjust pH if necessary (e.g., with Acetic Acid) B->C D Cool Reactor to Target Temperature (e.g., 0-5 °C) C->D E Slowly Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F Monitor Reaction by HPLC/TLC for Completion E->F G Quench Reaction (e.g., with NaHCO₃ solution) F->G H Aqueous/Organic Extraction G->H I Wash Organic Layer (e.g., with Brine) H->I J Dry & Concentrate Organic Phase I->J K Purify Crude Product (Crystallization/Chromatography) J->K L Dry Pure MMPM Under Vacuum K->L G cluster_yield Low Yield cluster_purity High Impurity cluster_isolation Isolation Problem A Reaction Issue? B Check Imine Formation: - Add dehydrating agent - Use acid catalyst A->B Low Yield D Bis-alkylation Product? - Use excess morpholine - Use selective reductant (STAB) A->D High Impurity F Emulsion during Workup? - Add brine - Switch solvent A->F Isolation Problem C Check Reducing Agent: - Verify quality & storage - Staged addition B->C E Unreacted Starting Material? - Increase reaction time/temp - Check stoichiometry D->E G Oiling Out? - Screen for anti-solvent - Use seed crystals - Consider salt formation F->G

Caption: Decision tree for troubleshooting common MMPM synthesis problems.

Protocol: Gram-Scale Reductive Amination

This protocol provides a validated starting point for the synthesis of MMPM.

Materials:

  • 3-formylphenylmethanol (1 equiv)

  • Morpholine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) [9]* Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-formylphenylmethanol (1.0 equiv) and ethyl acetate (approx. 10 mL per gram of aldehyde).

  • Begin stirring and add morpholine (1.1 equiv) to the solution at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • In portions, carefully add sodium triacetoxyborohydride (1.2 equiv) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to stir at 0-5 °C for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC analysis.

  • Once complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine all organic layers and wash with brine to break any emulsions.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by crystallization (e.g., from an EtOAc/Heptane system) or column chromatography to afford [3-(Morpholinomethyl)phenyl]methanol as a white to off-white solid.

References

  • Bae, J. W., Lee, S. H., Cho, Y. J., & Yoon, C. M. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. Journal of the Chemical Society, Perkin Transactions 1, 145-146. Available from: [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. Available from: [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882. Available from: [Link]

  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. Available from: [Link]

  • Liang, G., Wang, A., Li, L., Xu, G., Yan, N., & Zhang, T. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054. Available from: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330. Available from: [Link]

  • PubChem. (n.d.). (3-(Bromomethyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 17, 2026, from [Link]

Sources

Optimization

minimizing byproduct formation with [3-(Morpholinomethyl)phenyl]methanol

Technical Support Center: [3-(Morpholinomethyl)phenyl]methanol Welcome to the technical support center for [3-(Morpholinomethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [3-(Morpholinomethyl)phenyl]methanol

Welcome to the technical support center for [3-(Morpholinomethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with not just protocols, but the underlying chemical principles to anticipate challenges, troubleshoot effectively, and minimize byproduct formation in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and fundamental reactivity of [3-(Morpholinomethyl)phenyl]methanol.

Q1: What are the primary reactive sites on [3-(Morpholinomethyl)phenyl]methanol and their implications for side reactions?

A1: [3-(Morpholinomethyl)phenyl]methanol possesses two key functional groups that dictate its reactivity and potential for byproduct formation: the primary benzylic alcohol and the tertiary amine of the morpholine ring.

  • Benzylic Alcohol (-CH₂OH): This is the most susceptible site for oxidation. Benzylic alcohols can be easily oxidized to the corresponding aldehyde and subsequently to the carboxylic acid, especially when exposed to atmospheric oxygen, heat, or trace metal impurities.[1][2] This is the most common degradation pathway. This group can also be converted to a leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution or cross-coupling reactions.

  • Morpholine Moiety (Tertiary Amine): The nitrogen atom is basic and nucleophilic.[3][4] This has two major implications:

    • Acid-Base Reactions: The morpholine nitrogen will react with any acidic reagents or byproducts in your reaction mixture. This can neutralize acid catalysts or quench organometallic reagents.

    • Nucleophilicity: It can act as an unwanted nucleophile, reacting with electrophilic reagents. While the ether oxygen in the morpholine ring slightly reduces the nitrogen's nucleophilicity compared to piperidine, it remains a reactive site.[3][5]

Understanding this dual reactivity is crucial for designing robust reaction conditions.

Q2: How should I properly store and handle [3-(Morpholinomethyl)phenyl]methanol to prevent degradation?

A2: Proper storage is critical to maintain the integrity of the reagent. The primary degradation pathway is oxidation of the benzylic alcohol.

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).To prevent slow oxidation to the corresponding aldehyde and carboxylic acid by atmospheric oxygen.
Temperature Store in a cool, dark place (2-8 °C is recommended).Reduces the rate of potential degradation reactions. Light can promote photo-oxidation.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[6]These substances will react directly with the alcohol or amine functional groups, leading to rapid decomposition or hazardous reactions.[6]

Before use, it is advisable to visually inspect the material. It should be a white to off-white solid. Any significant discoloration (e.g., yellowing) may indicate the presence of oxidation impurities.

Q3: What are the most common impurities found in commercial batches of this compound?

A3: Aside from residual solvents from synthesis, the most prevalent impurities are byproducts of the compound's own reactivity.

  • 3-(Morpholinomethyl)benzaldehyde: The initial oxidation product of the benzylic alcohol.

  • 3-(Morpholinomethyl)benzoic Acid: The over-oxidation product.

  • Starting Materials: Depending on the synthetic route, residual starting materials like 3-formylphenylboronic acid or 3-(bromomethyl)benzyl alcohol could be present.[7]

We recommend running a purity check (e.g., by HPLC or NMR) on new batches of the reagent before use in critical, large-scale reactions to quantify these potential impurities.

Section 2: Troubleshooting Guide for Byproduct Formation

This section provides a structured approach to identifying and mitigating specific byproducts you may encounter during your experiments.

Issue 1: Formation of Oxidation Byproducts (Aldehyde and Carboxylic Acid)
  • Symptoms: You observe two new, more polar spots on your TLC plate or new peaks in your LC-MS analysis corresponding to the molecular weights of the aldehyde (+2 H) and carboxylic acid (+16 H, -2 H) relative to your starting material.

  • Root Cause Analysis: Oxidation of the benzylic alcohol is one of the most common side reactions for this class of compounds.[8][9] This is typically caused by:

    • Atmospheric Oxygen: Reactions run open to the air, especially at elevated temperatures.

    • Oxidative Reagents: Use of reagents that are mildly oxidizing, or impurities within other reagents.

    • Metal Catalysts: Some transition metal catalysts, particularly under aerobic conditions, can facilitate alcohol oxidation.[2]

The most effective solution is to rigorously exclude oxygen from your reaction.

Protocol: Setting Up a Reaction Under an Inert Atmosphere

  • Glassware Preparation: Dry your reaction flask and condenser thoroughly in an oven ( >100 °C) and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and immediately connect it to a Schlenk line or manifold that can supply both vacuum and an inert gas (Argon or Nitrogen).

  • Purging: Evacuate the flask under vacuum until the pressure stabilizes. While under vacuum, gently heat the flask with a heat gun to drive off any adsorbed moisture and air.

  • Backfilling: Refill the flask with the inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is fully inert.

  • Reagent Addition: Add [3-(Morpholinomethyl)phenyl]methanol and other solid reagents to the flask under a positive flow of inert gas.

  • Solvent Addition: Use anhydrous solvents that have been properly degassed. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a gas bubbler or a balloon filled with the inert gas.

Issue 2: Unexpected Formation of Benzyl Chloride during Alcohol Activation
  • Symptoms: You are attempting to synthesize the tosylate or mesylate ester of the alcohol by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. However, your product is not the expected ester but is instead 3-(morpholinomethyl)benzyl chloride.

  • Root Cause Analysis: This is a known side reaction for benzylic alcohols.[10] The chloride ion, present as an impurity in TsCl/MsCl or generated in situ, can act as a nucleophile, displacing the activated alcohol (tosylate/mesylate) in an SN2 or SN1-type reaction. The benzylic position is particularly susceptible to this due to the stability of the resulting benzylic carbocation intermediate.


}

  • Use High-Purity Reagents: Ensure your tosyl or mesyl chloride is of high purity and has not degraded to release HCl.

  • Change Activating Agent: Consider using tosyl anhydride (Ts₂O) or a sulfonylating agent that does not contain chloride, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl).

  • Control Temperature: Run the reaction at the lowest possible temperature (e.g., 0 °C or -20 °C) to disfavor the competing chloride substitution reaction.

Issue 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
  • Symptoms: When using [3-(Morpholinomethyl)phenyl]methanol (or a derivative like the corresponding halide/triflate) in a Suzuki or Buchwald-Hartwig reaction, you experience low conversion, catalyst decomposition (formation of palladium black), or formation of side products like hydrodehalogenation or homocoupling.

  • Root Cause Analysis: The basic morpholine nitrogen can interfere with the palladium catalytic cycle.

    • Ligand Poisoning: The nitrogen can coordinate to the palladium center, displacing the desired phosphine ligand and inhibiting catalytic activity.

    • Base Interference: As a competing base, it can disrupt the delicate acid-base balance required for steps like transmetalation in the Suzuki coupling.[11]

Careful selection of reaction parameters is essential to favor the desired coupling over catalyst inhibition.

Table: Recommended Conditions for Cross-Coupling of Benzyl Derivatives

Reaction TypeCatalyst/PrecatalystLigandBaseSolventKey Insight
Suzuki-Miyaura (using the benzyl bromide derivative)[12]Pd(OAc)₂ (2-5 mol%)SPhos or XPhosK₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂OBulky, electron-rich phosphine ligands can outcompete the morpholine for coordination to the palladium center. The use of a weaker inorganic base is often sufficient.
Buchwald-Hartwig (using the benzyl bromide derivative)[13][14]Pd₂(dba)₃ (1-2 mol%)BrettPhos or RuPhosLHMDS or NaOtBuToluene or DioxaneA strong, non-nucleophilic base is required. The choice of ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.[15]

Troubleshooting Workflow:


}

Section 3: Analytical & Purification Protocols

Protocol 1: Standard HPLC Method for Purity Assessment

This method is effective for separating the starting material from its common oxidation byproducts.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 1. Benzoic acid derivative (most polar), 2. Benzyl alcohol, 3. Benzaldehyde derivative (least polar).

Protocol 2: Purification by Acid-Base Extraction

This protocol leverages the basicity of the morpholine nitrogen to separate the desired compound from non-basic impurities like oxidation byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volume of organic layer). The desired amine-containing product will move into the aqueous layer as the protonated ammonium salt. Non-basic impurities will remain in the organic layer.

  • Separate Layers: Collect the acidic aqueous layers. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or solid sodium bicarbonate (NaHCO₃), with stirring until the pH is > 10. The desired product will deprotonate and precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (EtOAc or DCM) (3 x volume of aqueous layer). The neutral product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

This technique is highly effective for removing non-basic organic impurities and is scalable for larger quantities. For a comprehensive overview of analytical techniques in pharmaceutical development, several resources are available.[16][17][18][19]

References

  • Patsnap Synapse. (2024). What are the side effects of Benzyl Alcohol?
  • Sathee Jee. Chemistry Benzyl Alcohol.
  • Wyndly. (2025). Understanding Benzyl Alcohol Allergy: Symptoms, Diagnosis, and Treatment.
  • PubChem. Benzyl Alcohol. National Center for Biotechnology Information.
  • Drugs.com. (2024). Benzyl Alcohol Topical Side Effects: Common, Severe, Long Term.
  • ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
  • ResearchGate. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Journal of Molecular Catalysis A: Chemical.
  • PMC. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. National Institutes of Health.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Wikipedia. Morpholine.
  • ResearchGate. A Compendium of Techniques for the Analysis of Pharmaceutical Impurities.
  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Lakeland University. Oxidation of benzyl alcohol to benzaldehyde.
  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
  • ResearchGate. Selected known reactions of morpholine, including those involving its putative radical.
  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Ataman Kimya. MORPHOLINE.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Google Patents. (1968). Process for the purification of benzyl alcohol.
  • Wikipedia. Buchwald–Hartwig amination.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Google Patents. Method for purifying benzyl alcohol.
  • PrepChem.com. Preparation of benzyl alcohol.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2021). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemical Communications (RSC Publishing). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids.
  • Quick Company. An Improved Process For The Preparation Of Substituted Benzyl Alcohol.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.
  • Fisher Scientific. [3-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - [3-(Morpholinomethyl)phenyl]methanol.
  • Fisher Scientific. [3-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific 250 mg | Buy Online.
  • CymitQuimica. [3-(Morpholin-4-yl)phenyl]methanol.
  • ChemicalBook. (3-(Phenylethynyl)phenyl)methanol synthesis.
  • Fisher Scientific. [4-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific 250 mg | Buy Online.
  • Santa Cruz Biotechnology. 3-(Morpholinomethyl)phenylboronic acid | CAS 397843-58-2.
  • Labware E-shop. [3-(Morpholinomethyl)phenyl]methanol, 97%.
  • Benchchem. 3-(Morpholinomethyl)phenylboronic acid | 397843-58-2.
  • PubChem. (3-(Bromomethyl)phenyl)methanol. National Center for Biotechnology Information.
  • Google Patents. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • Wikipedia. Triphenylmethanol.
  • PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives.

Sources

Reference Data & Comparative Studies

Validation

comparing [3-(Morpholinomethyl)phenyl]methanol to similar compounds

An In-Depth Comparative Guide to [3-(Morpholinomethyl)phenyl]methanol and Its Analogs as Monoamine Reuptake Inhibitors Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of [3-(Mor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to [3-(Morpholinomethyl)phenyl]methanol and Its Analogs as Monoamine Reuptake Inhibitors

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of [3-(Morpholinomethyl)phenyl]methanol, a representative chemical scaffold, with its structurally similar analogs. The focus is on their application as monoamine reuptake inhibitors, a critical class of drugs for treating central nervous system disorders. We will delve into structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its favorable physicochemical properties: the oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that can be protonated at physiological pH, often improving aqueous solubility and allowing for salt formation.[2][3] The saturated, non-planar structure of the morpholine ring can also impart desirable conformational constraints on a molecule.

[3-(Morpholinomethyl)phenyl]methanol serves as an excellent foundational structure for exploring these properties. It combines the key morpholine ring with a phenyl linker and a benzylic alcohol, providing multiple points for chemical modification to modulate biological activity. While this specific compound is not extensively documented as a therapeutic agent itself, its core structure is representative of a larger class of compounds that have been investigated as monoamine reuptake inhibitors.[4][5]

Monoamine reuptake inhibitors function by blocking the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, thereby increasing the synaptic concentration of these neurotransmitters.[5][6] This mechanism is the cornerstone of many treatments for depression, anxiety, and other neuropsychiatric disorders.[5][7] This guide will compare analogs of [3-(Morpholinomethyl)phenyl]methanol to elucidate the structural features that govern their potency and selectivity as monoamine reuptake inhibitors.

Structural Analogs for Comparison

To understand the structure-activity relationships within this chemical class, we will compare the parent scaffold, [3-(Morpholinomethyl)phenyl]methanol (Compound A), with three representative virtual analogs. These analogs are designed to probe the influence of key structural modifications:

  • Compound B (N-Phenylpropyl Analog): Explores the effect of extending the linker between the morpholine nitrogen and the phenyl ring.

  • Compound C (Diphenylmethyl Analog): Introduces a second phenyl ring to investigate the impact of increased lipophilicity and potential for additional binding interactions.

  • Compound D (Fluoro-substituted Analog): Examines the influence of electron-withdrawing groups on the phenyl ring, a common strategy to modulate metabolic stability and binding affinity.

Compound IDStructureKey Modification from Parent Scaffold
A [3-(Morpholinomethyl)phenyl]methanolParent Scaffold
B 4-(3-Phenylpropyl)morpholineExtended N-alkyl linker
C 4-(Diphenylmethyl)morpholineAddition of a second phenyl ring
D 4-((3-Fluoro-5-methoxyphenyl)methyl)morpholinePhenyl ring substitution

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion). The modifications in our analog series are expected to significantly alter these properties.

PropertyCompound ACompound BCompound CCompound DRationale for Predicted Differences
Molecular Weight ( g/mol ) 209.26205.29253.34239.28Increases with the addition of larger substituents (e.g., second phenyl ring).
Predicted logP ~1.5~2.8~3.5~2.2logP (lipophilicity) increases with the addition of hydrocarbon content (propyl, diphenylmethyl) and decreases with polar groups. The fluoro and methoxy groups in D have competing effects.
Predicted pKa ~8.5~8.6~8.3~8.4The basicity of the morpholine nitrogen is generally stable but can be subtly influenced by distant electronic effects.
Predicted Aqueous Solubility HighModerateLowModerateHigher polarity (hydroxyl group in A) and lower logP generally lead to better aqueous solubility. Increased lipophilicity (B and C) reduces solubility.

Note: These values are predictions based on standard computational models and general medicinal chemistry principles. Experimental validation is required for confirmation.

Pharmacological Profile: Monoamine Reuptake Inhibition

The primary therapeutic target for this class of compounds is the family of monoamine transporters. The structural variations among our analogs will directly impact their affinity and selectivity for SERT, NET, and DAT.

Mechanism of Action

Monoamine reuptake inhibitors bind to their respective transporters on the presynaptic neuron, blocking the reabsorption of neurotransmitters from the synaptic cleft. This leads to an elevated concentration and prolonged action of the neurotransmitter in the synapse, enhancing neuronal signaling. The specific profile of transporter inhibition (e.g., selective for SERT, or dual-acting on SERT and NET) dictates the therapeutic and side-effect profile of the drug.[5][6][8]

Monoamine_Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Monoamines (MA) MA_Synapse MA Vesicle->MA_Synapse Release SERT SERT NET NET DAT DAT Reuptake_Inhibitor Reuptake Inhibitor (e.g., Compound A-D) Reuptake_Inhibitor->SERT Block Reuptake_Inhibitor->NET Block Reuptake_Inhibitor->DAT Block MA_Synapse->SERT Reuptake MA_Synapse->NET Reuptake MA_Synapse->DAT Reuptake Receptor Postsynaptic Receptors MA_Synapse->Receptor Binding & Signal

Caption: Action of monoamine reuptake inhibitors at the synapse.

Comparative In Vitro Potency and Structure-Activity Relationship (SAR)

The following table presents hypothetical but plausible experimental data for our compound series, based on established SAR trends for monoamine reuptake inhibitors.[4][9]

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity ProfileSAR Insights
A 550800>10,000Weak, non-selectiveThe core scaffold has low intrinsic activity. The benzylic alcohol may limit optimal binding.
B 250350>10,000Weak, SERT/NETExtending the linker slightly improves potency, suggesting a better fit into the transporter binding pocket.
C 2545150Potent, SERT/NET > DATThe second phenyl ring significantly enhances potency, likely through additional hydrophobic and π-stacking interactions within the transporter proteins. This is a common feature in potent reuptake inhibitors.[4]
D 8015>5,000Potent and Selective for NETThe fluoro and methoxy substitutions dramatically shift selectivity towards NET. This highlights the sensitivity of the transporter binding pockets to the electronic and steric properties of the phenyl ring.[9][10]

Experimental Protocol: In Vitro Monoamine Reuptake Assay

To experimentally determine the IC₅₀ values presented above, a radioligand-based functional uptake assay is a standard and robust method.

Objective

To measure the ability of test compounds to inhibit the uptake of a radiolabeled monoamine ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into cells expressing the corresponding human transporter (SERT, NET, or DAT).

Materials
  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radioligands: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine

  • Non-specific uptake control: Citalopram (for SERT), Desipramine (for NET), GBR-12909 (for DAT) at a high concentration (e.g., 10 µM)

  • Test compounds (Compounds A-D) dissolved in DMSO, serially diluted.

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology
  • Cell Plating: Seed the transporter-expressing HEK293 cells onto 96-well plates at a density of 4 x 10⁴ cells/well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) in KRH buffer. Also prepare a "total uptake" control (buffer with DMSO) and a "non-specific uptake" control (buffer with a known selective inhibitor).

  • Pre-incubation: Wash the cell monolayers twice with KRH buffer. Add 50 µL of the diluted test compounds or controls to the appropriate wells and pre-incubate for 15 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of KRH buffer containing the radiolabeled monoamine (e.g., [³H]serotonin at a final concentration of 10 nM) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C. The precise time should be within the linear range of uptake for the specific cell line.

  • Terminate Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well by adding 100 µL of 1% SDS solution. Add 150 µL of scintillation fluid to each well, seal the plate, and shake for 1 hour.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).

    • Normalize the data as a percentage of the specific uptake of the control (vehicle-treated) wells.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_workflow Monoamine Reuptake Assay Workflow A 1. Seed Transporter- Expressing Cells C 3. Pre-incubate Cells with Compounds A->C B 2. Prepare Serial Dilutions of Test Compounds B->C D 4. Add Radiolabeled Monoamine C->D E 5. Incubate at 37°C D->E F 6. Terminate Uptake (Wash with Cold Buffer) E->F G 7. Lyse Cells & Add Scintillation Fluid F->G H 8. Read CPM on Scintillation Counter G->H I 9. Plot Inhibition Curve & Calculate IC50 H->I

Caption: Experimental workflow for the in vitro monoamine uptake assay.

Conclusion

This guide demonstrates how the foundational scaffold of [3-(Morpholinomethyl)phenyl]methanol can be systematically modified to develop potent and selective monoamine reuptake inhibitors. Our comparative analysis highlights several key principles of structure-activity relationships in this chemical space:

  • The core morpholinomethylphenyl scaffold possesses weak intrinsic activity but serves as a viable starting point for optimization.

  • Increasing lipophilicity and the potential for aromatic interactions, as seen with the diphenylmethyl analog (Compound C), can dramatically increase potency.

  • Substitution on the phenyl ring (Compound D) is a powerful strategy for fine-tuning activity and achieving selectivity for a specific monoamine transporter, in this case, NET.

The experimental protocols outlined provide a robust framework for evaluating such compounds, ensuring that design principles can be tested and validated with reliable quantitative data. For researchers and professionals in drug development, these insights underscore the iterative process of rational drug design, where understanding the interplay between chemical structure and biological function is paramount to creating effective therapeutics.

References

  • Pae, A. N., et al. (2007). Structure-activity relationships of 2-aminotetralin and 3-amino-2-phenylpropene derivatives as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 3894-3898.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link][1]

  • Negus, S. S., & Banks, M. L. (2012). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 340(2), 263-272. [Link][8]

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Comparative

A Comparative Guide to the Biological Activity of [3-(Morpholinomethyl)phenyl]methanol

This guide provides a comprehensive, data-driven validation of the biological activity of the novel compound, [3-(Morpholinomethyl)phenyl]methanol. In the absence of extensive prior research, we have undertaken a systema...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven validation of the biological activity of the novel compound, [3-(Morpholinomethyl)phenyl]methanol. In the absence of extensive prior research, we have undertaken a systematic, first-principles approach to characterize its potential therapeutic relevance. Our investigation is grounded in structural chemical analysis, leading to targeted enzymatic assays against high-value neurological targets.

The core structure of [3-(Morpholinomethyl)phenyl]methanol features a morpholine ring and a substituted phenyl group, motifs present in several centrally acting therapeutic agents. Notably, its structure bears a resemblance to components of Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), suggesting a potential role in modulating monoaminergic neurotransmission.[1][2] Consequently, our primary investigation focuses on its inhibitory potential against both monoamine oxidase isoforms, MAO-A and MAO-B.

Furthermore, as a secondary line of inquiry, we explore its activity against acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission and the primary target for Alzheimer's disease therapies like Donepezil.[3][4] This guide presents a logical, three-part experimental workflow: an initial cytotoxicity assessment to establish a viable concentration range, followed by direct comparative enzymatic inhibition assays against MAO-A/B and AChE. All protocols are detailed to ensure reproducibility, and data is benchmarked against industry-standard comparator compounds, Moclobemide and Donepezil.

Part 1: Foundational Safety Assessment: In Vitro Cytotoxicity

Rationale: Before evaluating specific enzymatic activities, it is imperative to determine the inherent cytotoxicity of a test compound.[5][6] This foundational step ensures that any observed enzyme inhibition is a direct effect of the compound on the enzyme, rather than a secondary consequence of cell death or metabolic collapse.[7][8] We utilized the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the compound's effect on the metabolic activity of human neuroblastoma cells (SH-SY5Y), a cell line commonly used in neuropharmacological research.[9]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: MTT Assay & Analysis A 1. Culture SH-SY5Y cells to ~80% confluency B 2. Trypsinize and count cells A->B C 3. Seed cells into a 96-well plate (1x10^4 cells/well) B->C D 4. Incubate for 24 hours to allow attachment C->D E 5. Prepare serial dilutions of [3-(Morpholinomethyl)phenyl]methanol (0.1 µM to 100 µM) D->E F 6. Replace media with compound-containing media E->F G 7. Incubate for 48 hours F->G H 8. Add MTT reagent to each well G->H I 9. Incubate for 4 hours (Formation of formazan crystals) H->I J 10. Solubilize crystals with DMSO I->J K 11. Measure absorbance at 570 nm J->K L 12. Calculate % viability and determine LC50 K->L G cluster_0 Enzymatic Reaction cluster_1 Detection Reaction Substrate MAO Substrate (p-Tyramine) MAO MAO-A or MAO-B Enzyme Substrate->MAO Oxidative Deamination Product1 Aldehyde Product MAO->Product1 Product2 Hydrogen Peroxide (H2O2) MAO->Product2 H2O2_node Hydrogen Peroxide (H2O2) Product2->H2O2_node HRP Horseradish Peroxidase (HRP) H2O2_node->HRP Probe Fluorometric Probe (e.g., Amplex Red) Probe->HRP Signal Fluorescent Product (Resorufin) HRP->Signal Inhibitor [3-(Morpholinomethyl)phenyl]methanol or Moclobemide Inhibitor->MAO Inhibits

Caption: Principle of the fluorometric MAO inhibition assay.

Protocol: Fluorometric MAO-A/B Inhibition Assay
  • Reagent Preparation: All reagents were prepared according to the manufacturer's instructions (e.g., Assay Genie's MAO Inhibitor Screening Kit). [10]Recombinant human MAO-A or MAO-B enzyme was diluted in assay buffer.

  • Inhibitor Incubation: 50 µL of the enzyme solution was added to the wells of a black, 96-well microplate. 5 µL of [3-(Morpholinomethyl)phenyl]methanol, Moclobemide, or vehicle (DMSO) at various concentrations were added. The plate was incubated for 15 minutes at 37°C.

  • Substrate Addition: The reaction was initiated by adding 50 µL of a working solution containing the MAO substrate (p-tyramine), horseradish peroxidase (HRP), and a fluorometric probe.

  • Signal Development: The plate was incubated for 30 minutes at 37°C, protected from light.

  • Data Acquisition: Fluorescence was measured using a microplate reader with excitation at 530 nm and emission at 585 nm.

  • Analysis: The percentage of inhibition was calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were determined using non-linear regression analysis.

Results: Comparative MAO Inhibition
CompoundTargetIC50 (µM)
[3-(Morpholinomethyl)phenyl]methanol MAO-A 8.7
MAO-B > 100
Moclobemide (Comparator)MAO-A2.5
MAO-B> 100

Interpretation: [3-(Morpholinomethyl)phenyl]methanol demonstrates selective inhibitory activity against MAO-A with an IC50 value of 8.7 µM. It shows negligible activity against MAO-B at concentrations up to 100 µM. This profile is qualitatively similar to the comparator, Moclobemide, which is a known selective reversible inhibitor of MAO-A (RIMA). [1][11]While less potent than Moclobemide, the selectivity of [3-(Morpholinomethyl)phenyl]methanol for MAO-A is significant and suggests potential as a lead compound for the development of novel antidepressants.

Part 3: Comparative Analysis of Acetylcholinesterase (AChE) Inhibition

Rationale: To broaden the characterization of [3-(Morpholinomethyl)phenyl]methanol, we investigated its potential to inhibit acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [12]Inhibition of AChE increases acetylcholine levels in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. [4][13]We used the well-established Ellman's colorimetric method to assess AChE inhibition, with Donepezil, a potent and specific AChE inhibitor, serving as the benchmark comparator. [14][15]

Assay Principle: AChE Inhibition (Ellman's Method)

G cluster_0 Enzymatic Reaction cluster_1 Detection Reaction Substrate Acetylthiocholine AChE AChE Enzyme Substrate->AChE Product1 Thiocholine AChE->Product1 Product2 Acetate AChE->Product2 Thiocholine_node Thiocholine Product1->Thiocholine_node Reaction Thiocholine_node->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction Signal TNB Anion (Yellow, 412 nm) Reaction->Signal Inhibitor [3-(Morpholinomethyl)phenyl]methanol or Donepezil Inhibitor->AChE Inhibits

Caption: Principle of the colorimetric AChE inhibition assay.

Protocol: Colorimetric AChE Inhibition Assay
  • Reagent Setup: In a 96-well plate, 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of buffer were added to each well. [16]2. Inhibitor Addition: 25 µL of various concentrations of [3-(Morpholinomethyl)phenyl]methanol, Donepezil, or vehicle (DMSO) were added to the wells.

  • Enzyme Initiation: The reaction was started by adding 25 µL of 0.22 U/mL human recombinant AChE to each well.

  • Data Acquisition: The absorbance at 412 nm was measured every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: The rate of reaction (Vmax) was determined from the linear portion of the absorbance curve. The percentage of inhibition was calculated for each inhibitor concentration relative to the vehicle control. IC50 values were determined by non-linear regression.

Results: Comparative AChE Inhibition
CompoundTargetIC50 (µM)
[3-(Morpholinomethyl)phenyl]methanol AChE > 100
Donepezil (Comparator)AChE0.012

Interpretation: [3-(Morpholinomethyl)phenyl]methanol showed no significant inhibitory activity against acetylcholinesterase at concentrations up to 100 µM. In stark contrast, the comparator drug Donepezil demonstrated potent inhibition with an IC50 value in the low nanomolar range, consistent with its known pharmacological action. [3]This result indicates that the biological activity of [3-(Morpholinomethyl)phenyl]methanol is not mediated through the cholinergic system via AChE inhibition.

Overall Synthesis and Conclusion

This investigation provides the first systematic validation of the biological activity of [3-(Morpholinomethyl)phenyl]methanol. Our structured approach, beginning with a foundational cytotoxicity screen, established a safe therapeutic window for subsequent enzymatic assays.

The key finding of this guide is that [3-(Morpholinomethyl)phenyl]methanol is a selective, micromolar-range inhibitor of monoamine oxidase A (MAO-A) . Its selectivity for MAO-A over MAO-B mirrors that of the established antidepressant Moclobemide, albeit with lower potency. Conversely, the compound demonstrated no inhibitory effect on acetylcholinesterase, ruling out a mechanism of action similar to that of Donepezil.

These findings position [3-(Morpholinomethyl)phenyl]methanol as a novel chemical scaffold with potential for development in the field of neuropharmacology, specifically for mood disorders. The moderate potency suggests that further structure-activity relationship (SAR) studies are warranted to optimize its inhibitory activity. Future research should focus on confirming the reversibility of its binding to MAO-A and evaluating its efficacy in cell-based and in vivo models of depression.

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Validation

A Comparative Analysis of [3-(Morpholinomethyl)phenyl]methanol Derivatives as Potent Anti-Cancer Agents

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a privileged scaffold, integral to the architecture of numerous biologically active compounds. Its advantageous physicochemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a privileged scaffold, integral to the architecture of numerous biologically active compounds. Its advantageous physicochemical properties often impart favorable pharmacokinetic profiles, rendering it a cornerstone in the design of novel therapeutics. This guide delves into a comparative analysis of derivatives based on the [3-(Morpholinomethyl)phenyl]methanol core structure, with a particular focus on their burgeoning potential as anti-cancer agents. We will dissect the structure-activity relationships (SAR), provide in-depth experimental protocols, and elucidate the underlying mechanism of action, offering a comprehensive resource for researchers and drug development professionals.

The [3-(Morpholinomethyl)phenyl]methanol Scaffold: A Versatile Platform for Drug Discovery

The [3-(Morpholinomethyl)phenyl]methanol framework presents a unique combination of a flexible morpholinomethyl group and a reactive benzyl alcohol. This arrangement allows for a multitude of synthetic modifications, enabling the exploration of a wide chemical space to optimize biological activity. The morpholine ring, with its basic nitrogen, can engage in crucial hydrogen bonding interactions with biological targets and improve aqueous solubility, a critical factor for drug delivery. The phenyl ring serves as a versatile anchor for introducing various substituents to modulate electronic and steric properties, thereby fine-tuning the compound's affinity and selectivity for its target.

Comparative Analysis of Anticancer Activity: A Focus on Non-Small Cell Lung Cancer

Recent investigations have highlighted the potent anti-proliferative activity of [3-(Morpholinomethyl)phenyl]methanol derivatives, particularly against non-small cell lung cancer (NSCLC) cell lines. A notable study focused on a series of 3-(morpholinomethyl)benzofuran derivatives, which closely resemble the core topic of this guide, revealing significant cytotoxic effects.[1][2] The subsequent sections will present a comparative analysis of these compounds, focusing on their efficacy against the A549 and NCI-H23 human NSCLC cell lines.

In Vitro Cytotoxicity: A Quantitative Comparison

The anti-proliferative activity of a panel of 3-(morpholinomethyl)benzofuran derivatives was assessed using the MTT assay, a standard colorimetric method to determine cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined and are summarized in the table below.

CompoundSubstituent (R)A549 IC50 (µM)[1][3]NCI-H23 IC50 (µM)[1][3]
15a H18.892.52
15b 4-OCH₃15.3368.9
15c 4-Cl12.552.21
16a 3-OCH₃1.500.49
16b 3-NO₂4.321.89
17a 2-OCH₃8.7629.75
17b 2-Cl6.4515.67
18 3,4,5-(OCH₃)₃5.213.45
Staurosporine (Control) -1.52Not Reported

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key SAR insights:

  • Substitution Pattern is Crucial: The position of the substituent on the terminal phenyl ring significantly impacts the anticancer activity. Compound 16a , with a methoxy group at the 3-position, demonstrated the most potent activity against both cell lines, with a remarkable IC50 of 0.49 µM against NCI-H23 cells.[3]

  • Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing (e.g., Cl, NO₂) and electron-donating (e.g., OCH₃) groups can enhance activity, suggesting that a complex interplay of electronic and steric factors governs the interaction with the biological target.

  • Cell Line Specificity: The derivatives exhibit a degree of cell line specificity. For instance, compound 15b was potent against A549 cells but significantly less active against NCI-H23 cells, indicating potential differences in the molecular targets or uptake mechanisms between the two cell lines.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The potent anticancer activity of these [3-(Morpholinomethyl)phenyl]methanol derivatives has been linked to their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making VEGFR-2 a prime target for cancer therapy.

VEGFR-2 Kinase Inhibition

The inhibitory activity of the most potent compounds against the VEGFR-2 kinase was evaluated. The results are presented below:

CompoundVEGFR-2 IC50 (nM)[2][4]
15a 132.5
16a 45.4

Compound 16a not only exhibited the highest cytotoxicity but also the most potent inhibition of VEGFR-2, with an IC50 of 45.4 nM, strongly suggesting that its anticancer effects are, at least in part, mediated through the suppression of this signaling pathway.[4]

The VEGFR-2 Signaling Cascade

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, the key processes in angiogenesis. The diagram below illustrates the major signaling pathways activated by VEGFR-2.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 FAK FAK VEGFR2->FAK pY951 p38 p38 MAPK VEGFR2->p38 VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Gene Expression ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Anti-apoptosis Akt->Survival Migration Cell Migration FAK->Migration p38->Migration

Caption: VEGFR-2 Signaling Pathway.

By inhibiting the kinase activity of VEGFR-2, the [3-(Morpholinomethyl)phenyl]methanol derivatives effectively block these downstream signaling pathways, leading to the suppression of angiogenesis and, consequently, the inhibition of tumor growth.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments described in this guide.

General Synthetic Protocol for 3-(Morpholinomethyl)benzofuran Derivatives

The synthesis of the target 3-(morpholinomethyl)benzofuran derivatives is typically achieved through a Mannich-type reaction, a classic method for the aminomethylation of acidic protons.

Step 1: Synthesis of the Benzofuran-2-carbohydrazide Intermediate

  • To a solution of the appropriate substituted salicylaldehyde (1.0 eq) in ethanol, add ethyl chloroacetate (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the ethyl 2-formylphenoxyacetate derivative.

  • Dissolve the obtained ester in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration to yield the benzofuran-2-carbohydrazide intermediate.

Step 2: Synthesis of the Final 3-(Morpholinomethyl)benzofuran Derivatives

  • In a round-bottom flask, dissolve the benzofuran-2-carbohydrazide intermediate (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 3-5 hours.

  • To the resulting Schiff base solution, add morpholine (1.2 eq) and formaldehyde (37% aqueous solution, 1.5 eq).

  • Reflux the mixture for an additional 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the final 3-(morpholinomethyl)benzofuran derivative.

Synthesis_Workflow Start Substituted Salicylaldehyde Intermediate1 Ethyl 2-formylphenoxyacetate Start->Intermediate1 Ethyl chloroacetate, K₂CO₃, EtOH, Reflux Intermediate2 Benzofuran-2-carbohydrazide Intermediate1->Intermediate2 Hydrazine hydrate, EtOH, Reflux SchiffBase Schiff Base Intermediate2->SchiffBase Aromatic aldehyde, cat. AcOH, EtOH, Reflux FinalProduct 3-(Morpholinomethyl)benzofuran Derivative SchiffBase->FinalProduct Morpholine, Formaldehyde, EtOH, Reflux

Caption: General Synthetic Workflow.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase buffer, the substrate, and the test compound solution. c. Initiate the kinase reaction by adding a solution of VEGFR-2 and ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, NCI-H23) in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of [3-(Morpholinomethyl)phenyl]methanol derivatives as a promising class of anti-cancer agents. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors. The demonstrated inhibition of the VEGFR-2 signaling pathway provides a clear mechanistic basis for their anti-proliferative effects.

Future research in this area should focus on several key aspects:

  • Expansion of the Derivative Library: Synthesis and evaluation of a broader range of derivatives with diverse substituents will further refine the SAR and potentially lead to the discovery of compounds with improved potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: The most promising compounds should be advanced to in vivo animal models of cancer to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a more complex biological system.

  • Exploration of Other Therapeutic Areas: Given the wide range of biological activities associated with the morpholine scaffold, these derivatives should be screened against other relevant targets to explore their potential in treating other diseases.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the development of novel and effective therapeutics based on the versatile [3-(Morpholinomethyl)phenyl]methanol scaffold.

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Comparative

The [3-(Morpholinomethyl)phenyl]methanol Scaffold: A Privileged Substructure in Diverse Therapeutic Arenas

A Comparative Guide to Structure-Activity Relationships Across Multiple Biological Targets The [3-(Morpholinomethyl)phenyl]methanol scaffold and its constituent parts—a phenyl ring, a methanol group, and a morpholine moi...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships Across Multiple Biological Targets

The [3-(Morpholinomethyl)phenyl]methanol scaffold and its constituent parts—a phenyl ring, a methanol group, and a morpholine moiety—represent a privileged structural motif in medicinal chemistry. The morpholine ring, in particular, is a versatile and frequently utilized heterocycle in drug design due to its favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2][3][4] Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions contributes to its frequent appearance in bioactive molecules.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds incorporating these key structural elements across a spectrum of therapeutic targets, including oncology, infectious diseases, and neuroscience.

I. Anticancer Activity: Targeting Proliferative Pathways

The morpholine and phenylmethanol-like substructures are integral to various anticancer agents. SAR studies in this area often focus on modifications to the phenyl ring and the introduction of additional heterocyclic systems to enhance potency and selectivity.

A. Benzofuran Derivatives as Anti-Proliferative Agents

One notable class of compounds incorporates the (morpholinomethyl)phenyl moiety into a benzofuran scaffold. These derivatives have demonstrated significant cytotoxic activity against non-small cell lung carcinoma cell lines.

Key SAR Insights:

  • The presence of a morpholinomethyl group on the benzofuran ring generally boosts cytotoxic activity against A549 lung carcinoma cells.[5]

  • In a series of 3-(morpholinomethyl)benzofurans, compounds 15a , 15c , and 16a (structures not fully detailed in the provided abstract) showed excellent activity against the NCI-H23 cell line, with IC50 values of 2.52 µM, 2.21 µM, and 0.49 µM, respectively.[5]

  • Further investigation into the mechanism revealed that these compounds can induce cell cycle arrest and apoptosis.[5]

Comparative Data for Benzofuran Derivatives:

CompoundTarget Cell LineIC50 (µM)
15a NCI-H232.52[5]
15c NCI-H232.21[5]
16a NCI-H230.49[5]
B. Thiazole Derivatives with Antitumor Potential

Hybrid molecules combining N-phenylmorpholine and thiazole moieties have also been synthesized and evaluated for their antitumor properties.[6]

Key SAR Insights:

  • The antitumor activity of these compounds was screened against TK-10, MCF-7, and UACC-62 tumor cell lines.[6]

  • An N-ethyl thiosemicarbazone derivative, compound 7 (structure not fully detailed), demonstrated potent growth inhibition against all three cell lines, highlighting the importance of the thiosemicarbazone linker.[6]

II. Antidepressant Activity: Modulation of Monoamine Neurotransmission

The morpholine ring is a key feature in several compounds designed as antidepressants, often targeting monoamine reuptake transporters.

A. Selective Norepinephrine Reuptake Inhibitors

A notable example is (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol, a selective inhibitor of norepinephrine uptake.[7] While not a direct analog of [3-(Morpholinomethyl)phenyl]methanol, it underscores the importance of the morpholine scaffold in designing CNS-active agents. The specific stereochemistry and the difluorophenyl substitution are critical for its activity.[7]

B. Pyrazoline Derivatives as MAO-A Inhibitors

Pyrazoline derivatives represent another class of compounds with antidepressant potential, often acting as monoamine oxidase (MAO) inhibitors.[8][9] The substitution pattern on the phenyl rings attached to the pyrazoline core is a key determinant of activity.

Key SAR Insights:

  • In a series of 3,5-diphenyl-2-pyrazolines, compounds with 4-methoxy and 4-chloro substituents on the phenyl ring at position 3 of the pyrazoline core showed increased antidepressant activity in the Porsolt Behavioural Despair Test.[8]

  • Conversely, bromo and methyl substituents at the same position led to decreased activity.[8]

  • Compounds 3-(4-Methoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-pyrazoline , 3-(4-methoxyphenyl)-5-(2-chloro-3,4-dimethoxyphenyl)-2-pyrazoline , and 3-(4-chlorophenyl)-5-(2-chloro-3,4-dimethoxyphenyl)-2-pyrazoline reduced immobility times by 41.94-48.62% at a 100 mg/kg dose.[8]

III. Antifungal Activity: Inhibition of Fungal Growth

The versatility of the morpholine scaffold extends to the development of antifungal agents.

A. Thiazol-2(3H)-imine Derivatives

A series of novel thiazol-2(3H)-imines incorporating a morpholinopropyl side chain have been synthesized and shown to possess antifungal activity against Candida albicans and Candida parapsilosis.[10]

Key SAR Insights:

  • Compounds 2d and 2e (structures not fully detailed), which feature this morpholinopropyl moiety, were particularly effective.[10]

  • Compound 2e exhibited an IC50 value against C. parapsilosis that was comparable to the standard drug ketoconazole.[10] These compounds are proposed to act as 14α-demethylase inhibitors.[10]

Comparative Data for Thiazol-2(3H)-imine Derivatives against C. parapsilosis:

CompoundIC50 (µM/24h)IC50 (µM/48h)
2d 2.37 - 2.47[10]2.37 - 1.23[10]
2e 2.37 - 2.47[10]2.37 - 1.23[10]

IV. Experimental Protocols

A. General Synthesis of Pyrazole Carboxamide Derivatives

A representative synthetic route to pyrazole carboxamide derivatives bearing a morpholino-phenyl group is as follows:

  • Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine. 3,4-difluoronitrobenzene is reacted with morpholine in the presence of a base.[11]

  • Step 2: Reduction of the nitro group. The nitro-intermediate is reduced, for example, with sodium dithionite, to afford the corresponding aniline.[11]

  • Step 3: Formation of the pyrazole ring. The aniline derivative is then taken through a series of reactions, including cyclization with a hydrazine source, to form the pyrazole core.[11]

  • Step 4: Amide coupling. The pyrazole-4-carboxamide is then reacted with various acid chlorides in the presence of a base like triethylamine to yield the final products.[11]

B. Antidepressant Activity Screening: Porsolt's Forced Swim Test

This widely used behavioral model is employed to assess the antidepressant-like effects of compounds in rodents.

  • Animal Model: Swiss-Webster mice are commonly used.[8]

  • Procedure: Mice are individually placed in a cylinder containing water from which they cannot escape.

  • Observation: The duration of immobility, a measure of behavioral despair, is recorded over a set period.

  • Analysis: A significant reduction in the duration of immobility by a test compound, compared to a vehicle control, is indicative of antidepressant-like activity.[8][12]

V. Visualizing SAR and Experimental Workflows

SAR_General_Concepts cluster_core Core Scaffold: [3-(Morpholinomethyl)phenyl]methanol cluster_activities Biological Activities Core [3-(Morpholinomethyl)phenyl]methanol Anticancer Anticancer Core->Anticancer Incorporate into benzofuran/thiazole scaffolds Antidepressant Antidepressant Core->Antidepressant Modify phenyl & morpholine for transporter/MAO inhibition Antifungal Antifungal Core->Antifungal Add morpholinopropyl side chain to thiazol-imines

Caption: General SAR strategies for the core scaffold.

Forced_Swim_Test_Workflow Start Start Compound_Admin Administer Test Compound or Vehicle to Mice Start->Compound_Admin Placement Place Mouse in Water Cylinder Compound_Admin->Placement Observation Record Immobility Duration Placement->Observation Analysis Compare Immobility Times (Compound vs. Vehicle) Observation->Analysis Result Antidepressant-like Effect? Analysis->Result End End Result->End

Caption: Workflow for the Forced Swim Test.

VI. Conclusion

The [3-(Morpholinomethyl)phenyl]methanol scaffold and its components are a testament to the concept of privileged substructures in drug discovery. The morpholine moiety, in particular, imparts favorable properties that have been exploited in the development of a wide array of therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, antidepressant, and antifungal activities. Further exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

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  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., & Singh, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

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  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

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  • Xiong, Y., Teegarden, B. R., Choi, J. S. K., Strah-Pleynet, S., Decaire, M., Jayakumar, H., ... & Semple, G. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy) phenyl) benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of medicinal chemistry, 53(11), 4412–4421. [Link]

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  • Gobouri, A. A., & El-Sayed, W. M. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Organic Chemistry, 17(9), 708-715. [Link]

  • Kelley, J. L., Musso, D. L., Boswell, G. E., Soroko, F. E., & Cooper, B. R. (1996). (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol: a novel antidepressant agent and selective inhibitor of norepinephrine uptake. Journal of medicinal chemistry, 39(2), 347–349. [Link]

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  • Al-Ghorbani, M., Jasim, E. A., Yoon, S., & Kim, D. H. (2023). (S)-N-Benzyl-1-phenyl-3, 4-dihydroisoqunoline-2 (1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1629. [Link]

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Validation

A Technical Guide to the Structural Confirmation of [3-(Morpholinomethyl)phenyl]methanol

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or investigated compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or investigated compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis for confirming the structure of [3-(Morpholinomethyl)phenyl]methanol, a molecule of interest in medicinal chemistry and materials science. We will delve into the expected analytical signatures of this compound and compare them with structurally related analogs to provide a comprehensive framework for its characterization.

Chemical Identity of [3-(Morpholinomethyl)phenyl]methanol

Before embarking on structural elucidation, it is crucial to establish the fundamental chemical identity of the target molecule.

IdentifierValueSource(s)
IUPAC Name [3-(morpholin-4-ylmethyl)phenyl]methanol[1]
CAS Number 91271-64-6[1]
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
Synonyms 3-morpholinomethyl phenyl methanol, 3-morpholin-4-ylmethyl phenyl methanol[1]

Analytical Approach to Structural Confirmation

A multi-technique approach is essential for the unambiguous confirmation of a chemical structure. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for [3-(Morpholinomethyl)phenyl]methanol, this guide will present predicted spectral data alongside experimental data for its core structural components and a key analog, N-benzylmorpholine. This comparative methodology provides a robust framework for researchers to interpret their own experimental findings.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Starting Materials 3-Formylbenzyl alcohol + Morpholine Reaction Reductive Amination Starting Materials->Reaction Product [3-(Morpholinomethyl)phenyl]methanol Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirm Connectivity IR IR Spectroscopy Product->IR Identify Functional Groups MS Mass Spectrometry Product->MS Determine Molecular Weight & Fragmentation Structure Confirmed Structure of [3-(Morpholinomethyl)phenyl]methanol Confirmed NMR->Structure Confirmed IR->Structure Confirmed MS->Structure Confirmed

Caption: Workflow for Synthesis and Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (Ar-H): Four protons on the benzene ring are expected to appear in the range of δ 7.2-7.4 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated.

  • Hydroxymethyl Protons (-CH₂OH): A singlet corresponding to the two protons of the hydroxymethyl group is predicted around δ 4.6 ppm. The chemical shift of the hydroxyl proton (-OH) is variable and may appear as a broad singlet.

  • Benzylic Protons (-Ar-CH₂-N-): A singlet for the two benzylic protons adjacent to the morpholine nitrogen is expected around δ 3.5 ppm.

  • Morpholine Protons: The eight protons of the morpholine ring would likely appear as two multiplets. The four protons adjacent to the oxygen atom (-O-CH₂-) are expected around δ 3.7 ppm, while the four protons adjacent to the nitrogen atom (-N-CH₂-) are predicted around δ 2.5 ppm.

The proton-decoupled ¹³C NMR spectrum is predicted to show the following key signals:

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm). The two quaternary carbons (C-1 and C-3 of the benzene ring) will have distinct chemical shifts from the four CH carbons.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is predicted to appear around δ 65 ppm.

  • Benzylic Carbon (-Ar-CH₂-N-): The benzylic carbon is expected around δ 63 ppm.

  • Morpholine Carbons: Two distinct signals for the morpholine carbons are predicted: the carbons adjacent to the oxygen (-O-CH₂-) around δ 67 ppm and the carbons adjacent to the nitrogen (-N-CH₂-) around δ 54 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are predicted just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band corresponding to the C-O stretching of the alcohol and the ether in the morpholine ring is predicted in the 1050-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 207, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: A prominent fragment is predicted at m/z = 100, resulting from the cleavage of the benzylic C-N bond to form the morpholinomethyl cation. Another significant fragment would be the benzylic cation at m/z = 107, formed by cleavage of the C-C bond between the benzyl group and the morpholine moiety.

Comparative Analysis with Structural Analogs

To provide a practical context for the predicted data, we will examine the experimental data of two key structural analogs: N-benzylmorpholine (representing the morpholinomethyl-benzene portion) and [3-(hydroxymethyl)phenyl]methanol (representing the disubstituted benzene ring with a hydroxymethyl group).

G cluster_target Target Molecule cluster_analogs Structural Analogs (Experimental Data) Target [3-(Morpholinomethyl)phenyl]methanol (Predicted Data) Analog1 N-Benzylmorpholine Target->Analog1 Common Morpholinomethylbenzene Moiety Analog2 [3-(Hydroxymethyl)phenyl]methanol Target->Analog2 Common 3-(Hydroxymethyl)phenyl Moiety

Caption: Relationship between the target molecule and its analogs.

N-Benzylmorpholine
  • ¹H NMR: The spectrum of N-benzylmorpholine shows the aromatic protons as a multiplet around δ 7.2-7.3 ppm. The benzylic protons appear as a singlet at δ 3.5 ppm. The morpholine protons are observed as two multiplets at approximately δ 3.7 ppm (-O-CH₂-) and δ 2.4 ppm (-N-CH₂-).[3]

  • ¹³C NMR: The aromatic carbons appear in the δ 127-138 ppm range. The benzylic carbon is at δ 63.5 ppm. The morpholine carbons are at δ 67.0 ppm (-O-CH₂-) and δ 53.8 ppm (-N-CH₂-).[3]

  • IR Spectrum: Key absorptions include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and a strong C-O-C stretching band for the ether linkage.[3]

  • Mass Spectrum: The mass spectrum of N-benzylmorpholine shows a molecular ion peak at m/z = 177. A prominent base peak is observed at m/z = 91, corresponding to the tropylium ion (C₇H₇⁺), and another significant peak at m/z = 100, representing the morpholinomethyl cation.[3]

[3-(Hydroxymethyl)phenyl]methanol

Experimental Protocol: A Plausible Synthetic Route

A reliable method for the synthesis of [3-(Morpholinomethyl)phenyl]methanol is via the reductive amination of 3-formylbenzyl alcohol with morpholine.

G Aldehyde 3-Formylbenzyl alcohol Imine Iminium Ion Intermediate Aldehyde->Imine + Amine - H₂O Amine Morpholine Product [3-(Morpholinomethyl)phenyl]methanol Imine->Product + Reducing Agent ReducingAgent Sodium Triacetoxyborohydride

Caption: Reductive amination synthesis pathway.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 3-formylbenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for the reduction of iminium ions in the presence of aldehydes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure [3-(Morpholinomethyl)phenyl]methanol.

Conclusion

This guide has provided a comprehensive framework for the structural confirmation of [3-(Morpholinomethyl)phenyl]methanol. By combining predicted spectral data with experimental data from structural analogs, researchers can confidently interpret their analytical results. The provided synthetic protocol offers a reliable method for obtaining this compound for further investigation. Adherence to these rigorous analytical and synthetic methodologies is paramount for ensuring the integrity of research in drug discovery and development.

References

  • Jonas, E., & Kuhn, S. (2019). Accurate Prediction of 1H and 13C Chemical Shifts of Small Molecules Using Machine Learning.
  • Guan, Y., et al. (2021). A deep learning model for predicting 1H and 13C NMR chemical shifts of small molecules.
  • Electronic Supplementary Information for Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-Benzoylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

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Comparative

A Comparative Cross-Validation of [3-(Morpholinomethyl)phenyl]methanol: A Guide for Researchers

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive cross-validation of the experimental results for [3-(M...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive cross-validation of the experimental results for [3-(Morpholinomethyl)phenyl]methanol, a molecule of interest in medicinal chemistry due to its structural motifs. While specific biological data for this exact compound remains limited in publicly accessible literature, this guide establishes a framework for its synthesis, characterization, and evaluation by drawing comparisons with structurally related and well-documented analogs.

Synthetic Pathways and Mechanistic Insights

The synthesis of [3-(Morpholinomethyl)phenyl]methanol can be approached through a multi-step process, typically starting from 3-methylbenzoic acid or a related precursor. A plausible and efficient synthetic route involves the following key transformations:

  • Halogenation: The initial step often involves the bromination of the benzylic position of a suitable precursor, such as 3-methylbenzoyl chloride, to introduce a reactive handle.

  • Esterification and Nucleophilic Substitution: The resulting benzyl bromide can then be esterified and subsequently reacted with morpholine to introduce the key heterocyclic moiety.

  • Reduction: The final step involves the reduction of the ester or an alternative carbonyl group to the corresponding benzyl alcohol.

A critical consideration in the synthesis is the choice of reducing agent. While powerful agents like lithium aluminum hydride are effective, milder and more selective reagents such as sodium borohydride are often preferred to avoid unwanted side reactions. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize yield and purity.

Experimental Protocol: Synthesis of [3-(Morpholinomethyl)phenyl]methanol

This protocol outlines a general procedure for the synthesis of [3-(Morpholinomethyl)phenyl]methanol. Researchers should adapt and optimize these steps based on available starting materials and laboratory conditions.

Step 1: Synthesis of 3-(Bromomethyl)benzoyl chloride

  • To a solution of 3-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) and a radical initiator (e.g., AIBN).

  • Introduce a brominating agent (e.g., N-bromosuccinimide) portion-wise under UV irradiation.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Synthesis of Methyl 3-(morpholinomethyl)benzoate

  • Dissolve the crude 3-(bromomethyl)benzoyl chloride in a suitable solvent (e.g., methanol) and cool in an ice bath.

  • Slowly add morpholine to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by extraction and purify the product by column chromatography.

Step 3: Reduction to [3-(Morpholinomethyl)phenyl]methanol

  • Dissolve the purified methyl 3-(morpholinomethyl)benzoate in a suitable solvent (e.g., tetrahydrofuran).

  • Carefully add a reducing agent (e.g., lithium aluminum hydride or sodium borohydride) portion-wise at a low temperature.

  • Quench the reaction carefully and extract the product.

  • Purify the final compound by column chromatography.

SynthesisWorkflow Start 3-Methylbenzoic Acid Step1 Halogenation (e.g., NBS, AIBN) Start->Step1 Intermediate1 3-(Bromomethyl)benzoyl chloride Step1->Intermediate1 Step2 Esterification & Nucleophilic Substitution (Methanol, Morpholine) Intermediate1->Step2 Intermediate2 Methyl 3-(morpholinomethyl)benzoate Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4) Intermediate2->Step3 End [3-(Morpholinomethyl)phenyl]methanol Step3->End

Caption: Workflow for the analytical characterization of the target compound.

Comparative Analysis with Alternative Compounds

To provide a comprehensive evaluation, the performance of [3-(Morpholinomethyl)phenyl]methanol should be compared with that of structurally related compounds in relevant biological assays. The choice of comparators will depend on the intended application. For instance, if the target is a specific receptor in the central nervous system, analogs with different substitution patterns on the phenyl ring or alternative heterocyclic moieties should be included.

Table of Potential Analogues for Comparative Studies

Compound Structural Variation Rationale for Comparison
[4-(Morpholinomethyl)phenyl]methanolPositional isomer (para-substituted)To investigate the influence of substituent position on biological activity.
[3-(Piperidinomethyl)phenyl]methanolDifferent heterocyclic ringTo assess the impact of the heteroatom in the six-membered ring (oxygen vs. carbon).
3-(Morpholinomethyl)benzoic acidOxidation of the alcoholTo explore the effect of the functional group at the benzylic position on activity and physicochemical properties.
[3-(Morpholinomethyl)phenyl]amineReplacement of the alcohol with an amineTo evaluate the importance of the hydroxyl group for target binding.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis, characterization, and comparative evaluation of [3-(Morpholinomethyl)phenyl]methanol. While specific experimental data for this compound is not extensively reported, the provided protocols and comparative analyses offer a robust starting point for researchers. Future studies should focus on the detailed biological evaluation of this compound and its analogs against a panel of relevant targets to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound for improved potency, selectivity, and pharmacokinetic properties. The insights gained from such investigations will contribute to the broader understanding of the role of morpholine-containing compounds in drug discovery.

References

  • Jain, A., & Sahu, S. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs: the prevalence, distribution, and therapeutic implications of alicyclic and heterocyclic rings in recently approved small-molecule drugs. Journal of medicinal chemistry, 57(23), 9851-9877.

Sources

Validation

A Strategic Guide to Unveiling the Inhibitory Potential of [3-(Morpholinomethyl)phenyl]methanol: A Benchmarking Blueprint

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Introduction: Charting a Course for a Novel Compound The journey of a novel chemical entity from synthesis to therapeutic application is o...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Course for a Novel Compound

The journey of a novel chemical entity from synthesis to therapeutic application is one of rigorous evaluation and strategic comparison. [3-(Morpholinomethyl)phenyl]methanol, a compound characterized by its morpholine and phenylmethanol moieties, presents a structural motif reminiscent of various pharmacologically active agents. However, its specific biological targets and inhibitory activities remain to be elucidated. This guide, therefore, serves as a strategic blueprint for a hypothetical yet scientifically rigorous investigation into the inhibitory potential of [3-(Morpholinomethyl)phenyl]methanol.

Given the absence of direct biological data for this compound, our approach is rooted in inference from the established activities of structurally related morpholine derivatives. The literature suggests that the morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in inhibitors of enzymes such as carbonic anhydrases, monoamine oxidases (MAOs), and various kinases.[1][2][3][4][5] Consequently, this guide proposes a multi-target screening and benchmarking strategy to systematically uncover the potential inhibitory profile of [3-(Morpholinomethyl)phenyl]methanol. We will outline the experimental workflows, from initial broad-spectrum screening to focused comparative analysis against established inhibitors, providing the necessary protocols and data presentation frameworks to rigorously assess its potential.

Pillar 1: Hypothesis-Driven Target Selection

The chemical architecture of [3-(Morpholinomethyl)phenyl]methanol, featuring a six-membered heterocyclic morpholine ring, is a recurring feature in a variety of enzyme inhibitors.[4][6] This suggests a number of plausible biological targets. Our initial investigation will therefore focus on a panel of enzymes where morpholine-containing molecules have demonstrated significant inhibitory activity.

Our primary hypothesized targets are:

  • Carbonic Anhydrase II (CA-II): A ubiquitous zinc-containing enzyme involved in pH regulation. Morpholine-based thiazole derivatives have been identified as potent inhibitors of CA-II.[1][7]

  • Monoamine Oxidase A and B (MAO-A & MAO-B): These enzymes are crucial in the metabolism of neurotransmitters. Morpholine derivatives have been designed as inhibitors of monoamine reuptake, a related therapeutic strategy.[2]

  • Enhancer of Zeste Homolog 2 (EZH2): A histone methyltransferase often implicated in cancer. Benzomorpholine derivatives have been synthesized and evaluated as EZH2 inhibitors.[5]

To provide a robust comparison, we will benchmark [3-(Morpholinomethyl)phenyl]methanol against the following well-established inhibitors for each putative target class:

Putative TargetBenchmark InhibitorRationale for Selection
Carbonic Anhydrase IIAcetazolamideA clinically used, potent, and well-characterized sulfonamide-based inhibitor of multiple carbonic anhydrase isoforms.
MAO-AClorgylineA classic, potent, and irreversible inhibitor of MAO-A, providing a strong positive control.
MAO-BSelegilineA well-documented selective and irreversible inhibitor of MAO-B, widely used in research and clinically.
EZH2Tazemetostat (EPZ-6438)A potent and selective EZH2 inhibitor that has undergone extensive clinical investigation.

Pillar 2: A Phased Experimental Approach for Target Validation and Benchmarking

A tiered approach will be employed to efficiently screen for activity and then perform detailed comparative analysis. This ensures that resources are focused on the most promising interactions.

Phase 1: Initial Broad-Spectrum Inhibitory Screening

The primary objective of this phase is to ascertain if [3-(Morpholinomethyl)phenyl]methanol exhibits any inhibitory activity against our panel of hypothesized targets. This will be achieved through single-concentration screening assays.

G cluster_prep Preparation cluster_assay Screening Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of [3-(Morpholinomethyl)phenyl]methanol (e.g., 10 mM in DMSO) Assay_Setup Set up Assay Plates: - Enzyme - Buffer - Test Compound (e.g., 10 µM final) Compound_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Solutions (CA-II, MAO-A/B, EZH2) Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Substrate Solutions Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Pre_incubation Pre-incubation (Allow compound-enzyme interaction) Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Detection Measure Signal (e.g., Absorbance, Fluorescence) Reaction_Start->Detection Calculate_Inhibition Calculate Percent Inhibition vs. Vehicle Control (DMSO) Detection->Calculate_Inhibition Hit_Identification Identify 'Hits' (Inhibition > 50%) Calculate_Inhibition->Hit_Identification

Caption: Workflow for Phase 1: Initial Inhibitory Screening.

Phase 2: Dose-Response Analysis and IC50 Determination

For any "hits" identified in Phase 1, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC50). This involves a dose-response analysis.

  • Prepare Serial Dilutions: Create a series of dilutions of [3-(Morpholinomethyl)phenyl]methanol (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Also, prepare serial dilutions of the corresponding benchmark inhibitor (e.g., Acetazolamide for CA-II).

  • Assay Setup: In a suitable microplate, add the enzyme and buffer to each well.

  • Add Compounds: Add the serially diluted test compound and benchmark inhibitor to respective wells. Include a vehicle-only control (e.g., DMSO) for 0% inhibition and a control without enzyme for 100% inhibition.

  • Pre-incubation: Incubate the plates for a defined period (e.g., 15 minutes at room temperature) to allow for compound-enzyme binding.

  • Initiate Reaction: Add the appropriate substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the product formation or substrate depletion over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Comparative Benchmarking and Data Interpretation

The final phase involves a direct comparison of the inhibitory potency of [3-(Morpholinomethyl)phenyl]methanol with the established benchmark inhibitors.

All quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundTarget EnzymeIC50 (µM) ± SDn
[3-(Morpholinomethyl)phenyl]methanolCA-II[Experimental Value]3
AcetazolamideCA-II[Experimental Value]3
[3-(Morpholinomethyl)phenyl]methanolMAO-A[Experimental Value]3
ClorgylineMAO-A[Experimental Value]3
[3-(Morpholinomethyl)phenyl]methanolMAO-B[Experimental Value]3
SelegilineMAO-B[Experimental Value]3
[3-(Morpholinomethyl)phenyl]methanolEZH2[Experimental Value]3
TazemetostatEZH2[Experimental Value]3

SD: Standard Deviation; n: number of independent experiments.

Pillar 3: Mechanistic Insights and Future Directions

Should [3-(Morpholinomethyl)phenyl]methanol demonstrate potent inhibition against one or more targets, further mechanistic studies would be warranted.

G cluster_mechanism Mechanism of Action Studies cluster_selectivity Selectivity Profiling cluster_cellular Cell-Based Assays Potent_Hit Potent Inhibition Identified (Low µM or nM IC50) Kinetics Enzyme Kinetics (e.g., Michaelis-Menten) Potent_Hit->Kinetics Reversibility Reversibility Assays (e.g., Dialysis, Jump Dilution) Potent_Hit->Reversibility Isoform_Panel Screen against Related Enzyme Isoforms Potent_Hit->Isoform_Panel Cellular_Activity Target Engagement Assays in Relevant Cell Lines Potent_Hit->Cellular_Activity Off_Target_Panel Broad Kinase/Enzyme Panel Isoform_Panel->Off_Target_Panel Functional_Assays Measure Downstream Functional Outcomes Cellular_Activity->Functional_Assays

Caption: Proposed workflow for subsequent mechanistic studies.

Conclusion

While the inhibitory profile of [3-(Morpholinomethyl)phenyl]methanol is currently unknown, its chemical structure provides a strong rationale for investigating its activity against several well-established enzyme classes. The phased experimental approach detailed in this guide provides a robust and efficient pathway to not only identify potential biological targets but also to rigorously benchmark its potency against known inhibitors. This strategic framework will enable a comprehensive evaluation of [3-(Morpholinomethyl)phenyl]methanol, paving the way for a deeper understanding of its pharmacological potential and guiding future drug discovery efforts.

References

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Comparative

A Senior Application Scientist's Guide to Evaluating the Specificity of Novel Chemical Entities: A Case Study Using [3-(Morpholinomethyl)phenyl]methanol

Introduction: The Imperative of Specificity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its specificity. A small molecule's ability to select...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its specificity. A small molecule's ability to selectively interact with its intended biological target while minimally engaging with other cellular components—a phenomenon known as polypharmacology—is the cornerstone of a safe and effective drug profile.[1] Unintended off-target interactions are a primary cause of adverse effects and a major contributor to the high attrition rates observed during preclinical and clinical development.[2] Therefore, the rigorous evaluation of a compound's specificity is not merely a characterization step but a critical, foundational pillar of the entire drug development process.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive, technically-grounded framework for assessing the specificity of a novel or uncharacterized chemical entity. We will use [3-(Morpholinomethyl)phenyl]methanol (CAS: 91271-64-6) as a representative model compound.[3] While this molecule is a known chemical structure, its biological targets and activity are not widely documented, making it an ideal candidate for demonstrating a de novo specificity evaluation workflow. This guide eschews a rigid template, instead focusing on the logical, causal flow of experimentation—from initial target engagement validation in cells to broad-spectrum selectivity profiling. We will delve into the "why" behind experimental choices, providing self-validating protocols and grounding our claims in authoritative sources.

Part 1: Foundational Assays - Confirming Target Engagement in a Cellular Milieu

Before embarking on broad specificity profiling, it is paramount to confirm that the compound of interest directly interacts with its intended or hypothesized target within a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) has emerged as an indispensable tool for this purpose.[4]

The Rationale Behind CETSA: From Biophysics to Cellular Validation

CETSA operates on a fundamental biophysical principle: the binding of a ligand to a protein typically increases the protein's thermal stability.[5] When cells are heated, proteins begin to denature and aggregate out of solution. A ligand-bound protein, being more stable, will require a higher temperature to unfold.[6] By measuring the amount of soluble protein remaining at various temperatures, we can generate a "melting curve." A shift in this curve in the presence of a compound provides direct, label-free evidence of target engagement inside the cell.[7] This is a critical advantage over assays using purified recombinant proteins, as CETSA inherently accounts for cellular uptake, metabolism, and the necessity of endogenous cofactors.[6][8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram and protocol outline the workflow for a typical Western Blot-based CETSA experiment.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat Cells with Compound or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspension into PCR Tubes treatment->aliquot heat 4. Heat Aliquots Across a Temperature Gradient (e.g., 40-70°C for 3 min) aliquot->heat freeze_thaw 5. Lyse Cells (e.g., Freeze-Thaw Cycles) heat->freeze_thaw centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Proteins freeze_thaw->centrifuge supernatant 7. Collect Supernatant (Soluble Fraction) centrifuge->supernatant sds_page 8. Analyze by SDS-PAGE and Western Blot supernatant->sds_page quantify 9. Quantify Band Intensity sds_page->quantify plot 10. Plot Soluble Protein Fraction vs. Temperature quantify->plot Specificity_Pyramid A Broad Phenotypic Screening (e.g., Cell Viability) B Target Engagement Validation (CETSA, In-vitro Binding) A->B Identify Putative Target(s) C Selectivity & Off-Target Profiling (Kinase Panels, Proteomics) B->C Confirm Target & Assess Broad Specificity D Functional Cellular Assays (Enzyme Activity, Pathway Analysis) B->D Link Binding to Function E Comprehensive Specificity Profile C->E Integrate Data D->E Integrate Data

Caption: Integrated workflow for specificity evaluation.

By systematically applying these principles and methodologies, researchers can confidently characterize the specificity of their compounds, enabling more informed decisions and ultimately increasing the probability of success in the challenging journey of drug discovery.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-auro, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • MRC Protein Phosphorylation Unit. Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • Amith, S. R., & Flaherty, P. T. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SAS. [Link]

  • van den Berg, T., Lemeer, S., & Heck, A. J. R. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Society for Mass Spectrometry. [Link]

  • Cheng, A. C., Huang, J., & Li, Y. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). Specificity profiles of clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • EvE Bio. Mapping the off-target effects of every FDA-approved drug in existence. Owlstone Medical. [Link]

  • Cuozzo, J. W., Asawa, K. O., Hein, C. M., Jaikaran, A. S. I., & Maly, D. J. (2021). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Chemical Biology. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Shah, F., Roberts, R. A., & Ekins, S. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. [Link]

  • Vasta, J. D., Scott, J. D., & Robers, M. B. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Chelatec. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]

  • Ong, S. E., Schenone, M., Margolin, A. A., Li, X., Do, K., Doud, M. K., ... & Carr, S. A. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Stockman, B. J., Kaur, A., Persaud, J. K., Mahmood, M., Thuilot, S. F., Emilcar, M. B., ... & Muellers, S. N. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. [Link]

  • Wang, L., Liu, R., & Lam, K. S. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Combinatorial Science. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of [3-(Morpholinomethyl)phenyl]methanol: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe disposal of [3-(Morpholinomethyl)phenyl]methanol, a compound recognized for its utility in pharmaceutical research and development. Adherence to the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of [3-(Morpholinomethyl)phenyl]methanol, a compound recognized for its utility in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The information herein is synthesized from authoritative safety data sheets and established best practices in chemical waste management.

Hazard Assessment and Core Safety Principles

[3-(Morpholinomethyl)phenyl]methanol is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Severe skin burns and eye damage [1].

  • Harmful if swallowed or inhaled[1][2].

Due to these corrosive and toxic properties, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[3][4]. The core principle of disposal is to prevent its release into the environment and to ensure it is handled by a licensed hazardous waste carrier[3][4].

Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any disposal-related activities, it is imperative to use appropriate personal protective equipment and engineering controls.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or vapors[1].

Personal Protective Equipment: A comprehensive PPE protocol is your first line of defense.

  • Eye Protection: Wear tight-sealing safety goggles or a full-face shield[1][3].

  • Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation before use[1].

  • Body Protection: A lab coat or long-sleeved clothing is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary[1].

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH/MSHA-approved respirator is required[1].

PPE ItemSpecificationRationale
Eye Protection Goggles (EN 166) or Face ShieldProtects against splashes that can cause severe eye damage[1].
Hand Protection Chemically resistant glovesPrevents severe skin burns upon contact[1].
Body Protection Lab Coat / Long-sleeved clothingMinimizes skin exposure to the corrosive compound[1].
Respiratory NIOSH/MSHA approved respiratorProtects against inhalation of harmful dusts or mists[1].

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Emergency Spill Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition[5].

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite[5][6]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste[5][6].

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure for Laboratory Quantities

This procedure outlines the standard method for preparing small quantities of [3-(Morpholinomethyl)phenyl]methanol for collection by a licensed waste disposal service.

Materials Needed:

  • Appropriate PPE (as listed above)

  • Chemical fume hood

  • Hazardous waste container (compatible material, e.g., polyethylene)

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite) for packaging

Disposal Workflow:

DisposalWorkflow cluster_prep Preparation Phase cluster_waste Waste Handling cluster_packaging Packaging & Labeling cluster_final Final Disposal A Don PPE and work in a chemical fume hood B Obtain designated hazardous waste container A->B Safety First C Carefully transfer [3-(Morpholinomethyl)phenyl]methanol into waste container B->C D Do NOT mix with incompatible wastes (e.g., strong oxidizing agents, acids) C->D Check Compatibility E Securely seal the waste container D->E F Complete and affix hazardous waste label E->F Proper Identification G Store in a designated, secure waste accumulation area F->G Safe Storage H Arrange for pickup by licensed hazardous waste carrier G->H I Maintain disposal records as per institutional and regulatory requirements H->I Documentation

Caption: Disposal workflow for [3-(Morpholinomethyl)phenyl]methanol.

Detailed Steps:

  • Preparation: Don all required PPE and ensure you are working within a functional chemical fume hood[1]. Obtain a hazardous waste container that is compatible with the chemical.

  • Waste Transfer: Carefully transfer the [3-(Morpholinomethyl)phenyl]methanol waste into the designated container. If it is a solid, ensure it is transferred without creating dust. If it is in a solution, pour carefully to avoid splashing.

  • Segregation: It is critical to not mix this waste with incompatible materials. [3-(Morpholinomethyl)phenyl]methanol is incompatible with strong oxidizing agents and acids[2][3]. Mixing could lead to a dangerous chemical reaction.

  • Container Sealing: Once the waste has been transferred, securely seal the container. Do not overfill; typically, containers should not be filled beyond 90% capacity to allow for expansion.

  • Labeling: Complete a hazardous waste label with all required information. This must include:

    • The full chemical name: "[3-(Morpholinomethyl)phenyl]methanol"

    • An accurate estimation of the quantity and concentration

    • The date of accumulation

    • The associated hazards (e.g., "Corrosive," "Toxic")

  • Storage: Store the sealed and labeled container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible chemicals.

  • Collection: Contact your institution's EHS department to arrange for the collection of the hazardous waste by a licensed carrier.

  • Record Keeping: Maintain meticulous records of the disposal, in line with your institution's policies and regulatory requirements such as those from the EPA's Resource Conservation and Recovery Act (RCRA)[7][8].

Disposal of Contaminated Materials

Any materials that come into direct contact with [3-(Morpholinomethyl)phenyl]methanol are also considered hazardous waste. This includes:

  • Gloves

  • Weighing boats

  • Pipette tips

  • Absorbent materials used for spills

These items should be collected in a separate, clearly labeled solid hazardous waste container and disposed of following the same procedure as the chemical itself[9].

Regulatory Framework

In the United States, the disposal of hazardous waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. Academic laboratories may have the option to operate under the alternative standards of 40 CFR, part 262, subpart K, which is designed to be more suitable for a research environment[10]. It is the responsibility of the researcher and their institution to be aware of and comply with all applicable local, state, and federal regulations[5][11].

By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of [3-(Morpholinomethyl)phenyl]methanol, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Morpholine (HSG 92, 1995) . Inchem.org. Available at: [Link]

  • MORPHOLINE Safety Data Sheet . MsdsDigital.com. Available at: [Link]

  • Safety Data Sheet Morpholine . Redox. Available at: [Link]

  • Safety Data Sheet: Morpholine . Carl ROTH. Available at: [Link]

  • EPA Plans to Ease Waste Disposal Requirements for Laboratories . C&EN. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Available at: [Link]

  • Hazardous Waste . US EPA. Available at: [Link]

  • Chemical Waste Management Guide . Technion. Available at: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]

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  • Waste, Chemical, and Cleanup Enforcement . US EPA. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling [3-(Morpholinomethyl)phenyl]methanol

In the landscape of pharmaceutical research and development, the precise and safe handling of novel chemical entities is paramount. [3-(Morpholinomethyl)phenyl]methanol (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and safe handling of novel chemical entities is paramount. [3-(Morpholinomethyl)phenyl]methanol (CAS No. 91271-64-6) is one such compound whose potential is unlocked only through rigorous and safe laboratory practices.[1] This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our fellow scientists, to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the 'Why'

Before donning a single piece of protective equipment, a thorough understanding of the compound's hazard profile is critical. Based on its Safety Data Sheet (SDS), [3-(Morpholinomethyl)phenyl]methanol is a potent chemical requiring careful handling.

The primary hazards are significant:

  • H314 - Causes severe skin burns and eye damage: This is the most critical hazard.[2] The compound is corrosive, meaning it can cause irreversible damage upon contact with skin and eyes.

  • H302 - Harmful if swallowed: Ingestion can lead to systemic toxicity.[2]

  • H332 - Harmful if inhaled: Inhalation of the dust can be toxic.[2]

  • H318 - Causes serious eye damage: Reinforces the corrosive nature of the compound to the eyes.[2]

Another variant of this compound, (3-Morpholinophenyl)methanol, is also noted to cause skin, eye, and respiratory irritation.[3][4] These classifications are not abstract warnings; they are directives that dictate the level of protection required. The choice of each piece of personal protective equipment (PPE) is a direct countermeasure to these specific risks.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is a function of the task being performed. Operations that can generate dusts or aerosols, such as weighing or preparing solutions, require a higher level of protection than handling sealed containers.

Laboratory Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Storage & Inspection General VentilationNitrile GlovesSafety GlassesLab CoatNot generally required
Weighing Solid Compound Chemical Fume HoodNitrile GlovesSafety GogglesLab CoatRecommended if outside a fume hood
Preparing Solutions Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab CoatNot required in a fume hood
Reaction Workup & Transfer Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab CoatNot required in a fume hood
Spill Cleanup Increased VentilationHeavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldChemical-resistant Apron over Lab CoatNIOSH-approved respirator (if significant dust/aerosol)

Causality Behind PPE Choices:

  • Engineering Controls (Chemical Fume Hood): The primary line of defense is to contain the hazard at its source. Given that the compound is harmful if inhaled, all operations that could generate dust must be performed in a certified chemical fume hood.[2] This ensures that any airborne particles are captured before they can be inhaled.

  • Gloves (Nitrile): The SDS specifies wearing protective gloves to prevent skin contact, which can cause severe burns.[2] Nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Eye/Face Protection (Goggles & Face Shield): Because the compound can cause severe, irreversible eye damage, standard safety glasses are insufficient.[2] Chemical safety goggles that form a seal around the eyes are mandatory.[2] When preparing solutions or during any transfer where splashing is possible, a face shield should be worn in addition to goggles for full protection.

  • Protective Clothing (Lab Coat): A long-sleeved lab coat prevents incidental contact with the skin on the arms.[2] It should be kept fully fastened. For large-scale operations, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: While a fume hood is the preferred method for controlling inhalation hazards, a NIOSH-approved respirator may be necessary during large-scale use or emergency situations like a major spill.[2]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan covers the entire lifecycle of the chemical within the laboratory.

Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area designated as a "Corrosives area," away from incompatible materials like strong oxidizing agents and acids.[2][3]

  • Preparation: Before opening the container, ensure you are within the confines of a chemical fume hood and are wearing all required PPE.

  • Weighing: Use a disposable weigh boat. Handle with care to minimize the creation of airborne dust.

  • Dissolving: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After use, securely seal the container. Wipe down the work area in the fume hood. Remove gloves and wash hands thoroughly with soap and water.[2]

Emergency Protocol: Spill Management

Even with meticulous planning, spills can occur. A swift, correct response is vital to mitigate the hazard. For any large spill (over 500 mL), or if you feel unsafe, evacuate the area and call emergency personnel.[5][6]

For small, manageable spills:

  • Alert & Assess: Alert personnel in the immediate area. Ensure the fume hood is operational to control dust and vapors.[7]

  • Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator if necessary.[5]

  • Contain: Cover the spill with an inert absorbent material like vermiculite or cat litter, working from the outside in to prevent spreading.[7] Avoid creating dust.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][8]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[7][9]

Spill_Response_Workflow Start Spill Occurs Alert 1. Alert Personnel & Evacuate Area Start->Alert Assess 2. Assess Spill (Size & Hazard) Alert->Assess PPE 3. Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain 4. Contain Spill (Use Absorbent Dikes) PPE->Contain Absorb 5. Absorb Material (Work Outside-In) Contain->Absorb Collect 6. Collect Residue (Scoop into Waste Container) Absorb->Collect Decontaminate 7. Clean & Decontaminate Area Collect->Decontaminate Dispose 8. Dispose of Waste (Label & Segregate) Decontaminate->Dispose End Response Complete Dispose->End

Sources

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